Product packaging for 8-Fluoroquinoline-6-carboxylic acid(Cat. No.:CAS No. 1061650-25-6)

8-Fluoroquinoline-6-carboxylic acid

Cat. No.: B2588329
CAS No.: 1061650-25-6
M. Wt: 191.161
InChI Key: KKAGDSDXDXTTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluoroquinoline-6-carboxylic acid (CAS 1061650-25-6) is a fluorinated heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic chemistry. With a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol, this compound is characterized by its quinoline scaffold substituted with a fluorine atom at the 8-position and a carboxylic acid functional group at the 6-position . The carboxylic acid group provides a versatile handle for further chemical transformations, such as the formation of amide bonds, making it a crucial precursor in medicinal chemistry and drug discovery efforts . The presence of the fluorine atom, a common bioisostere, can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability, which is a key consideration in the design of new active compounds . This compound is particularly useful as a key starting material in the synthesis of more complex molecules, including fluoroquinolone derivatives and other fluorinated heterocyclic compounds . Its applications span the development of pharmaceuticals and agrochemicals, where the introduction of fluorine is often used to fine-tune biological activity and physical properties . Researchers utilize this building block to create novel compounds for screening against various biological targets. As with many quinoline-based structures, it is classified under GHS warning standards with specific hazard statements . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity to ensure it is suitable for their specific research application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B2588329 8-Fluoroquinoline-6-carboxylic acid CAS No. 1061650-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAGDSDXDXTTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061650-25-6
Record name 8-fluoroquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 8-Fluoroquinoline-6-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 8-fluoroquinoline-6-carboxylic acid in organic solvents. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the fundamental principles governing solubility, predictive methodologies, and robust experimental protocols. By leveraging data from structurally analogous fluoroquinolones, this guide empowers researchers to understand, predict, and experimentally determine the solubility of this compound in various organic media, a critical parameter in drug development, formulation, and synthesis.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, a derivative of the potent fluoroquinolone class of antibiotics, understanding its solubility in organic solvents is paramount.[1][2] This knowledge influences crucial stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is essential for achieving high purity and yield.

  • Formulation: The choice of solvents or co-solvents can dictate the feasibility of liquid dosage forms, and impact the dissolution rate of solid forms.[3]

  • Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and spectrophotometry requires solvents that can adequately dissolve the analyte.[4]

  • Pharmacokinetics: The lipophilicity of a drug, which is related to its solubility in organic solvents, can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This compound, with its rigid aromatic core, fluorine substituent, and carboxylic acid group, presents a unique set of physicochemical properties that govern its interactions with various solvents. This guide will dissect these properties and provide a framework for a systematic approach to its solubility assessment.

Physicochemical Properties of this compound

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₁₀H₆FNO₂Provides the elemental composition.
Molecular Weight 191.16 g/mol Influences the energy required to break the crystal lattice.
Structure A quinoline ring with a fluorine at position 8 and a carboxylic acid at position 6.The aromatic system contributes to van der Waals interactions, the fluorine atom can alter electron distribution and crystallinity, and the carboxylic acid group is a key site for hydrogen bonding and acid-base interactions.
pKa (Predicted) The carboxylic acid group is expected to have a pKa in the range of 5-6, similar to other fluoroquinolones.[6]The ionization state of the carboxylic acid will significantly impact solubility. In its ionized (deprotonated) form, it will be more soluble in polar, protic solvents. In its neutral form, it will favor less polar environments.
Melting Point Likely a high melting point solid, characteristic of rigid aromatic structures.A high melting point often correlates with strong crystal lattice energy, which can lead to lower solubility.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, several theoretical models can be employed to predict the solubility of this compound in organic solvents. These models provide a rational basis for solvent selection and experimental design.

"Like Dissolves Like": A Qualitative Starting Point

This fundamental principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the carboxylic acid proton. They are often good solvents for a wide range of organic molecules. For instance, the related compound fleroxacin is soluble in DMSO at approximately 15 mg/mL.[5][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them good candidates for dissolving compounds with hydrogen bonding functional groups like the carboxylic acid. However, the hydrophobic quinoline core may limit high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, low solubility is expected in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[8] The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are unavailable, they can be estimated using group contribution methods. The closer the HSP values of the solute and solvent, the higher the expected solubility.[1]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[9][10][11] These models utilize molecular descriptors (e.g., topological indices, quantum chemical parameters) to predict the solubility of new compounds.[9][10][11][12] While developing a specific QSPR model for this compound would require a substantial dataset, existing models for fluoroquinolones can provide valuable estimations.[9][10]

Thermodynamic and Cosolvency Models

Thermodynamic models, such as the General Solubility Equation, and cosolvency models like the log-linear model of Yalkowsky, can predict solubility in various solvent systems, particularly in water-cosolvent mixtures.[3][13][14][15][16] These models often require some experimental input, such as the aqueous solubility or the octanol-water partition coefficient (logP).[3][13][15]

The logical workflow for approaching solubility is depicted in the following diagram:

Solubility_Workflow cluster_0 Phase 1: In Silico & Theoretical Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Application A Define Target Compound: This compound B Analyze Physicochemical Properties (Structure, MW, pKa estimate) A->B C Qualitative Prediction: 'Like Dissolves Like' B->C D Quantitative Prediction: - Hansen Solubility Parameters (HSP) - QSPR Models - Thermodynamic Models B->D E Prioritize Solvents for Screening C->E D->E F Select Experimental Method (e.g., Shake-Flask Method) E->F Proceed to Experimentation G Prepare Saturated Solutions F->G H Quantify Solute Concentration (HPLC, UV-Vis) G->H I Determine Solubility (mg/mL or mol/L) H->I J Tabulate & Compare Solubility Data I->J Analyze Results K Analyze Influence of Factors (Temperature, Solvent Polarity) J->K L Apply Data to: - Formulation - Synthesis - Analytical Methods K->L

Caption: A logical workflow for determining the solubility of a target compound.

Expected Solubility in Common Organic Solvents: An Evidence-Based Estimation

Based on the principles outlined above and data from analogous compounds, the following table provides an estimated solubility profile for this compound. These are intended as a starting point for experimental investigation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities can effectively solvate the molecule. Fleroxacin, a related fluoroquinolone, has a solubility of approximately 15 mg/mL in DMSO.[5][7]
Alcohols Methanol, EthanolLow to ModerateCan act as both hydrogen bond donors and acceptors. However, the nonpolar quinoline backbone may limit extensive solubility. Ciprofloxacin hydrochloride is slightly soluble in methanol.[17]
Ketones AcetoneLowAcetone is a weaker hydrogen bond acceptor than DMSO and is less polar, likely resulting in lower solubility.
Ethers Tetrahydrofuran (THF)LowLimited hydrogen bonding capability and lower polarity compared to alcohols and aprotic polar solvents.
Halogenated Dichloromethane (DCM)LowWhile it can dissolve some organic acids, the polarity is relatively low. Ciprofloxacin has been extracted using dichloromethane, suggesting some degree of solubility.[18]
Aromatic TolueneVery LowPrimarily nonpolar interactions, which are not favorable for the polar carboxylic acid group.
Alkanes Hexane, HeptaneInsolubleNonpolar nature makes it a very poor solvent for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive way to determine solubility is through experimentation. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

The experimental workflow for the shake-flask method is illustrated below:

Shake_Flask_Workflow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant Temperature (e.g., 24-48h shaking) B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw Supernatant D->E F 6. Filter Sample (e.g., 0.22 µm) E->F G 7. Dilute Sample Accurately F->G H 8. Quantify Concentration (HPLC or UV-Vis) G->H I 9. Calculate Solubility H->I

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly affect the solubility of this compound. Careful control and consideration of these variables are essential for obtaining accurate and reproducible results.

  • Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility increases with temperature.[19] For thermodynamic studies, solubility should be measured at several different temperatures.

  • pH and Ionization: While not directly applicable to neat organic solvents, if the solvent contains acidic or basic impurities, or if working in a mixed aqueous-organic system, the pH will dictate the ionization state of the carboxylic acid group. The deprotonated carboxylate form will have very different solubility from the neutral form.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter the solubility of a compound.[20]

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This should be confirmed by measuring the concentration at different time points until it remains constant.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a thorough understanding of its physicochemical properties and the principles of solubility allows for a robust and scientific approach to its characterization. This guide has provided a comprehensive framework for researchers, from theoretical prediction and solvent selection to a detailed experimental protocol for accurate solubility determination. By following these guidelines, scientists in drug development and related fields can confidently assess the solubility of this compound, enabling informed decisions in synthesis, formulation, and analytical development. The principles and methodologies described herein are broadly applicable to a wide range of pharmaceutical compounds, serving as a valuable resource for any solubility-related investigation.

References

1H NMR spectrum of 8-Fluoroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Fluoroquinoline-6-carboxylic acid

Introduction

This compound is a key heterocyclic compound, often utilized as a foundational scaffold in medicinal chemistry and drug development. Its structure is integral to a class of synthetic broad-spectrum antibacterial agents known as fluoroquinolones.[1] The precise arrangement of substituents—a fluorine atom at the C8 position and a carboxylic acid group at the C6 position—critically influences the molecule's electronic environment and, consequently, its biological activity and pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecular structure by revealing the chemical environment, connectivity, and spatial relationships of all hydrogen nuclei.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into a theoretical prediction of the spectrum, grounded in fundamental principles, provide a robust experimental protocol for data acquisition, and conclude with a systematic approach to spectral interpretation.

Theoretical Analysis and Spectral Prediction

A proactive analysis of the expected ¹H NMR spectrum is crucial for efficient and accurate interpretation. The prediction is based on the molecule's structure, the known electronic effects of its functional groups, and established spin-spin coupling phenomena.

Molecular Structure and Proton Assignments

The quinoline ring system consists of two fused aromatic rings: a benzene ring and a pyridine ring. In this compound, there are five aromatic protons located at positions 2, 3, 4, 5, and 7, in addition to the acidic proton of the carboxylic acid group.

Figure 1: Molecular Structure of this compound

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 8-Fluoroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoroquinoline-6-carboxylic acid belongs to the quinolone class of compounds, which are characterized by a bicyclic aromatic core structure. The introduction of a fluorine atom and a carboxylic acid group significantly influences the molecule's physicochemical properties, including its ionization potential and fragmentation behavior in mass spectrometry. As a structural analog of widely used fluoroquinolone antibiotics, understanding its mass spectrometric characteristics is crucial for researchers in drug discovery, development, and metabolomics. This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The insights provided are extrapolated from extensive studies on analogous fluoroquinolone structures, ensuring a scientifically grounded approach.[1][2][3]

Part 1: Foundational Principles of Analysis

Chemical Properties of this compound
  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.16 g/mol

  • Core Structure: A quinoline ring system functionalized with a fluorine atom at the 8-position and a carboxylic acid at the 6-position. The presence of the acidic carboxylic acid group and the basic nitrogen atom in the quinoline ring suggests amphoteric properties.

Ionization Behavior: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for analyzing fluoroquinolones due to their polar nature.[1][2] ESI allows for the gentle ionization of the analyte from a liquid phase into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.

For this compound, analysis is typically conducted in positive ion mode . The nitrogen atom on the quinoline ring is the most probable site of protonation, leading to the formation of a stable protonated molecule, [M+H]⁺.[2][4] While negative ion mode is possible through the deprotonation of the carboxylic acid, positive mode generally offers superior sensitivity for this class of compounds. The mobile phase composition, particularly the use of additives like formic acid, is critical for promoting efficient protonation and enhancing the ESI signal.[5][6]

It is worth noting that fluoroquinolones can form multiple protonated species (protomers) in the gas phase, where the proton can localize on either the basic nitrogen or the keto group.[7] This can sometimes lead to complex fragmentation patterns, but for routine quantitative analysis, monitoring the primary [M+H]⁺ ion is standard practice.

Part 2: Experimental Workflow & Protocols

The successful analysis of this compound by LC-MS/MS hinges on a meticulously planned experimental workflow, from sample preparation to data acquisition.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Standard Solution Preparation C Dilution & Filtration A->C B Matrix Sample Extraction (if applicable) B->C D Reverse-Phase Separation C->D Injection E ESI+ Ionization D->E F Precursor Ion Selection (Q1) E->F G Collision-Induced Dissociation (Q2) F->G H Product Ion Scanning (Q3) G->H I Quantification H->I J Confirmation H->J

Caption: High-level LC-MS/MS workflow for the analysis of this compound.

Protocol 1: Sample and Standard Preparation

The causality behind this protocol is to create a clean, particle-free solution of the analyte at a known concentration, compatible with the LC-MS/MS system.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in a suitable solvent such as methanol or acetonitrile to a final volume of 1 mL. This stock solution should be stored at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a matrix, e.g., plasma or tissue):

    • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step is required to remove interferences.[8]

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex thoroughly, and centrifuge at high speed (>10,000 x g) for 10 minutes.

    • Solid-Phase Extraction (SPE): Utilize a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) cartridge for effective cleanup.[5][8]

    • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[5]

  • Final Filtration:

    • Filter all samples and standards through a 0.22 µm syringe filter (e.g., PTFE) prior to injection to prevent clogging of the LC system.

Protocol 2: LC-MS/MS Method Parameters

The choice of a C18 column is based on the non-polar nature of the quinoline core, while the acidic mobile phase ensures efficient protonation and good peak shape. A gradient elution is employed to ensure separation from potential impurities and matrix components.[5][9]

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for quinolone-type structures.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for ESI+ and improves peak shape.[5][6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for analytical scale columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateEnsures elution of the analyte and cleaning of the column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.[5]
Injection Volume 5 µLA small volume minimizes peak distortion.

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Optimal for protonating the basic nitrogen on the quinoline ring.[2]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[5]
Capillary Voltage 3.5 - 4.5 kVOptimized for stable spray and efficient ion generation.
Source Temperature 150 °CAids in desolvation.
Desolvation Gas Temp. 350 - 450 °CCritical for removing solvent from the ESI droplets.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).
MRM Transitions See Part 3: Fragmentation AnalysisSpecific precursor-to-product ion transitions for quantification and confirmation.

Part 3: Fragmentation Analysis and Data Interpretation

The core of a reliable MS/MS method lies in understanding the fragmentation of the parent molecule. For this compound ([M+H]⁺, m/z 192.16), the fragmentation pattern can be predicted based on the well-documented behavior of fluoroquinolones.[1][2][10][11]

The primary fragmentation pathways involve the loss of small, stable neutral molecules from the protonated precursor.

fragmentation parent [M+H]⁺ m/z 192.16 This compound frag1 [M+H - H₂O]⁺ m/z 174.15 parent->frag1 - H₂O (18.01 Da) frag2 [M+H - CO₂]⁺ m/z 148.17 parent->frag2 - CO₂ (43.99 Da) frag3 [M+H - H₂O - CO]⁺ m/z 146.14 frag1->frag3 - CO (27.99 Da)

Caption: Predicted fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:
  • Loss of Water ([M+H - H₂O]⁺): A very common fragmentation pathway for carboxylic acids, where the protonated carboxylic acid group readily loses a molecule of water. This is expected to be a prominent fragment.[1][7][11]

  • Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation route for this class of compounds.[1][2][4]

  • Sequential Loss ([M+H - H₂O - CO]⁺): Following the initial loss of water, a subsequent loss of carbon monoxide (CO) from the quinolone ring system is frequently observed in fluoroquinolone fragmentation and is a highly specific transition.[11][12]

MRM Transition Selection for Quantification and Confirmation

For robust method validation according to regulatory guidelines, at least two MRM transitions should be monitored.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound192.2174.2Quantifier
This compound192.2148.2Qualifier
This compound192.2146.1Qualifier (Alt.)
  • The Quantifier transition is typically the most intense and reproducible product ion, used for calculating the concentration of the analyte. The loss of water is often the most favorable pathway.

  • The Qualifier transition provides a second layer of confirmation. The ratio of the qualifier to the quantifier peak area must remain constant across all standards and samples, providing confidence in the analyte's identity.

Part 4: Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[13][14] Key validation parameters, as stipulated by regulatory bodies like the FDA, must be assessed.[15][16][17]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 80-120% at multiple concentrations (e.g., Low, Mid, High QC).[14]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) with a coefficient of variation (CV) ≤ 15%.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like column temperature (±5°C) or mobile phase pH (±0.2 units) are slightly varied.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with high sensitivity and specificity using a well-developed LC-MS/MS method. By leveraging electrospray ionization in positive mode and monitoring characteristic fragmentation pathways—primarily the neutral losses of water and carbon dioxide—a robust and reliable quantitative assay can be established. The principles and protocols outlined in this guide, derived from extensive research on the broader fluoroquinolone class, provide a solid foundation for researchers and drug development professionals. Adherence to rigorous method validation ensures data integrity and compliance with regulatory standards, ultimately supporting the advancement of scientific research and pharmaceutical development.

References

An In-Depth Technical Guide on the Discovery and History of Fluoroquinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone family of antibiotics represents a cornerstone of modern antimicrobial therapy, a journey that began serendipitously from a byproduct of antimalarial drug synthesis.[1][2] The introduction of a fluorine atom onto the quinolone scaffold marked a revolutionary leap, dramatically enhancing potency and broadening the antibacterial spectrum, giving rise to the fluoroquinolones.[3][4] This guide provides a technical overview of this remarkable history, from the discovery of the first-generation quinolones to the synthetic strategies that enabled the creation of highly effective fluoroquinolone agents. We will delve into the pivotal Gould-Jacobs reaction, a foundational method for constructing the quinolone core, and examine the role of specific isomers, such as 8-Fluoroquinoline-6-carboxylic acid, as critical building blocks in the ongoing development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history and synthesis of this vital class of antibiotics.

Part 1: The Genesis of a New Antibacterial Class: From Chloroquine Byproduct to Quinolones

The story of quinolone antibiotics begins in the late 1950s and early 1960s, not from a targeted search for antibacterials, but as an offshoot of research into antimalarial agents. During the synthesis of chloroquine, a crucial antimalarial drug, researchers at Sterling Drug isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][3] This molecule, while possessing only modest antibacterial properties, became the lead structure for a new line of synthetic inquiry.[3]

This investigation led directly to the synthesis of nalidixic acid, a structurally related 1,8-naphthyridine derivative, which is considered the first clinically significant quinolone.[4][5] Introduced in 1962, nalidixic acid was effective primarily against Gram-negative bacteria and found a therapeutic niche in treating urinary tract infections (UTIs).[2][5]

The mechanism of action for these early quinolones was novel; they inhibit bacterial DNA replication by targeting DNA gyrase, a type II topoisomerase essential for maintaining the DNA supercoil.[2] Despite this innovation, the first-generation agents, including nalidixic acid, oxolinic acid, and cinoxacin, were limited by a narrow antibacterial spectrum and suboptimal pharmacokinetic properties.[2][5]

Part 2: The Fluorine Revolution: Emergence of the Fluoroquinolones

A paradigm shift in the therapeutic potential of quinolones occurred in the 1970s with the strategic introduction of a fluorine atom into the core structure, typically at the 6-position.[3][6] This modification gave rise to the fluoroquinolones, a new generation of drugs with vastly superior characteristics. The fluorine atom at C-6, combined with a basic amino heterocyclic group (like piperazine) at the C-7 position, dramatically enhanced antibacterial potency and expanded the spectrum to include Gram-positive bacteria and significant Gram-negative pathogens like Pseudomonas aeruginosa.[3][4]

Norfloxacin was the first such fluoroquinolone to demonstrate this enhanced utility, followed by ciprofloxacin in 1987, which became one of the most successful and widely used antibiotics in this class.[1][3][4]

Core Structure-Activity Relationships (SAR)

Decades of research have elucidated the key structural features required for the potent antibacterial activity of fluoroquinolones.[4]

  • 4-Oxo and 3-Carboxylic Acid Groups: The 4-pyridone-3-carboxylic acid moiety is the essential pharmacophore, crucial for binding to the target DNA gyrase enzyme.[4]

  • C-6 Fluorine: The fluorine atom at this position increases lipophilicity, facilitating cell penetration, and enhances the inhibition of DNA gyrase, resulting in a 5- to 100-fold increase in activity.[4]

  • C-7 Substituent: This position is critical for modulating the antibacterial spectrum, potency, and safety profile. The introduction of groups like piperazine or pyrrolidine significantly influences pharmacokinetics and target interactions.[1][4]

  • N-1 Substituent: Alkyl or cycloalkyl groups at the N-1 position, such as the ethyl group in nalidixic acid or the cyclopropyl group in ciprofloxacin, are important for overall potency.[4]

Part 3: Synthetic Strategies: Building the Quinolone Core

The construction of the fundamental 4-oxoquinoline-3-carboxylic acid scaffold is a critical step in the synthesis of all quinolone antibiotics. Several named reactions have been developed for this purpose, with the Gould-Jacobs reaction , first reported in 1939, being one of the most fundamental and versatile methods.[7][8][9]

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[8] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[8] Subsequent hydrolysis of the ester and decarboxylation yields the 4-quinolinone core.[7]

Generalized Experimental Protocol: Gould-Jacobs Synthesis (Classical Thermal Method)

This protocol describes a classical approach for synthesizing a 4-hydroxyquinoline derivative, the precursor to the quinolone core.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0–1.2 equivalents).

  • Heat the mixture to 100–130 °C for 1–2 hours.

    • Causality: This step facilitates the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[8]

  • Monitor the formation of the intermediate using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[10]

  • Heat the mixture to a high temperature, typically above 250 °C, for 15-30 minutes.[8]

    • Causality: Significant thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[8] The use of a high-boiling solvent ensures a consistent and controlled high temperature, which can increase cyclization yields to as high as 95%.[10]

  • Cool the reaction mixture, which should cause the cyclized product (a 4-hydroxy-3-carboethoxyquinoline) to precipitate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1–2 hours until hydrolysis of the ester to the carboxylic acid is complete (monitored by TLC).[8]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • To achieve the final 4-hydroxyquinoline, place the dried acid in a flask and heat it above its melting point until the evolution of CO₂ ceases.[8]

Visualization of the Gould-Jacobs Reaction

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Pathway Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized Thermal Cyclization (>250°C) Acid Quinoline-3-carboxylic Acid Cyclized->Acid Saponification (NaOH, Reflux) Product 4-Hydroxyquinoline (Core Structure) Acid->Product Decarboxylation (Heat)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Part 4: this compound: A Structural Perspective

While the overarching history of fluoroquinolones is well-documented, the specific discovery narrative for each permutation of the core structure is often embedded within broader patent literature and structure-activity relationship studies. This compound is a key heterocyclic building block used in medicinal chemistry for the synthesis of more complex pharmaceutical agents.[11] Its importance lies not in its own therapeutic activity, but in its utility as a starting synthon for creating novel quinolone derivatives.

The strategic placement of the fluorine atom at the C-8 position and the carboxylic acid at the C-6 position provides a unique scaffold for chemists to elaborate upon. This specific arrangement influences the electronic properties and steric profile of the molecule, allowing for the exploration of new structure-activity relationships in the quest for improved antibacterial agents or compounds with entirely different therapeutic applications.[11]

Physicochemical Data

The properties of fluorinated quinoline carboxylic acids are critical for their use in synthesis. Below is a summary of data for representative isomers.

Property8-Fluoroquinoline-3-carboxylic acid8-Fluoroquinoline-2-carboxylic acid[12]6-Fluoroquinoline-8-carboxylic acid[11]
Molecular Formula C₁₀H₆FNO₂C₁₀H₆FNO₂C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol 191.16 g/mol 191.16 g/mol
Form SolidSolid-
MDL Number MFCD11108738MFCD08690746MFCD18838714
Role in Drug Development

The development of new drugs often relies on a modular approach, using foundational scaffolds that can be systematically modified. This compound and its isomers fit perfectly into this paradigm. They serve as key intermediates in the synthesis of novel fluoroquinolone antibiotics, contributing to the effort to address antibiotic resistance and improve public health.[11]

Drug_Development_Flow Core Quinolone Core (e.g., from Gould-Jacobs) Scaffold Fluoroquinolone Scaffold (Introduction of Fluorine) Core->Scaffold Fluorination Intermediate This compound (Key Building Block) Scaffold->Intermediate Isomer Synthesis Derivatives Novel Quinolone Derivatives Intermediate->Derivatives Further Functionalization (e.g., at C-7) Applications Therapeutic Applications (e.g., New Antibiotics) Derivatives->Applications Biological Screening & Development

Caption: Logical flow from core synthesis to therapeutic application.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring, a fusion of benzene and pyridine, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous pharmaceuticals, from antimalarials like quinine and chloroquine to modern anticancer agents and antibacterials.[1][3] Beyond medicine, their rigid, planar structure and tunable electronic properties make them invaluable in the development of dyes, sensors, and organic light-emitting diodes (OLEDs).[4] The immense potential of functionalized quinolines necessitates robust and unequivocal methods for their structural characterization. This guide provides a comprehensive overview of the core spectroscopic techniques employed to elucidate, confirm, and quantify the structure of novel quinoline derivatives, grounded in the principles of scientific integrity and field-proven application.

The Foundational Analysis: UV-Visible and Fluorescence Spectroscopy

The conjugated π-system of the quinoline core makes it inherently active in the UV-Visible range and often fluorescent. These techniques provide the first electronic snapshot of a new derivative, offering insights into conjugation, substituent effects, and environmental sensitivity.

UV-Visible Absorption Spectroscopy: Probing the π-System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals (typically π-π* and n-π* transitions). For quinoline derivatives, the key information gleaned is the wavelength of maximum absorbance (λmax). The position and intensity of λmax are exquisitely sensitive to the electronic nature of the aromatic system. Electron-donating groups (e.g., -OH, -NH2) or extending conjugation (e.g., adding another aromatic ring) will typically cause a bathochromic (red) shift to longer wavelengths.[5] Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. This makes UV-Vis a rapid and powerful tool for verifying that a substitution reaction has occurred and for studying how the derivative might interact with its environment.[6][7]

Experimental Protocol: Quantitative UV-Vis Analysis

  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the sample and does not absorb in the region of interest (typically >220 nm). Common choices include ethanol, methanol, or chloroform.[7]

  • Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration (e.g., 1 mM). From this, prepare a dilution in a quartz cuvette to a final concentration that yields a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.[8]

  • Instrumentation & Baseline: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the pure solvent to subtract any background absorbance.[8]

  • Spectrum Acquisition: Scan the sample from approximately 220 nm to 500 nm.

  • Data Analysis: Identify all λmax values and calculate the molar extinction coefficient (ε) for each peak, a quantitative measure of light absorption.

Data Presentation: Typical UV-Vis Absorption Maxima

Derivative TypeTypical λmax Range (nm)Associated TransitionsNotes
Unsubstituted Quinoline~275, ~310 nmπ-πShows characteristic fine structure.
Hydroxyquinolines280 - 350 nmπ-π, n-πPosition is highly sensitive to pH and solvent polarity.
Aminoquinolines320 - 400 nmπ-π, n-πSignificant bathochromic shift due to the strong electron-donating group.[5]
Fused-Ring Systems> 350 nmExtended π-πIncreased conjugation leads to absorption at longer wavelengths.[9]
Fluorescence Spectroscopy: Harnessing Light Emission

Expertise & Causality: Many quinoline derivatives, particularly those with rigid structures and electron-donating substituents, are fluorescent. After absorbing light and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength (a phenomenon known as Stokes shift). This emission is highly sensitive to the molecule's local environment, making fluorescence a powerful tool for developing molecular sensors and probes.[10] For instance, the protonation of the quinoline nitrogen can dramatically enhance fluorescence intensity, a property exploited in designing pH sensors.[11]

Experimental Protocol: Characterizing Emission Properties

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) in a suitable HPLC-grade solvent in a quartz fluorescence cuvette.[12] High concentrations can lead to self-quenching artifacts.

  • Acquiring an Excitation Spectrum: Set the emission monochromator to the estimated emission maximum and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum and confirms the optimal wavelength to excite the molecule.

  • Acquiring an Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum or the excitation spectrum. Scan the emission monochromator to capture the fluorescence profile.

  • Quantum Yield Determination (Optional): To quantify fluorescence efficiency, compare the integrated fluorescence intensity of the sample to a well-characterized standard (e.g., quinine sulfate) under identical conditions.

Visualization: The Jablonski Diagram for Fluorescence This diagram illustrates the electronic state transitions involved in absorption and fluorescence, explaining the origin of the Stokes shift.

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps)

Caption: A simplified Jablonski diagram showing the process of light absorption and fluorescence emission.

The Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[13]

¹H and ¹³C NMR: The Atomic Census

Expertise & Causality: A ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides complementary information for the carbon skeleton. For quinolines, the aromatic region of the ¹H NMR (typically 7.0-9.0 ppm) is often complex but highly informative. The chemical shifts are dictated by the electron density at each position, which is influenced by the nitrogen atom and any substituents.[14] For example, the proton at the C2 position is often the most downfield-shifted proton in the pyridine ring due to the deshielding effect of the adjacent nitrogen.

2D NMR: Building the Molecular Blueprint

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. For complex quinoline derivatives, 2D NMR is not optional; it is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out spin systems, for example, walking along the protons of the carbocyclic ring (H5 through H8).[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the definitive way to assign carbon signals based on their known proton assignments.[13][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the critical experiment for piecing the entire structure together. It connects different spin systems and, crucially, identifies quaternary (non-protonated) carbons by showing correlations from nearby protons.[13][15] For quinolines, HMBC is vital for linking substituents to the correct position on the ring and for confirming the fusion between the benzene and pyridine rings.

Experimental Protocol: Comprehensive NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 or HSQC-ME experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.[15]

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D experiments:

    • COSY: To establish H-H connectivities.

    • HSQC: To link H-C direct bonds.

    • HMBC: To establish long-range H-C connectivities and identify quaternary carbons.

    • NOESY/ROESY (Optional): To determine through-space proximity of protons, which can be useful for confirming stereochemistry or assigning isomers.[13][15]

  • Data Interpretation: Systematically analyze the spectra, starting with assigning simple spin systems in the COSY, transferring assignments to carbons via the HSQC, and finally, using HMBC cross-peaks to connect all the fragments into a single, unambiguous structure.

Data Presentation: Typical NMR Chemical Shift Ranges for the Quinoline Core (in CDCl₃)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C28.8 - 9.0150 - 152H2 is strongly deshielded by adjacent nitrogen.
C37.3 - 7.5121 - 123Often shows coupling to H2 and H4.
C48.0 - 8.2136 - 138H4 is deshielded by the ring current and nitrogen.
C57.7 - 7.9127 - 129
C67.4 - 7.6126 - 128
C77.6 - 7.8129 - 131
C88.1 - 8.3128 - 130H8 is deshielded due to its peri-position relative to the nitrogen.
C4a-148 - 150Quaternary carbon.
C8a-127 - 129Quaternary carbon.

Note: These are typical values; actual shifts are highly dependent on substituents.[13][14]

Visualization: NMR Structure Elucidation Workflow This diagram shows the logical flow of using different NMR experiments to build a complete molecular structure from individual signals.

NMR_Workflow N_1D_H 1D ¹H NMR N_COSY 2D COSY N_1D_H->N_COSY Identifies H-H Spin Systems N_HSQC 2D HSQC N_1D_H->N_HSQC N_1D_C 1D ¹³C NMR & DEPT N_1D_C->N_HSQC Identifies C Multiplicity N_COSY->N_HSQC Assigns Protons within Fragments N_HMBC 2D HMBC N_HSQC->N_HMBC Assigns C atoms via direct bond N_Structure Final Structure N_HMBC->N_Structure Connects Fragments & Quaternary C's

Caption: Logical workflow for 2D NMR-based structural elucidation of a novel compound.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation, offers valuable clues about its structure, akin to a molecular fingerprint.

Expertise & Causality: In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" technique ideal for confirming the molecular weight ([M+H]⁺ or [M-H]⁻) of polar or fragile derivatives. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation.[8] This fragmentation is not random; it follows predictable chemical pathways. For the quinoline ring, a characteristic fragmentation is the loss of HCN (27 mass units) from the molecular ion.[16] Substituents will have their own characteristic fragmentation patterns, which, when pieced together, can confirm the structure.[17][18]

Experimental Protocol: GC-MS with Electron Ionization

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like toluene or dichloromethane.[19]

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. The GC separates the sample from any minor impurities before it enters the MS.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the quinoline derivative as a sharp peak.

  • MS Method: Set the EI energy to 70 eV (standard). Acquire spectra across a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion (M⁺·).

    • Analyze the major fragment ions. Propose fragmentation pathways that are consistent with the known structure. For example, look for the characteristic [M-HCN]⁺· ion.[16]

    • Compare the observed spectrum to library databases for known compounds.

Data Presentation: Common Mass Spectral Fragments for Substituted Quinolines

Precursor IonNeutral LossFragment m/zInterpretation
M⁺· (Quinoline)HCNM - 27Characteristic loss from the pyridine ring.[16]
M⁺· (Hydroxyquinoline)COM - 28Common fragmentation for phenolic compounds.
M⁺· (Methoxyquinoline)CH₃M - 15Loss of the methyl radical.
[M-CH₃]⁺COM - 15 - 28Subsequent loss of carbon monoxide.[17]
M⁺· (Quinoline-carboxylic acid)COOHM - 45Loss of the carboxylic acid radical.[16]

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Every functional group has a characteristic vibrational frequency. For quinoline derivatives, FTIR is used to confirm the presence of key substituents. For example, the successful synthesis of a quinoline-4-carboxylic acid would be confirmed by the appearance of a strong C=O stretch (around 1700-1725 cm⁻¹) and a very broad O-H stretch (2500-3300 cm⁻¹).[20] The quinoline core itself has characteristic aromatic C-H and C=C/C=N stretching vibrations.[21] While FTIR does not provide detailed connectivity information like NMR, it is an invaluable tool for quickly verifying reaction success and confirming the presence of expected functional groups.

Experimental Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to remove atmospheric (CO₂, H₂O) and instrument-related signals.[8]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]

  • Data Analysis: Identify the key absorption bands and assign them to specific functional groups using correlation tables. Pay close attention to the "fingerprint region" (<1500 cm⁻¹), which contains a complex pattern of bands unique to the molecule.

Data Presentation: Characteristic IR Absorption Bands for Quinoline Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500N-H StretchAmines, Amides
3000 - 3100C-H StretchAromatic C-H
2850 - 3000C-H StretchAliphatic C-H
2500 - 3300 (broad)O-H StretchCarboxylic Acid
1650 - 1750C=O StretchCarbonyls (Acids, Esters, Ketones)[22][23]
1500 - 1620C=C & C=N StretchAromatic Ring Skeletal Vibrations[21]
1000 - 1300C-O StretchEthers, Esters, Alcohols

Visualization: Overall Spectroscopic Characterization Workflow This diagram outlines a comprehensive strategy for characterizing a novel quinoline derivative, integrating all the discussed techniques.

Characterization_Workflow cluster_desc Workflow Steps & Purpose start Synthesized Quinoline Derivative ftir FTIR Analysis start->ftir Step 1 ms HRMS (ESI/APCI) ftir->ms Step 2 d_ftir Confirm Functional Groups uv_fluor UV-Vis & Fluorescence ms->uv_fluor Step 3 d_ms Determine Molecular Formula nmr Comprehensive NMR (1D & 2D) uv_fluor->nmr Step 4 d_uv Analyze Electronic Properties structure Final Structure Confirmed nmr->structure Final Confirmation d_nmr Elucidate Full 3D Structure

Caption: A systematic workflow for the complete spectroscopic characterization of a new chemical entity.

Conclusion

The spectroscopic characterization of quinoline derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. A logical workflow, beginning with rapid screens by FTIR and UV-Vis, followed by definitive molecular formula determination via HRMS, and culminating in the detailed atomic-level map provided by a full suite of NMR experiments, constitutes a self-validating system for structural elucidation. It is this rigorous, evidence-based approach that provides the unshakeable foundation upon which progress in drug discovery and materials science is built.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them a cornerstone of antimicrobial therapy.[3][4] However, the alarming rise of antibiotic-resistant pathogens necessitates a continuous pipeline of novel and more effective antibacterial agents.[5][6][7] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic screening of novel fluoroquinolone candidates. We will delve into the core experimental workflows, from initial antimicrobial susceptibility testing to preclinical safety and efficacy assessments, with a focus on the scientific rationale behind each methodological choice.

I. The Foundational Principle: Understanding the Fluoroquinolone Mechanism of Action

The antibacterial power of fluoroquinolones stems from their ability to disrupt the intricate process of bacterial DNA replication.[8] They achieve this by targeting two essential type II topoisomerase enzymes:

  • DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into the bacterial DNA, a crucial step for initiating replication.[4][9] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3][10]

  • Topoisomerase IV (ParC and ParE subunits): Plays a vital role in decatenating newly replicated daughter chromosomes, allowing for proper cell division.[4] In many Gram-positive bacteria, topoisomerase IV is the more susceptible target.[3][10]

Novel fluoroquinolones are often designed to exhibit potent, balanced activity against both enzymes, a strategy aimed at reducing the likelihood of resistance development.[11] Resistance typically emerges through mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, parE) or through mechanisms that reduce drug accumulation, such as efflux pumps.[1][10]

Visualizing the Core Mechanism

The following diagram illustrates the dual-targeting action of fluoroquinolones on bacterial DNA replication.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_targets Fluoroquinolone Targets Replication_Fork Replication Fork Movement DNA_Supercoiling DNA Supercoiling Chromosome_Segregation Daughter Chromosome Segregation Replication_Halt DNA Replication Halted & Cell Death DNA_Supercoiling->Replication_Halt Leads to Chromosome_Segregation->Replication_Halt Leads to DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->DNA_Supercoiling Blocks Topoisomerase_IV Topoisomerase IV (ParC/ParE) Topoisomerase_IV->Chromosome_Segregation Blocks Novel_Fluoroquinolone Novel Fluoroquinolone Novel_Fluoroquinolone->DNA_Gyrase Inhibits Novel_Fluoroquinolone->Topoisomerase_IV Inhibits

Caption: Dual-target inhibition of DNA gyrase and topoisomerase IV by novel fluoroquinolones.

II. Phase 1: In Vitro Antimicrobial Activity Assessment

The initial phase of screening is designed to determine the intrinsic potency and spectrum of activity of novel fluoroquinolone candidates against a diverse panel of clinically relevant bacterial pathogens.

A. Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This is a fundamental metric for assessing antibacterial potency.

Experimental Protocol: Broth Microdilution Method

This method is considered the gold standard for MIC determination and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest on appropriate agar plates overnight.

    • Select several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the novel fluoroquinolone in a suitable solvent (e.g., DMSO, water).

    • Perform a series of two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.

B. Assessing Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

While MIC indicates growth inhibition, the MBC reveals the concentration required to kill the bacteria.

Experimental Protocol: MBC Determination
  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: In Vitro Activity Summary
CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Novel FQ-1 Staphylococcus aureus ATCC 292130.060.12
Escherichia coli ATCC 259220.030.06
Ciprofloxacin-R S. aureus24
Ciprofloxacin Staphylococcus aureus ATCC 292130.250.5
Escherichia coli ATCC 259220.0150.03
Ciprofloxacin-R S. aureus>32>32

III. Phase 2: Preclinical Safety Evaluation (In Vitro Toxicology)

A critical step in drug development is to ensure that the novel compounds are selectively toxic to bacteria with minimal effects on host cells.[15]

A. Assessing Mammalian Cell Cytotoxicity

Several assays can be employed to evaluate the potential of a compound to cause damage to mammalian cells. A multi-parametric approach is recommended for a comprehensive understanding.[15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]

  • Cell Culture: Seed a relevant mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel fluoroquinolone for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

B. Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that may damage genetic material, a potential indicator of carcinogenicity.[17][18] A standard battery of tests is often required by regulatory agencies.[19]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[17][20]

  • Bacterial Strains: Utilize specific strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis.

  • Compound Exposure: Expose the bacterial strains to various concentrations of the novel fluoroquinolone, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizing the Preclinical Screening Workflow

This diagram outlines the decision-making process in the early stages of screening.

Preclinical_Screening_Workflow Start Novel Fluoroquinolone Candidate MIC_Screen In Vitro MIC/MBC Screening Start->MIC_Screen Potency_Check Potent Antibacterial Activity? MIC_Screen->Potency_Check Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) Potency_Check->Cytotoxicity_Assay Yes Discard_Potency Discard/Optimize (Low Potency) Potency_Check->Discard_Potency No Safety_Check Acceptable Therapeutic Index? Cytotoxicity_Assay->Safety_Check Genotoxicity_Assay Genotoxicity Screen (e.g., Ames Test) Safety_Check->Genotoxicity_Assay Yes Discard_Safety Discard/Optimize (High Cytotoxicity) Safety_Check->Discard_Safety No Genotox_Check Non-Genotoxic? Genotoxicity_Assay->Genotox_Check Proceed Proceed to In Vivo Efficacy Studies Genotox_Check->Proceed Yes Discard_Genotox Discard/Optimize (Genotoxic) Genotox_Check->Discard_Genotox No

Caption: A streamlined workflow for the initial in vitro screening of novel fluoroquinolones.

IV. Phase 3: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies must then be evaluated in animal models of infection to assess their efficacy in a physiological context.[21][22][23]

A. Animal Models of Infection

The choice of animal model is critical and should be relevant to the intended clinical application of the new fluoroquinolone. Common models include:

  • Mouse Sepsis Model: To evaluate efficacy against systemic infections.

  • Mouse Thigh Infection Model: A localized infection model useful for studying pharmacokinetics and pharmacodynamics.

  • Mouse Lung Infection Model: For assessing efficacy against respiratory pathogens.[24]

Experimental Protocol: Mouse Sepsis Model
  • Infection: Infect mice (e.g., via intraperitoneal injection) with a lethal dose of the target pathogen.

  • Treatment: Administer the novel fluoroquinolone at various doses and schedules (e.g., subcutaneous, oral) at a specified time post-infection.

  • Monitoring: Monitor the mice for a defined period (e.g., 7 days) for survival and clinical signs of illness.

  • Endpoint: The primary endpoint is typically survival. The ED₅₀ (effective dose that protects 50% of the animals) can be calculated.

B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[25][26][27][28]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[25][29] Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Pharmacodynamics (PD): Describes what the drug does to the body (or in this case, the bacteria).[25] For fluoroquinolones, the key PD indices are typically AUC/MIC and Cmax/MIC.[25]

Experimental Approach: PK/PD Integration
  • PK Study: Administer the novel fluoroquinolone to uninfected animals and collect blood samples at various time points to determine the drug concentration profile.

  • PD Study: In an infection model (e.g., thigh infection), measure the bacterial load at different time points after treatment with various doses.

  • Integration: Correlate the PK parameters (e.g., AUC) with the PD endpoint (e.g., change in bacterial load) to determine the target PK/PD index required for efficacy.

V. Conclusion

The biological activity screening of novel fluoroquinolones is a multi-faceted process that requires a logical and rigorous experimental cascade. By integrating in vitro potency and safety assessments with in vivo efficacy and PK/PD studies, researchers can effectively identify and advance promising new candidates to combat the growing threat of antimicrobial resistance. This systematic approach, grounded in a deep understanding of the drug's mechanism of action, is essential for replenishing the antibiotic pipeline and ensuring the continued efficacy of this important class of drugs.[30][31][32]

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 8-Fluoroquinoline-6-carboxylic Acid from an Aniline Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-fluoroquinoline-6-carboxylic acid, a key intermediate in the development of fluoroquinolone-based pharmaceuticals.[1][2] We present a robust, two-part synthetic strategy, beginning with the preparation of the crucial intermediate, 2-fluoro-4-aminobenzoic acid, from a commercially viable substituted aniline. The subsequent and final stage employs a modified Skraup-Doebner-von Miller reaction to construct the quinoline core.[3][4] This guide is tailored for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, mechanistic pathways, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the potent class of broad-spectrum antibacterial drugs known as fluoroquinolones.[1][5] Compounds such as ciprofloxacin and levofloxacin feature this heterocyclic system. The strategic placement of a fluorine atom at the C-8 position and a carboxylic acid at the C-6 position is a common structural motif that is critical for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. Consequently, reliable and scalable synthetic routes to key building blocks like this compound are of paramount importance to the pharmaceutical industry.

While numerous methods exist for quinoline synthesis, including the Friedländer, Combes, and Gould-Jacobs reactions, the Skraup-Doebner-von Miller synthesis is particularly well-suited for the direct construction of the quinoline core from an aniline precursor without introducing additional functionality on the pyridine ring.[3][6][7][8] This application note details this specific approach, providing a field-tested protocol for its execution.

Overall Synthetic Strategy

The synthesis originates from a practical starting material, 3-fluoroaniline, which can be derived from aniline. The overall workflow involves the preparation of a key substituted aniline intermediate, 2-fluoro-4-aminobenzoic acid (II) , which is then subjected to a cyclization reaction to yield the final product, This compound (III) .

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Quinoline Formation 3-Fluoroaniline 3-Fluoroaniline Intermediate_I N-Acyl-3-fluoroaniline 3-Fluoroaniline->Intermediate_I Acylation Intermediate_II 2-Fluoro-4-nitro-N-acylaniline Intermediate_I->Intermediate_II Nitration Intermediate_III 2-Fluoro-4-aminobenzoic acid (II) Intermediate_II->Intermediate_III Oxidation & Hydrolysis/Reduction Target This compound (III) Intermediate_III->Target Skraup-Doebner-von Miller Reaction Glycerol Glycerol Glycerol->Target

Diagram 1. High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Key Intermediate (2-Fluoro-4-aminobenzoic Acid)

The preparation of 2-fluoro-4-aminobenzoic acid is a critical prerequisite for the final cyclization. While several routes exist, a common industrial approach involves the nitration of a protected 3-fluoroaniline, followed by oxidation and reduction steps.[9] For the purpose of this guide, we will begin with the commercially available and practical starting material, 3-fluoro-4-nitrotoluene, to streamline the protocol towards the key intermediate.

Principle and Experimental Causality

The chosen pathway involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid, followed by the reduction of the nitro group to an amine. This sequence is strategically chosen because the strong electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, making the methyl group susceptible to strong oxidizing agents like potassium permanganate (KMnO₄). The subsequent reduction of the nitro group is a standard transformation, readily achieved with reagents like tin(II) chloride or catalytic hydrogenation.

Protocol: Oxidation of 3-fluoro-4-nitrotoluene
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-fluoro-4-nitrotoluene (1.0 eq), water (15-20 volumes), and pyridine (2.0 eq).

  • Reagent Addition: Heat the mixture to 80-90 °C with vigorous stirring. Slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 2-3 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should dissipate as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct through a pad of Celite, washing the filter cake with hot water.

  • Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to pH 2-3. A white precipitate of 3-fluoro-4-nitrobenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Protocol: Reduction of 3-fluoro-4-nitrobenzoic acid
  • Reaction Setup: To a 500 mL round-bottom flask, add 3-fluoro-4-nitrobenzoic acid (1.0 eq) and ethanol (10 volumes).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-fluoro-4-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

Reagent Summary Table
StepReagentMolar Eq.MW ( g/mol )Purpose
Oxidation 3-Fluoro-4-nitrotoluene1.0155.11Starting Material
Potassium Permanganate3.0 - 4.0158.03Oxidizing Agent
Pyridine2.079.10Catalyst/Solubilizer
Reduction 3-Fluoro-4-nitrobenzoic acid1.0185.11Substrate
Tin(II) Chloride Dihydrate4.0 - 5.0225.63Reducing Agent
Ethanol-46.07Solvent

Part 2: Skraup-Doebner-von Miller Synthesis of this compound

This reaction is the cornerstone of the synthesis, constructing the quinoline ring system in a single, albeit vigorous, step.

Principle and Mechanism

The Skraup reaction is a classic method for synthesizing quinolines.[4] The reaction proceeds through several key stages:

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aniline derivative (II ) performs a nucleophilic conjugate addition to acrolein.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent (historically nitrobenzene or arsenic acid, but milder alternatives are often used) oxidizes the dihydroquinoline to the aromatic quinoline product.[5]

The reaction is notoriously exothermic and requires careful control.[5] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a critical safety measure to prevent the reaction from becoming violent.[4]

G A Glycerol B Acrolein A->B H₂SO₄ -2H₂O I1 C Aniline Derivative (II) D Michael Adduct E Cyclized Intermediate D->E Electrophilic Cyclization F Dihydroquinoline E->F Dehydration -H₂O G Final Product (III) F->G Oxidation [O] I1->D Michael Addition I2 I3

Diagram 2. Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Protocol: Skraup Synthesis

WARNING: This reaction is highly exothermic and can become violent if not controlled. It must be performed in a high-capacity fume hood with a blast shield and appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel, place the 2-fluoro-4-aminobenzoic acid (II , 1.0 eq).

  • Addition of Reagents: Add anhydrous glycerol (3.0-4.0 eq) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 eq) to the flask. Stir to create a homogeneous slurry.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 2.5-3.0 eq) via the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 100 °C.

  • Oxidant Addition: Once the acid has been added, add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 eq).

  • Heating: Gently heat the mixture in an oil bath to 120-130 °C. The reaction will become exothermic. Be prepared to remove the heating bath to maintain control. Maintain this temperature for 3-4 hours after the initial exotherm subsides.[5]

  • Work-up: Allow the dark, viscous mixture to cool to below 100 °C. Carefully and slowly pour the mixture onto a large volume of crushed ice with stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by the cautious addition of a concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is ~7. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound.

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 2-Fluoro-4-aminobenzoic acid | 1.0 | 155.12 | Substrate | | Glycerol | 3.0 - 4.0 | 92.09 | Acrolein Precursor | | Conc. Sulfuric Acid | 2.5 - 3.0 | 98.08 | Catalyst/Dehydrating Agent | | Sodium m-nitrobenzenesulfonate | 1.2 | 225.16 | Oxidizing Agent | | Ferrous Sulfate Heptahydrate | ~0.1 | 278.01 | Moderator |

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented pathway to this compound, a vital precursor for pharmaceutical research and development. By understanding the causality behind each procedural step—from the selection of the Skraup-Doebner-von Miller reaction to the critical inclusion of safety moderators—researchers can confidently execute this synthesis. Adherence to the detailed protocols and safety warnings is essential for achieving high yields of the desired product in a safe and reproducible manner.

References

The Gould-Jacobs Reaction: A Comprehensive Guide to Quinoline Synthesis for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Gould-Jacobs reaction, a classic yet continually relevant synthetic methodology, provides a robust and versatile route to constructing the 4-hydroxyquinoline core. This guide offers an in-depth exploration of the Gould-Jacobs reaction, from its mechanistic underpinnings to detailed, field-proven protocols, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind experimental choices, ensuring a thorough understanding that transcends mere procedural recitation.

The Enduring Significance of the Gould-Jacobs Reaction in Drug Discovery

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction has proven to be of immense value in the synthesis of biologically active quinoline derivatives.[1][2] The resulting 4-hydroxyquinoline (or its tautomeric 4-quinolinone form) is a key pharmacophore found in a wide array of pharmaceuticals. Notable examples include antimalarial drugs like chloroquine, non-steroidal anti-inflammatory drugs (NSAIDs) such as floctafenine and glafenine, and numerous quinolone antibiotics.[2][3] The reaction's adaptability to both classical thermal methods and modern microwave-assisted synthesis further cements its place in the contemporary synthetic chemist's toolkit.[1][4]

Deconstructing the Mechanism: A Step-by-Step Rationale

The Gould-Jacobs reaction is a multi-step process, each stage governed by fundamental principles of organic reactivity. A thorough grasp of this mechanism is paramount for troubleshooting and optimizing the synthesis of novel quinoline derivatives. The reaction typically proceeds through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[3][5]

Step 1: Condensation - Formation of the Anilinomethylenemalonate Intermediate

The synthesis commences with the reaction of an aniline with an electrophilic three-carbon component, most commonly diethyl ethoxymethylenemalonate (DEEM). This initial step is a nucleophilic vinyl substitution. The lone pair of the aniline's nitrogen atom attacks the electron-deficient β-carbon of the α,β-unsaturated ester, leading to the formation of an enamine intermediate. Subsequent elimination of ethanol yields the stable anilinomethylenemalonate intermediate.[3][6] This condensation is typically driven by heating at moderate temperatures (100-130 °C).[1]

Step 2: Thermal Cyclization - The Crucial Ring-Forming Event

This is the most energetically demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically >250 °C) to effect an intramolecular 6-electron electrocyclization.[1][2] The reaction proceeds via a concerted pericyclic reaction, where the π-electrons of the benzene ring and the enamine double bond rearrange to form the new heterocyclic ring. This high activation energy barrier is the primary reason for the often harsh reaction conditions associated with the classical Gould-Jacobs protocol. The use of high-boiling inert solvents such as diphenyl ether or Dowtherm A is common practice to achieve the necessary temperatures for efficient cyclization.[7]

Step 3 & 4: Saponification and Decarboxylation - Tailoring the Final Product

Following cyclization, the resulting 4-hydroxy-3-carboalkoxyquinoline is often subjected to saponification using a strong base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[1][3] Subsequent acidification precipitates the corresponding quinoline-3-carboxylic acid. For the synthesis of 4-hydroxyquinolines without the 3-carboxy substituent, a final decarboxylation step is employed. This is achieved by heating the quinoline-3-carboxylic acid above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline.[1][3]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temp. (>250 °C) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Product->Carboxylic_Acid 1. NaOH 2. HCl Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO2

Caption: The four key stages of the Gould-Jacobs reaction pathway.

Experimental Protocols: From Classical Heating to Modern Microwave Synthesis

The choice of methodology for the Gould-Jacobs reaction often depends on the desired scale, available equipment, and the specific substrate. Below are detailed protocols for both the classical thermal approach and a modern, rapid microwave-assisted method.

Protocol 1: Classical Thermal Synthesis of 4,7-Dichloroquinoline

This protocol provides a detailed procedure for the synthesis of 4,7-dichloroquinoline, a crucial intermediate in the production of several antimalarial drugs.[8]

Step A: Diethyl (3-chloroanilino)methylenemalonate

  • In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol generated to evaporate. The resulting warm product is used directly in the next step.

Step B: Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • In a 5-L round-bottomed flask fitted with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

  • Carefully pour the product from Step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour. During this time, the cyclized product will crystallize out of the solution.

  • Cool the mixture, and filter the solid product.

  • Wash the filter cake with two 400-mL portions of petroleum ether to remove impurities.

Step C: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Transfer the air-dried filter cake from Step B to a flask containing 1 L of 10% aqueous sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the resulting solution and separate it from any residual oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The expected yield is 190–220 g (85–98%).

Step D: 4,7-Dichloroquinoline

  • Suspend the air-dried acid from Step C in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for 1 hour while passing a stream of nitrogen through the apparatus to aid in the removal of water.

  • Cool the clear solution to room temperature and add 90 mL (150 g, 0.98 mole) of phosphorus oxychloride.

  • Heat the mixture to 135–140 °C and stir for 1 hour.

  • After cooling, the reaction mixture is worked up to yield 4,7-dichloroquinoline. The crude product can be recrystallized from petroleum ether to give 110–120 g (55–60% overall yield) of pure product.[9]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[4][10]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[10]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for optimization data).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction [1][10]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
12501-1
230012437
325020-1
4300202428
530052447

Data adapted from a study comparing different microwave conditions for the reaction of aniline and DEEM.

Analysis of Microwave Data: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step. At 250 °C, the yield is negligible even after 20 minutes. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this high temperature can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes.[10]

Experimental_Workflow Experimental Workflow Comparison cluster_classical Classical Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis start_classical Mix Aniline and DEEM heat_condensation Heat at 100-130 °C (1-2 h) start_classical->heat_condensation add_to_solvent Add to High-Boiling Solvent (e.g., Dowtherm A) heat_condensation->add_to_solvent reflux Reflux at >250 °C (30-60 min) add_to_solvent->reflux cool_precipitate Cool and Precipitate reflux->cool_precipitate saponification Saponification (NaOH, Reflux) cool_precipitate->saponification decarboxylation Decarboxylation (Heat) saponification->decarboxylation start_mw Mix Aniline and DEEM in Microwave Vial mw_irrad Microwave Irradiation (e.g., 300 °C, 5 min) start_mw->mw_irrad cool_precipitate_mw Cool and Precipitate mw_irrad->cool_precipitate_mw filter_wash Filter and Wash cool_precipitate_mw->filter_wash

Caption: A comparative workflow of classical versus microwave-assisted Gould-Jacobs synthesis.

Scope, Limitations, and Practical Considerations

The success of the Gould-Jacobs reaction is influenced by the nature of the aniline substrate.

  • Substituent Effects: The reaction is generally most effective for anilines bearing electron-donating groups at the meta-position.[3] Electron-withdrawing groups can decrease the nucleophilicity of the aniline, hindering the initial condensation step.

  • Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers. The regioselectivity is governed by both steric and electronic factors.[7] For instance, in the case of 3-substituted anilines, cyclization generally occurs at the less sterically hindered position.

  • Troubleshooting:

    • Low Yield in Condensation: Ensure anhydrous conditions and that the aniline is of high purity. The reaction can be monitored by TLC to ensure the formation of the intermediate.

    • Low Yield in Cyclization: Insufficient temperature is the most common culprit. Ensure the high-boiling solvent reaches the required temperature. For microwave synthesis, optimize the temperature and time as demonstrated in Table 1.

    • Product Decomposition: In the classical method, prolonged heating at very high temperatures can lead to charring and reduced yields. In the microwave method, shorter reaction times are often beneficial to avoid degradation.[10]

    • Difficult Purification: The use of high-boiling solvents in the classical method can complicate product isolation. Thorough washing of the precipitated product with a non-polar solvent is crucial to remove residual solvent.[7]

Conclusion: A Timeless Reaction for Modern Challenges

The Gould-Jacobs reaction remains a powerful and indispensable tool in the arsenal of the medicinal and synthetic chemist. Its ability to generate the privileged 4-hydroxyquinoline scaffold with a degree of predictability and versatility is a testament to its enduring utility. While the classical protocol is robust, the advent of microwave-assisted synthesis has significantly enhanced its efficiency, making it more amenable to the rapid synthesis of compound libraries for drug discovery. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can effectively harness the Gould-Jacobs reaction to advance their research and development endeavors.

References

Application Notes and Protocols for the Synthesis of 8-Fluoroquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Fluoroquinoline derivatives bearing a carboxylic acid moiety are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and antibacterial agents. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modification. This document provides a detailed guide for researchers on the strategic approaches to the synthesis of 8-fluoroquinoline carboxylic acids. Given the limited literature on the direct carboxylation of 8-fluoroquinoline, this guide presents two primary, scientifically-grounded strategies: a modern approach via a proposed direct C-H carboxylation and a classical, multi-step synthesis involving quinoline ring formation. This document provides detailed experimental protocols, discusses the rationale behind methodological choices, and includes visual diagrams to elucidate the proposed synthetic pathways.

Introduction: The Significance of 8-Fluoroquinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. Specifically, the 8-fluoroquinoline core is a key component in a range of biologically active compounds. The addition of a carboxylic acid group further enhances the potential of these molecules, providing a crucial anchor for binding to enzyme active sites and improving pharmacokinetic profiles. This guide addresses the synthetic challenges and provides robust protocols for accessing these valuable compounds.

Strategic Approaches to Carboxylation

The introduction of a carboxyl group onto the 8-fluoroquinoline scaffold can be approached in two main ways:

  • Direct C-H Carboxylation: This modern approach involves the direct functionalization of a C-H bond on the pre-formed 8-fluoroquinoline ring. While elegant and atom-economical, this method is still an active area of research, and specific conditions for 8-fluoroquinoline are not yet established. This guide proposes a protocol based on analogous transition-metal-catalyzed reactions.

  • Classical Synthesis (Ring Formation): This traditional and often more reliable approach involves constructing the quinoline ring system from acyclic precursors that already contain the necessary functional groups. The Gould-Jacobs reaction is a well-established and versatile method for this purpose.[1]

The choice of strategy will depend on the available starting materials, the desired substitution pattern, and the researcher's familiarity with the required techniques.

Proposed Protocol 1: Direct C-H Carboxylation of 8-Fluoroquinoline

This proposed protocol is based on advancements in transition-metal-catalyzed C-H activation and carboxylation using CO2 as a C1 feedstock.[2][3] Gold(I) complexes, in particular, have shown promise for the carboxylation of heterocycles with high regioselectivity at the most acidic C-H bond.[4] For 8-fluoroquinoline, the most likely position for carboxylation would be the C2 or C4 position due to the electronic effects of the nitrogen atom.

Proposed Reaction Pathway

The proposed catalytic cycle involves the deprotonation of the most acidic C-H bond of 8-fluoroquinoline by a gold(I) hydroxide complex, followed by the insertion of CO2 to form a gold(I) carboxylate intermediate. Subsequent protonolysis releases the carboxylic acid product and regenerates the catalyst.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
8-FluoroquinolineReagentCommercially Available---
[(IPr)AuOH]CatalystSynthesize or procureIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Potassium Hydroxide (KOH)ACSCommercially AvailableAnhydrous
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDry, inhibitor-free
Carbon Dioxide (CO2)High PurityGas Cylinder---
Hydrochloric Acid (HCl)1 M aq.Commercially Available---
Ethyl AcetateACSCommercially Available---
BrineSaturated aq.Prepare in-house---
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available---

Equipment:

  • Schlenk flask or high-pressure reactor

  • Magnetic stirrer with heating plate

  • CO2 gas balloon or cylinder with regulator

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 8-fluoroquinoline (1 mmol), [(IPr)AuOH] (0.05 mmol, 5 mol%), and anhydrous potassium hydroxide (1.05 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • Purge the flask with CO2 gas and then maintain a positive pressure of CO2 (e.g., using a balloon or a pressure reactor set to 1.5 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the CO2 pressure.

  • Quench the reaction by adding 1 M HCl (10 mL) until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 8-fluoroquinoline carboxylic acid isomer(s).

Visualization of the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under Argon B Add 8-Fluoroquinoline, [(IPr)AuOH], KOH A->B C Add Anhydrous THF B->C D Purge with CO2 C->D E Stir at RT-60°C for 12-24h D->E F Acidify with 1M HCl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for the proposed direct C-H carboxylation of 8-fluoroquinoline.

Protocol 2: Classical Synthesis via Gould-Jacobs Reaction

This protocol describes a more traditional and robust multi-step synthesis to produce 8-fluoroquinoline-3-carboxylic acid.[1] The key step is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME).

Overall Synthetic Pathway

The synthesis begins with 2-fluoroaniline, which is reacted with EMME to form an intermediate that is subsequently cyclized at high temperature to yield an ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Saponification of the ester provides the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-FluoroanilineReagentCommercially Available---
Diethyl ethoxymethylenemalonate (EMME)ReagentCommercially Available---

Procedure:

  • In a round-bottom flask, mix 2-fluoroaniline (10 mmol) and diethyl ethoxymethylenemalonate (10.5 mmol).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the reaction mixture to cool to room temperature. The resulting product is often used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Diethyl 2-(((2-fluorophenyl)amino)methylene)malonateFrom Step 1------
Diphenyl etherReagentCommercially AvailableHigh-boiling solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude product from Step 1 (10 mmol).

  • Add diphenyl ether (20 mL) to the flask.

  • Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Add hexane (50 mL) to the cooled mixture to further precipitate the product and to wash away the diphenyl ether.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.

Step 3: Saponification to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateFrom Step 2------
Sodium Hydroxide (NaOH)ACSCommercially Available---
EthanolReagentCommercially Available---
WaterDeionized------
Hydrochloric Acid (HCl)ConcentratedCommercially Available---

Procedure:

  • In a round-bottom flask, suspend the ester from Step 2 (10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (20 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Visualization of the Synthetic Pathway

G A 2-Fluoroaniline + EMME B Heat at 100-110°C A->B Step 1 C Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate B->C D Cyclization in Diphenyl Ether at 250°C C->D Step 2 E Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Saponification (NaOH, EtOH/H2O, Reflux) E->F Step 3 G 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid F->G

Caption: Classical synthesis of 8-fluoroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Safety and Handling

  • 8-Fluoroquinoline and its derivatives: These compounds should be handled with care as they are potentially toxic. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • High-temperature reactions: The cyclization step in the Gould-Jacobs reaction is performed at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • Strong acids and bases: Handle concentrated hydrochloric acid and sodium hydroxide with extreme care. They are corrosive and can cause severe burns.

Conclusion

The synthesis of 8-fluoroquinoline carboxylic acids can be achieved through both modern and classical approaches. While direct C-H carboxylation offers an elegant and atom-economical route, it remains a developing field requiring further optimization for this specific substrate. The Gould-Jacobs reaction, on the other hand, provides a reliable and well-documented multi-step pathway to access these valuable compounds. Researchers should select the most appropriate method based on their specific needs and capabilities. The protocols provided in this guide offer a solid foundation for the successful synthesis of 8-fluoroquinoline carboxylic acids for applications in drug discovery and materials science.

References

Application Notes & Protocols: 8-Fluoroquinoline-6-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluoroquinolone Scaffold in Medicinal Chemistry

Quinolones represent a critical class of synthetic antibacterial agents, a journey that began with the discovery of nalidixic acid in the 1960s.[1] The subsequent incorporation of a fluorine atom, typically at the C-6 position, and various heterocyclic moieties at the C-7 position, gave rise to the highly potent fluoroquinolone antibiotics.[2] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3]

The 4-oxo-quinoline-3-carboxylic acid core is the archetypal pharmacophore responsible for this biological activity.[1] However, the exploration of isomeric scaffolds, such as the 8-fluoroquinoline-6-carboxylic acid backbone, provides medicinal chemists with a unique opportunity to modulate physicochemical properties and explore novel structure-activity relationships (SAR). This document serves as a technical guide for researchers, providing insights and detailed protocols for the utilization of this compound as a versatile intermediate in pharmaceutical development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

PropertyDataSource(s)
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Typically a solid (e.g., white, beige)[4]
Solubility Generally poor in water, soluble in organic solvents like DMF, DMSO. Solubility in aqueous media is pH-dependent.[3][5]
Reactivity Centers 1. Carboxylic Acid (C-6) 2. Quinoline Nitrogen (N-1) 3. Aromatic Ring for Electrophilic/Nucleophilic Substitution[2]

Note: Experimental data such as melting point and specific solubility for this exact isomer are not widely published. Properties are inferred from closely related quinoline carboxylic acids.[4][5]

Core Synthetic Applications & Mechanistic Rationale

This compound offers two primary reactive handles for molecular elaboration: the carboxylic acid group and the quinoline ring system. The principal application for such an intermediate is the synthesis of novel amide derivatives, leveraging the vast availability of primary and secondary amines to build molecular diversity.

Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the most common and versatile reaction for this intermediate.

The choice of coupling reagent is critical and depends on factors such as substrate complexity, desired reaction time, and the need to suppress side reactions like racemization (if chiral amines are used).[8] Common classes of activating agents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).[6]

Amide_Coupling_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster + Activator Activator Coupling Reagent (e.g., EDC, HATU) Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Final Amide Product) ActivatedEster->Amide + Amine Byproduct Byproduct

General mechanism of amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.[4][9][10]

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a robust and widely used method for forming amide bonds, particularly suitable for library synthesis due to the water-soluble nature of the EDC byproduct.[11]

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents: Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add the amine (1.1 eq) followed by the base (DIPEA, 2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (aq) (to remove excess base), saturated NaHCO₃ (aq) (to remove unreacted acid and HOBt), and finally with brine.

    • Note: If DMF is used as the solvent, multiple washes with water or 5% LiCl (aq) may be necessary to remove it.[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

Experimental_Workflow A 1. Dissolve Acid in Anhydrous DMF B 2. Add EDC & HOBt A->B C 3. Add Amine & DIPEA B->C D 4. Stir at RT Monitor by LC-MS C->D E 5. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) D->E F 6. Dry (Na₂SO₄), Filter & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Amide Product G->H

Workflow for a typical amide coupling reaction.
Protocol 2: Synthesis of Fluoroquinolone Analogs via Nucleophilic Aromatic Substitution (SNAr)

While this compound is not the typical precursor for classic fluoroquinolone antibiotics, related intermediates like 7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylic acid are cornerstones of their synthesis.[12][13] The protocol below is a generalized procedure for the SNAr reaction at an activated position (e.g., C-7) on a quinolone ring, a key step in synthesizing potent antibiotics.[14][15]

Rationale: The electron-withdrawing nature of the quinolone nitrogen and the C-4 keto group activates the C-7 position towards nucleophilic attack, allowing for the displacement of a leaving group (typically a halogen like Cl or F) by an amine (e.g., piperazine).[14]

Materials:

  • Activated quinolone precursor (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[12]

  • Cyclic amine (e.g., piperazine, morpholine)

  • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: 50% aqueous ethanol, DMSO, or acetonitrile[12][16]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, create a stirred mixture of the chloro-fluoroquinolone synthon (1.0 eq), the desired amine (3.0 eq), and a base like NaHCO₃ (3.0 eq).[12]

  • Solvent Addition: Add the solvent system (e.g., 50% aqueous ethanol).

  • Heating: Heat the reaction mixture to reflux (typically 70-85 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, sometimes requiring extended heating (24-120 hours).[12]

  • Work-up:

    • After cooling to room temperature, the product may precipitate from the solution. If so, it can be collected by filtration and washed with water and ethanol.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

    • The pH of the aqueous layer can be adjusted to the isoelectric point of the product to induce precipitation.

  • Purification: The collected solid is often of high purity but can be further purified by recrystallization if necessary.

Simplified SNAr mechanism at C-7 of a quinolone.

References

Application Notes and Protocols: Derivatization of 8-Fluoroquinoline-6-carboxylic Acid at the C7 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-fluoroquinoline-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2][3] Modifications to this core structure are a primary strategy for developing new therapeutic agents with improved efficacy, expanded spectrum of activity, and reduced susceptibility to resistance mechanisms.[3][4] The C7 position, in particular, has been a focal point for derivatization, as substituents at this position can significantly influence the compound's potency, pharmacokinetic properties, and interaction with bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound at the C7 position. It offers a synthesis of established protocols, explains the underlying chemical principles, and provides practical insights to navigate the synthetic challenges.

Strategic Approaches to C7 Derivatization

The primary challenge in derivatizing the C7 position of this compound lies in the need for a suitable leaving group at this position. Direct functionalization is often not feasible. Therefore, a common and effective strategy involves the synthesis of a 7-halo-8-fluoroquinoline-6-carboxylic acid intermediate, typically 7-chloro or 7-bromo, which can then undergo various cross-coupling or substitution reactions.

dot

Caption: General strategy for C7 derivatization.

Synthesis of the 7-Halo Intermediate

A crucial first step is the introduction of a halogen at the C7 position. This is typically achieved through electrophilic halogenation of a suitable precursor. For instance, starting from a fluoro-substituted quinoline precursor, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS).[6]

Protocol 1: Synthesis of 7-Chloro-8-fluoroquinoline-6-carboxylic Acid

This protocol outlines a general procedure for the synthesis of the key 7-chloro intermediate.

Materials:

  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend 6-fluoro-4-hydroxyquinoline-3-carboxylic acid in anhydrous toluene under an inert atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Thionyl chloride and DMF: This combination forms the Vilsmeier reagent in situ, which is a potent electrophile for the chlorination of the quinolone ring.

  • Anhydrous conditions: Necessary to prevent the hydrolysis of thionyl chloride and the Vilsmeier reagent.

  • Inert atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

C7 Derivatization Methodologies

With the 7-halo intermediate in hand, a variety of derivatization reactions can be employed to introduce diverse functionalities at the C7 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinolone core, further enhanced by the fluorine and carboxylic acid groups, activates the C7 position for nucleophilic aromatic substitution.[7][8] This reaction is particularly effective for introducing amine-containing substituents, which are prevalent in many quinolone antibiotics.[9][10][11]

dot

Caption: Simplified SNAr mechanism.

Protocol 2: General Procedure for SNAr with Amines

Materials:

  • 7-Chloro-8-fluoroquinoline-6-carboxylic acid

  • Desired amine (e.g., piperazine, substituted anilines)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, pyridine)

Procedure:

  • Dissolve 7-chloro-8-fluoroquinoline-6-carboxylic acid in the chosen solvent.

  • Add the desired amine (typically in excess) and the base.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Adjust the pH to precipitate the product.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Key Considerations for SNAr:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.

  • Base: The base is crucial to neutralize the hydrohalic acid formed during the reaction and can also deprotonate the amine nucleophile, increasing its reactivity.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the initial nucleophilic attack.

Reactant/ConditionRationale
Excess AmineDrives the reaction to completion.
K₂CO₃ or Et₃NActs as an acid scavenger.
DMF or DMSOStabilizes the charged intermediate.
Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are desired, the Buchwald-Hartwig amination offers a powerful alternative.[12][13][14] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broad range of amines.[15][16]

dot

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-8-fluoroquinoline-6-carboxylic acid (or the corresponding ester)

  • Desired amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a reaction vessel, combine the 7-bromo-8-fluoroquinoline-6-carboxylic acid (or its ester), the amine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Expert Insights:

  • Carboxylic Acid Group: The free carboxylic acid can sometimes interfere with the catalytic cycle.[17] It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling reaction. The ester can then be hydrolyzed in a subsequent step.

  • Ligand Selection: The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency. Bulky, electron-rich ligands are often preferred.

ComponentExampleRole
Pd PrecursorPd₂(dba)₃Source of catalytic Pd(0)
LigandXantphosStabilizes the Pd center and facilitates the catalytic cycle
BaseCs₂CO₃Promotes reductive elimination and deprotonates the amine
Suzuki-Miyaura Coupling

To introduce carbon-based substituents at the C7 position, the Suzuki-Miyaura coupling is an invaluable tool.[18][19] This reaction involves the palladium-catalyzed coupling of the 7-halo intermediate with an organoboron reagent, such as a boronic acid or ester.[20][21]

Protocol 4: Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-8-fluoroquinoline-6-carboxylic acid (or its ester)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • Combine the 7-bromo-8-fluoroquinoline-6-carboxylic acid (or its ester), the boronic acid, the palladium catalyst, and the base in a reaction flask.

  • Add the solvent system and degas the mixture thoroughly.

  • Heat the reaction under an inert atmosphere to reflux.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Self-Validating System:

  • Protection of Carboxylic Acid: Similar to the Buchwald-Hartwig reaction, protecting the carboxylic acid as an ester is highly recommended to avoid potential catalyst deactivation and side reactions.[17]

  • Base and Solvent: An aqueous base is typically required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent system is important to ensure the solubility of all reactants.

Conclusion

The derivatization of this compound at the C7 position is a cornerstone of research and development in the field of quinolone antibacterials. The strategic use of a 7-halo intermediate opens up a diverse range of chemical transformations, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel C7-substituted derivatives for the discovery of next-generation therapeutic agents.

References

Application Notes & Protocols: 8-Fluoroquinoline-6-carboxylic Acid as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1][2] This document provides an in-depth guide to the synthetic utility of 8-Fluoroquinoline-6-carboxylic acid , a key building block for the next generation of bioactive molecules. We will explore its fundamental reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the mechanistic basis for the biological activity of its derivatives. The strategic placement of the fluorine atom at the C-8 position and the carboxylic acid at the C-6 position provides two orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

Introduction: The Strategic Value of the this compound Scaffold

Quinolone-based agents function primarily by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5][6] The introduction of a fluorine atom at the C-6 position was a seminal discovery that dramatically enhanced the antibacterial potency of the quinolone class, giving rise to the fluoroquinolones.[7]

The This compound scaffold offers distinct advantages for medicinal chemists:

  • The C6-Carboxylic Acid: This functional group is the primary anchor for attaching various side chains, most commonly via amide bond formation. These modifications are crucial for modulating pharmacokinetic properties, such as solubility and cell permeability, and for establishing key interactions with the biological target.[2]

  • The C8-Fluorine Atom: Substitution at the C-8 position can significantly influence the molecule's steric and electronic properties. A fluorine atom at this position can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the quinolone core, thereby affecting its absorption and distribution. Furthermore, modifications at the C8 position have been shown to impact the compound's ability to inhibit DNA cleavage.[7]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical insights and practical methodologies required to effectively utilize this powerful building block.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyDataSource(s)
Chemical Formula C₁₀H₆FNO₂[8]
Molecular Weight 191.16 g/mol [8]
Appearance Typically an off-white to yellow solidGeneral knowledge
Solubility Generally poor in water at neutral pH; soluble in organic solvents like DMSO, DMF, and in aqueous base.[2] (General for quinolones)
Storage Store at room temperature in a dry, well-ventilated area away from strong oxidizing agents.[8]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Core Synthetic Application I: Amide Bond Formation at the C6-Carboxyl Group

The most fundamental transformation of this compound is the formation of an amide bond. Direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, activation of the carboxylic acid is required. Uronium/aminium salt-based reagents like HATU are highly efficient for this purpose, offering fast reaction times and high yields, even with challenging substrates.[9]

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (R¹R²NH) (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.0 eq) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

  • Stir the mixture at room temperature for 20-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.[9]

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: a. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.[9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

G cluster_workflow Experimental Workflow: Amide Coupling start 1. Combine Carboxylic Acid & HATU in DMF add_base 2. Add DIPEA for Pre-activation start->add_base stir1 3. Stir for 20-30 min add_base->stir1 add_amine 4. Add Amine (R-NH2) stir1->add_amine stir2 5. Stir for 1-4 hours add_amine->stir2 monitor 6. Monitor by TLC/LC-MS stir2->monitor monitor->stir2 Incomplete workup 7. Aqueous Work-up monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Amide Product purify->product

Caption: General experimental workflow for HATU-mediated amide coupling.

Mechanism of Activation and Coupling

The success of this protocol hinges on the efficient activation of the carboxylic acid by HATU.

G RCOOH R-COOH 8-Fluoroquinoline- 6-carboxylic acid ActiveEster Activated Ester O-Acylisourea Intermediate RCOOH->ActiveEster + HATU, DIPEA HATU HATU Coupling Reagent DIPEA1 DIPEA Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 (Amine) Amine R'-NH2 Nucleophile Product R-CO-NHR' Final Amide Tetrahedral->Product Byproduct Byproduct Tetrahedral->Byproduct G cluster_moa Fluoroquinolone Mechanism of Action FQ Fluoroquinolone (Derivative) TernaryComplex Ternary Complex (FQ-Enzyme-DNA) FQ->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->TernaryComplex DSB Double-Strand DNA Breaks TernaryComplex->DSB Prevents DNA Re-ligation CellDeath Bacterial Cell Death DSB->CellDeath Inhibits Replication

References

Application Notes & Protocols for the Synthesis of Antibacterial Agents from the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of potent antibacterial agents based on the fluoroquinolone scaffold. Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations in designing and executing these syntheses. We will focus on the construction and functionalization of the core 6-fluoroquinolone-3-carboxylic acid nucleus, a foundational structure for numerous clinically significant drugs like Ciprofloxacin and Levofloxacin.[1][3] Detailed, field-tested protocols for the synthesis of a key chloro-substituted intermediate and its subsequent conversion to a final product via nucleophilic aromatic substitution are provided. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this vital area of antibacterial research.

The Fluoroquinolone Pharmacophore: A Structure-Activity Relationship (SAR) Overview

The remarkable efficacy of fluoroquinolone antibiotics is not accidental; it is the result of decades of research optimizing the molecule's interaction with its bacterial targets while managing pharmacokinetic properties. Understanding the role of each component of the scaffold is crucial for the rational design of new derivatives.

  • The Carboxylic Acid (C3) and Ketone (C4): The 3-carboxylic acid and 4-keto groups are absolutely essential for activity. They form critical interactions with the bacterial DNA gyrase enzyme, chelating a magnesium ion and binding to amino acid residues within the active site, which is fundamental to the drug's mechanism of action.[1][4]

  • The Fluorine Atom (C6): The introduction of a fluorine atom at the C6 position was a watershed moment in the development of this class, leading to the term "fluoroquinolones".[5] This modification dramatically increases the potency of the compounds by enhancing cell penetration and improving the drug's interaction with DNA gyrase.[1][3]

  • The N1-Substituent: The group attached to the N1 position significantly influences antibacterial potency and pharmacokinetic properties. Small alkyl groups like ethyl or, more potently, a cyclopropyl group, are common. The cyclopropyl moiety, as seen in Ciprofloxacin, often confers superior activity.[6]

  • The C7-Substituent: This position is a primary site for modification to modulate the spectrum of activity, potency, and safety profile. Typically, a nitrogen-containing heterocycle, such as a piperazine ring, is installed here. The basic nitrogen in the piperazine ring enhances activity against Gram-negative bacteria and improves water solubility.[6][7] Modifications to this ring are a key strategy for developing new derivatives.[8][9]

  • The C8-Substituent: While the user prompt specified an "8-Fluoro" starting material, the C8 position can be varied to fine-tune properties. A hydrogen atom is common (as in Ciprofloxacin). Alternatively, a methoxy group (as in Gatifloxacin) can enhance activity, particularly against anaerobic bacteria.[5][6] A halogen, such as chlorine or fluorine, at this position can also influence the drug's potency and safety profile.[6]

cluster_0 Structure-Activity Relationship (SAR) of Fluoroquinolones cluster_1 img N1 N1: Modulates potency (e.g., Cyclopropyl, Ethyl) C3 C3-COOH & C4=O: Essential for DNA Gyrase binding C6 C6-F: Greatly enhances potency & cell penetration C7 C7: Modulates spectrum of activity & pharmacokinetics C8 C8: Fine-tunes activity and safety profile

Caption: Key pharmacophoric elements of the fluoroquinolone scaffold.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and versatile strategy for synthesizing diverse fluoroquinolone libraries involves a two-stage process. First, a common quinolone core is constructed, typically bearing a halogen (most often chlorine) at the C7 position. Second, this C7-halogen is displaced by a nitrogen nucleophile (e.g., piperazine) in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr reaction is highly effective here because the C7 position is "activated" towards nucleophilic attack by the strong electron-withdrawing effect of the C4-carbonyl group. This effect is relayed through the aromatic system, making the C7 carbon electron-deficient and thus susceptible to attack. The presence of an additional electron-withdrawing group, such as a nitro group at C8, can further facilitate this substitution, allowing even weak nucleophiles to react efficiently.[7][10]

G General Synthetic Workflow A Aromatic Precursors (e.g., 3-chloro-4-fluoroaniline) B Gould-Jacobs Reaction or Similar Cyclization Strategy A->B C Core Intermediate 7-Halo-6-fluoroquinolone-3-carboxylic acid ester B->C D Ester Hydrolysis C->D E Key Synthon 7-Halo-6-fluoroquinolone-3-carboxylic acid D->E F Nucleophilic Aromatic Substitution (SNAr) with desired amine (e.g., Piperazine) E->F G Final Antibacterial Agent F->G

References

The Unconventional Scaffold: Application Notes for 8-Fluoroquinoline-6-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Antibiotic Paradigm

For decades, the quinolone core has been virtually synonymous with potent antibacterial agents, where the 1,4-dihydro-4-oxo-3-carboxylic acid moiety is considered the essential pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] However, the vast chemical space occupied by quinoline derivatives offers opportunities far beyond antimicrobial activity. This guide focuses on a structurally distinct and underexplored scaffold: 8-Fluoroquinoline-6-carboxylic acid .

Unlike its famous 3-carboxylic acid cousins, the placement of the carboxyl group at the C-6 position and a fluorine atom at the C-8 position fundamentally alters the molecule's electronic and steric profile. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a robust framework for synthesizing this scaffold and leveraging its unique properties in structure-activity relationship (SAR) studies for novel therapeutic targets. The strategic placement of the C-8 fluorine atom, a well-established bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity, and overall pharmacological profile, making this scaffold a compelling starting point for innovative drug discovery programs.[3]

Scientific Rationale and Strategic Considerations

The utility of the this compound scaffold in SAR studies is grounded in several key medicinal chemistry principles:

  • Altered Pharmacophore Geometry: Shifting the carboxylic acid from C-3 to C-6 moves the primary hydrogen bond donor/acceptor and metal-chelating group to a different region of the molecule. This makes it unsuitable for typical bacterial topoisomerase inhibition but opens possibilities for engaging with entirely different biological targets.[1]

  • Modulation of Physicochemical Properties: The C-8 fluorine substituent significantly impacts the electronic environment of the entire heterocyclic system. As a strongly electron-withdrawing group, it can:

    • Lower the pKa of the quinoline nitrogen, affecting its basicity and potential for ionic interactions.

    • Influence the molecule's dipole moment and ability to penetrate biological membranes.

    • Enhance metabolic stability by blocking a potential site of oxidative metabolism.

  • Vectorial Derivatization: The scaffold presents multiple, distinct vectors for chemical modification. The carboxylic acid at C-6 can be converted into a diverse array of amides, esters, and other functional groups. The quinoline nitrogen (N-1) and other positions on the aromatic ring (e.g., C-2, C-4, C-7) serve as additional handles for introducing substituents to probe the target's binding pocket comprehensively.

Application Protocol I: Synthesis of the Core Scaffold

The synthesis of the this compound core is not as established as that of the 3-carboxy isomers. A robust and logical synthetic strategy involves a multi-step approach, beginning with the construction of a suitable bromo-substituted quinoline, followed by conversion of the bromo-handle to the desired carboxylic acid. The Friedländer synthesis offers a versatile method for constructing the initial quinoline ring.[4][5]

Workflow for Core Scaffold Synthesis

A 2-Amino-3-fluorobenzaldehyde C Ethyl 8-Fluoro-2-methylquinoline-3-carboxylate (Friedländer Condensation) A->C Base or Acid Catalyst B Ethyl Acetoacetate B->C D 8-Fluoro-2-methylquinoline-3-carboxylic Acid C->D Saponification (e.g., NaOH) E 6-Bromo-8-fluoro-2-methylquinoline D->E Hunsdiecker Reaction or equivalent F 6-Cyano-8-fluoro-2-methylquinoline E->F Rosenmund-von Braun Reaction (e.g., CuCN) G 8-Fluoro-2-methylquinoline-6-carboxylic Acid F->G Hydrolysis (Acid or Base)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Proposed)

This protocol is a proposed route based on established methodologies for quinoline synthesis and functional group interconversion.[6][7]

Part A: Synthesis of 6-Bromo-8-fluoro-2-methylquinoline (Precursor)

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.

  • Condensation: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude ethyl 8-fluoro-2-methylquinoline-3-carboxylate can be purified by recrystallization or column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2 M) and heat to reflux for 2-3 hours until hydrolysis is complete.

  • Acidification: Cool the mixture and acidify with hydrochloric acid (HCl) to precipitate the 8-fluoro-2-methylquinoline-3-carboxylic acid. Filter and dry the solid.

  • Bromination/Decarboxylation: Convert the carboxylic acid to the 6-bromo derivative. This can be achieved through a modified Hunsdiecker reaction using a reagent like N-bromosuccinimide and a suitable catalyst. This step requires careful optimization.

Part B: Conversion to 8-Fluoro-2-methylquinoline-6-carboxylic Acid

  • Lithiation: In an inert atmosphere, dissolve 6-bromo-8-fluoro-2-methylquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Metal-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours while maintaining the low temperature.

  • Quenching and Workup: Slowly warm the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Acidify the aqueous layer with HCl to precipitate the product. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude 8-fluoro-2-methylquinoline-6-carboxylic acid can be purified by recrystallization.

Application Protocol II: SAR Study through Amide Library Synthesis

The C-6 carboxylic acid is an ideal handle for generating a library of derivatives to probe interactions within a target's binding site. Amide coupling is a reliable and versatile reaction for this purpose.

Workflow for Amide Library Synthesis

Core 8-Fluoroquinoline- 6-carboxylic Acid Coupling Amide Coupling (e.g., HATU, EDCI) Core->Coupling Library Amide Derivative Library Coupling->Library Amine Amine Library (R-NH2) Amine->Coupling Screening Biological Screening (e.g., Enzyme Assay, Cell-based Assay) Library->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: Workflow for SAR study via amide library synthesis.

Step-by-Step Amide Coupling Protocol
  • Reaction Setup: In a dry reaction vial, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) from your library, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase, concentrate, and purify the resulting amide derivative using column chromatography or preparative HPLC.

Data Interpretation: A Hypothetical SAR Table

To illustrate the utility of this scaffold, consider a hypothetical SAR study targeting a novel kinase. A library of amides is synthesized from the this compound core.

Compound IDAmine Moiety (R-NH₂)R Group StructureIC₅₀ (nM)
Core -(Carboxylic Acid)>10,000
DF-01 AnilinePhenyl8,500
DF-02 BenzylamineBenzyl1,200
DF-03 4-Fluorobenzylamine4-Fluorobenzyl450
DF-04 PiperidinePiperidinyl980
DF-05 MorpholineMorpholinyl2,300
DF-06 (S)-3-hydroxypyrrolidine(S)-3-hydroxypyrrolidinyl150

Analysis of Hypothetical Data:

  • Essentiality of the Amide: The core carboxylic acid is inactive, indicating the amide linkage is crucial for activity.

  • Spacer Importance: The improved activity of benzylamine (DF-02) over aniline (DF-01) suggests a need for a flexible methylene spacer to position the aryl ring optimally in the binding pocket.

  • Probing Hydrophobic Pockets: The increased potency of the 4-fluorobenzyl derivative (DF-03) indicates a favorable interaction with a hydrophobic or fluorine-accepting region in the target protein.

  • H-Bonding and Polarity: The higher activity of piperidine (DF-04) over morpholine (DF-05) suggests that the ether oxygen in morpholine creates an unfavorable steric or electronic interaction. However, the potent activity of the hydroxylated pyrrolidine derivative (DF-06) points to a key hydrogen bond interaction being possible, highlighting the importance of precise positioning of polar groups.

Conclusion

The this compound scaffold represents a departure from the traditional use of quinolines as antibacterial agents. Its unique substitution pattern provides a valuable platform for exploring new biological targets. The synthetic protocols and strategic workflows outlined in this guide offer a clear path for researchers to access this scaffold, generate diverse chemical libraries, and conduct rigorous SAR studies. By systematically modifying the core and analyzing the resulting biological data, drug discovery teams can unlock the therapeutic potential of this unconventional yet promising molecular framework.

References

Troubleshooting & Optimization

Purification of 8-Fluoroquinoline-6-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of 8-Fluoroquinoline-6-carboxylic acid >

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluoroquinolone intermediate. Here, we provide in-depth, experience-driven advice to help you achieve the highest purity for your compound through recrystallization, a fundamental and powerful purification technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is that most solids, including our target compound, are more soluble in a hot solvent than in a cold one.[1] Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or almost entirely insoluble.

To purify the compound, the crude material is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be filtered off at this stage (hot filtration). As the solution cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution, leaving the soluble impurities behind in the mother liquor.[2] The final pure crystals are then collected by filtration.

Q2: How do I select an appropriate solvent for this compound?

A2: Solvent selection is the most critical step for a successful recrystallization.[3] An ideal solvent should:

  • Completely dissolve the this compound when hot (near the solvent's boiling point).

  • Dissolve very little of the compound when cold (at room temperature or in an ice bath).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Not react chemically with the compound.

  • Be volatile enough to be easily removed from the purified crystals.[3]

Given the structure of this compound (a polar aromatic carboxylic acid), polar solvents are a good starting point. A systematic screening approach is highly recommended.[4]

Q3: What are the primary safety precautions I should take during this procedure?

A3: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.

  • Heating: Use a heating mantle, steam bath, or hot plate with a stirrer. Never use an open flame (e.g., Bunsen burner) to heat organic solvents.

  • Pressure: Never heat a closed system. Ensure any apparatus is vented to prevent pressure buildup.

  • Material Safety Data Sheet (MSDS/SDS): Before starting, review the SDS for this compound and all solvents you plan to use to be fully aware of their specific hazards. The compound itself may cause skin and eye irritation.[5]

Section 2: Detailed Experimental Protocol

This section provides a step-by-step guide to performing the recrystallization.

Step 1: Solvent Screening

Before committing your entire batch of crude product, perform small-scale solubility tests in test tubes.[6]

  • Place ~20-30 mg of your crude this compound into several different test tubes.

  • Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, swirling to mix. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[2]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.[6]

Table 1: Suggested Solvents for Screening

Solvent Polarity Boiling Point (°C) Rationale & Comments
Ethanol Polar 78 Often a good choice for moderately polar organic acids.[7]
Methanol Polar 65 Similar to ethanol, but its lower boiling point can be advantageous.
Water Highly Polar 100 May be a good choice if the compound has sufficient polarity, but often used in a mixed system.[7]
Ethyl Acetate Medium Polarity 77 A versatile solvent for compounds with ester-like or ketone-like features.
Acetone Polar Aprotic 56 Good dissolving power, but its low boiling point provides a smaller temperature gradient for crystallization.
Toluene Non-polar 111 Less likely to be a good single solvent but could be useful as an anti-solvent in a mixed system.

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power, but its high boiling point makes it difficult to remove. Use with caution.[4] |

Step 2: The Recrystallization Workflow

The following diagram and protocol outline the complete recrystallization process.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Place Crude Compound in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B Dissolve C 3. Perform Hot Filtration (If Insoluble Impurities Exist) B->C D 4. Cool Solution Slowly (Room Temp -> Ice Bath) C->D Crystallize E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Crystals (Under Vacuum) F->G G Start Recrystallization Issue Identified OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol_Oiling 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Change Solvent System OilingOut->Sol_Oiling Yes NoCrystals No Crystals Form? LowYield->NoCrystals No Sol_Yield 1. Reduce Solvent Volume (Boil off excess) 2. Ensure Complete Cooling LowYield->Sol_Yield Yes Sol_Crystals 1. Scratch Flask Inner Surface 2. Add a Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_Crystals Yes Success Problem Resolved NoCrystals->Success No (Re-evaluate Purity) Sol_Oiling->Success Sol_Yield->Success Sol_Crystals->Success

References

Technical Support Center: Synthesis of Fluoroquinolone Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluoroquinolone cores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered challenges during their synthetic campaigns. The following information is curated to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you might encounter during the synthesis of the quinolone or naphthyridinone core, which are foundational structures for fluoroquinolone antibiotics.

Q1: I am attempting a Gould-Jacobs reaction to form my 4-hydroxyquinoline intermediate, but I'm getting a low yield and a significant amount of a dark, tarry substance. What is happening and how can I fix it?

A1: The formation of a dark, insoluble, and often polymeric substance is a frequent issue in the Gould-Jacobs reaction, primarily due to the high temperatures required for the cyclization step.[1] This tarry material arises from the intermolecular polymerization and degradation of the anilinomethylenemalonate intermediate, which competes with the desired intramolecular cyclization.

Causality and Prevention:

The key to a successful Gould-Jacobs reaction is to favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by carefully controlling the reaction conditions.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial. Solvents like diphenyl ether or Dowtherm A provide a stable medium for the high temperatures needed for cyclization (often exceeding 250°C) and help to maintain a dilute concentration of the intermediate, thus minimizing intermolecular interactions.[1]

  • Temperature Control: While high temperatures are necessary, excessive heat or prolonged reaction times can accelerate degradation pathways.[2] It is essential to find the optimal temperature that promotes cyclization without significant decomposition. A thorough temperature and time course study is recommended to identify the ideal conditions for your specific substrate.

  • Microwave Irradiation: Modern approaches utilizing microwave irradiation have shown significant improvements in both reaction times and yields.[3] Microwaves can rapidly and uniformly heat the reaction mixture to the target temperature, often leading to cleaner reactions and reduced formation of byproducts.

Troubleshooting Workflow:

Below is a workflow to troubleshoot and optimize your Gould-Jacobs reaction.

Gould_Jacobs_Troubleshooting start Low Yield & Tar Formation in Gould-Jacobs Reaction check_temp Review Reaction Temperature Profile start->check_temp check_solvent Evaluate Solvent System start->check_solvent consider_mw Consider Microwave Synthesis start->consider_mw optimize Systematic Optimization (Temp & Time) check_temp->optimize check_solvent->optimize consider_mw->optimize protocol Implement Optimized Protocol optimize->protocol success Improved Yield & Purity protocol->success Bischler_Napieralski_Side_Reaction Amide β-Arylethylamide Nitrilium Nitrilium Salt Intermediate Amide->Nitrilium Cyclization Desired Cyclization Nitrilium->Cyclization Intramolecular Electrophilic Aromatic Substitution Retro_Ritter Side Reaction: Retro-Ritter Elimination Nitrilium->Retro_Ritter Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Styrene Styrene Byproduct Retro_Ritter->Styrene

References

Technical Support Center: Improving the Solubility of Quinoline Carboxylic Acids for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in the laboratory: the poor solubility of quinoline carboxylic acids (QCAs). Due to their rigid, aromatic structure and hydrogen-bonding capabilities, QCAs often exhibit limited solubility in many common solvents, hindering reaction setup, efficiency, and purification.

This guide is designed to be a practical resource. It moves beyond simple solvent lists to explain the underlying chemical principles governing solubility and provides structured, step-by-step protocols to transform your heterogeneous suspensions into the clear, homogeneous solutions required for successful chemical synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when encountering solubility issues with quinoline carboxylic acids.

Q1: Why are my quinoline carboxylic acids so difficult to dissolve?

The low solubility of QCAs stems from a combination of their molecular structure and intermolecular forces. Key factors include:

  • Planar Aromatic System: The large, flat quinoline ring system promotes strong π-π stacking interactions between molecules in the solid state. This creates a stable crystal lattice that requires significant energy to break apart.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, these groups form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and making it difficult for solvent molecules to intervene.

  • Amphoteric Nature: Quinoline carboxylic acids are typically amphoteric, meaning they have both a weakly basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group.[1][2] At a specific pH, known as the isoelectric point, the molecule has a net neutral charge, which typically corresponds to its point of minimum solubility.

Q2: What is the first and simplest thing I should try to dissolve my QCA for a reaction?

For non-aqueous reactions, the most straightforward initial approach is to use a polar aprotic solvent, which is effective at disrupting the intermolecular forces of QCAs.

  • Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at dissolving a wide range of organic molecules, including many QCAs.[3][4][5] For example, quinoline-4-carboxylic acid has a reported solubility of 34 mg/mL in DMSO.[3]

  • Apply Gentle Heat: Solubility often increases with temperature.[6] Warming the mixture to 40-60°C can significantly improve dissolution. Always check the thermal stability of your specific QCA before heating to avoid degradation.

  • Use Sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process by enhancing the interaction between the solvent and the compound surface.[7]

Q3: How does pH dramatically affect the solubility of my QCA in aqueous media?

The pH of the solvent has a profound impact on the solubility of QCAs due to their ionizable functional groups.[6] The underlying principle is the conversion of the neutral, poorly soluble molecule into a highly soluble salt.[8][9]

  • In Basic Conditions (High pH): By adding a base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine), you deprotonate the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and thus much more soluble in aqueous solutions.[7] This is the most common and effective strategy for increasing the aqueous solubility of QCAs.[8]

  • In Acidic Conditions (Low pH): By adding an acid, you can protonate the basic nitrogen on the quinoline ring to form a quinolinium cation. This also creates a charged, more water-soluble species. The solubility of quinoline itself increases at a pH lower than its pKa of ~4.9.[10]

Solubility is lowest at the isoelectric point where the molecule is neutral and highest at pH values far from it.

Q4: Is it safe to simply heat the reaction mixture to dissolve the compound?

Heating is a valid and often effective technique, but it must be approached with caution.

  • Advantages: As temperature increases, the kinetic energy of the solvent molecules rises, allowing them to overcome the crystal lattice energy of the solute more effectively, leading to increased solubility.[11]

  • Disadvantages & Risks:

    • Degradation: Many complex organic molecules, including certain quinoline derivatives, can be thermally unstable.[7] Overheating may lead to decomposition, resulting in lower yields and complex impurity profiles.

    • Side Reactions: Higher temperatures can accelerate unwanted side reactions, reducing the selectivity of your primary reaction.

    • Solvent Loss: Heating can cause evaporation of volatile solvents, changing the concentration of your reactants.

Recommendation: Always perform a small-scale stability test. Dissolve a small amount of your QCA in the chosen solvent, heat it to the intended reaction temperature for a short period, and then analyze it (e.g., by TLC or LC-MS) to check for any signs of degradation before committing your bulk material.

Part 2: Troubleshooting Guide: From Suspension to Homogeneous Solution

This section provides structured solutions to specific solubility problems you might encounter during your experiments.

Issue 1: My QCA is insoluble in common non-aqueous reaction solvents (e.g., Acetonitrile, THF, Dichloromethane) at room temperature.

When standard solvents fail, a systematic approach is needed to find suitable reaction conditions.

Solution A: Systematic Solvent Screening & Use of Co-solvents

The principle of "like dissolves like" is a good starting point, but the complex nature of QCAs often requires more polar environments. A co-solvent system works by modifying the overall polarity of the medium to better match the solute.[7][12]

Experimental Protocol: See Protocol 1 for a detailed method on systematic solvent screening. Consider using mixtures of a primary reaction solvent with a small amount of a "power" solvent like DMSO or NMP.

Troubleshooting: Be aware that a compound dissolved in a co-solvent mixture may precipitate if the solution is later diluted with a less effective solvent (e.g., adding water to a DMSO/water mixture).[7]

Solution B: Gentle Heating and Sonication

As discussed in the FAQ, applying physical energy can often overcome the activation barrier to dissolution.

Experimental Protocol:

  • Add your QCA and chosen solvent to the reaction flask.

  • Place the flask in an ultrasonic bath for 10-15 minutes.

  • If still insoluble, transfer the flask to a heating mantle or oil bath and warm to 40-60°C with stirring.

  • Monitor for dissolution. Do not exceed temperatures that might compromise the stability of your starting materials or reagents.

Issue 2: My reaction requires aqueous or protic conditions, but the QCA is insoluble in water.

This is a classic challenge, especially in biological assays or certain organic reactions. The most robust solution is to leverage the acidic nature of the carboxylic acid group.

Solution A: In Situ Salt Formation via pH Adjustment

This is the most powerful technique for solubilizing acidic compounds in water. By converting the carboxylic acid to its conjugate base (a carboxylate salt), you dramatically increase its aqueous solubility.[8][13]

Experimental Protocol: See Protocol 2 for a step-by-step guide to achieving solubility through pH modification.

Causality: The conversion from a neutral molecule to an ion creates strong ion-dipole interactions with water molecules, which are much more favorable for solvation than the interactions between the neutral QCA and water.[9]

Issue 3: My QCA salt precipitates from the reaction mixture over time or upon adding other reagents.

Precipitation after initial dissolution indicates that the solution equilibrium has been disturbed. This is often due to a change in pH or solvent composition.

Solution A: Employ a Buffer System

If your reaction generates acidic or basic byproducts, the pH of the solution can drift, potentially moving towards the isoelectric point of your QCA and causing it to crash out.

The Fix: Instead of just adding a base to dissolve the compound, use a buffer solution that is set to a pH where your QCA is known to be soluble (e.g., a phosphate or borate buffer at pH 8). The buffer will resist changes in pH, keeping your compound in its soluble salt form.[7]

Issue 4: All common solubilization methods are incompatible with my reaction's chemistry.

In cases where basic conditions, high temperatures, or specific solvents would interfere with your reaction (e.g., in reactions with base-sensitive functional groups), a chemical modification strategy may be necessary.

Solution A: The Prodrug/Protecting Group Strategy

A "prodrug" approach involves temporarily modifying the functional group causing the solubility issue.[14][15] For a QCA, this typically means converting the carboxylic acid into an ester.

  • Esterification: Convert the carboxylic acid (-COOH) to a more soluble ester, for example, a methyl or ethyl ester. Esters lack the strong hydrogen bonding of carboxylic acids and are often much more soluble in a wider range of organic solvents.

  • Perform the Reaction: Carry out your desired chemical transformation on another part of the molecule.

  • Deprotection: In a final step, hydrolyze the ester back to the carboxylic acid to yield your final product.

This strategy adds steps to the synthesis but can be invaluable when other methods fail.

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent & Co-Solvent Screening

This protocol helps you efficiently identify a suitable solvent system for a novel QCA.

  • Preparation: Dispense a small, known amount (e.g., 2-5 mg) of your QCA into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., Heptane, Toluene, DCM, Ethyl Acetate, Acetonitrile, Ethanol, Methanol, Water, DMF, DMSO).

  • Observation at Room Temperature: Agitate the vials at room temperature for 15-30 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating: For vials where the compound is not fully soluble, warm them to 50°C for 15 minutes. Record any changes in solubility.

  • Co-Solvent Testing: For a promising primary solvent in which solubility is limited, add a strong polar aprotic co-solvent (e.g., DMSO) dropwise (e.g., 5-10% v/v) to see if it improves dissolution.

  • Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions compatible with your planned reaction.

Protocol 2: Solubility Enhancement via In Situ Salt Formation (pH Adjustment)

This protocol describes how to dissolve a QCA in an aqueous medium by converting it to its salt form.

  • Suspension: Suspend your QCA in the desired volume of water or aqueous buffer.

  • Base Selection: Choose a suitable base. For simple dissolution, a 1 M solution of NaOH or KOH is effective. For biological applications or reactions sensitive to strong bases, consider weaker bases like sodium bicarbonate (NaHCO₃) or an organic base like tromethamine (Tris).[7]

  • Titration: While stirring vigorously, add the base solution dropwise to the QCA suspension. Monitor the pH of the mixture with a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the solid QCA fully dissolves, resulting in a clear solution. Record the pH at which this occurs. This is the minimum pH required for solubilization.

  • Final pH Adjustment: It is good practice to adjust the final pH to be slightly higher (e.g., 0.5 pH units) than the dissolution point to ensure the compound remains in solution and to provide a buffer against minor pH fluctuations.[7]

  • Confirmation: The resulting clear solution contains the soluble salt of your quinoline carboxylic acid (e.g., the sodium quinoline-carboxylate).

Troubleshooting: If the solution becomes cloudy or precipitates upon standing, the pH may have dropped. This can be prevented by using a properly selected buffer system as the solvent.[7]

Part 4: Data Summaries & Visual Guides

Table 1: Solubility of Representative Quinoline Carboxylic Acids in Common Laboratory Solvents

This table provides a general reference for initial solvent selection. Note that actual solubility can vary significantly based on the specific substituents on the QCA ring.

SolventPolarity IndexGeneral Solubility of QCAsNotes
Water10.2Very Poor (unless pH is adjusted)[16]Solubility is highly pH-dependent.[6]
Dimethyl Sulfoxide (DMSO)7.2Good to Excellent[3][5][17]A powerful solvent, but can be difficult to remove and may interfere with some reactions.
N,N-Dimethylformamide (DMF)6.4GoodHigh boiling point; can be difficult to remove.
Methanol / Ethanol5.1 / 4.3Poor to Moderate[4][18]Protic solvents; can participate in reactions. Solubility often improves with heating.
Acetonitrile (MeCN)5.8Poor to Moderate[4][19]A common reaction solvent, but often requires a co-solvent for QCAs.
Tetrahydrofuran (THF)4.0PoorGenerally not a good choice unless the QCA is highly functionalized with lipophilic groups.
Dichloromethane (DCM)3.1Very PoorUnlikely to be effective for most QCAs.
Toluene2.4InsolubleNon-polar; ineffective.
Diagrams and Workflows

A logical approach is critical to efficiently solving solubility issues. The following diagrams illustrate the decision-making process and the underlying chemical principles.

G start Start: QCA is insoluble check_reaction_type What is the reaction solvent? (Aqueous vs. Organic) start->check_reaction_type organic_path Organic Solvent check_reaction_type->organic_path Organic aqueous_path Aqueous / Protic Solvent check_reaction_type->aqueous_path Aqueous solvent_screen 1. Screen Polar Aprotic Solvents (DMSO, DMF, NMP) organic_path->solvent_screen heat_sonicate 2. Apply Gentle Heat (40-60°C) & Sonication solvent_screen->heat_sonicate Still Insoluble organic_success Homogeneous Organic Reaction solvent_screen->organic_success Soluble cosolvent 3. Use a Co-solvent System (e.g., THF + 5% DMSO) heat_sonicate->cosolvent Still Insoluble heat_sonicate->organic_success Soluble protecting_group 4. Use Protecting Group Strategy (e.g., Esterification) cosolvent->protecting_group Incompatible / Fails cosolvent->organic_success Soluble ph_adjust 1. pH Adjustment (Salt Formation) Add base (e.g., NaOH, NaHCO₃) aqueous_path->ph_adjust buffer 2. Use a Buffer System (e.g., PBS at pH 7.4) ph_adjust->buffer Precipitates over time aqueous_success Homogeneous Aqueous Reaction ph_adjust->aqueous_success Soluble buffer->aqueous_success Stable Solution

Caption: Decision workflow for selecting a QCA solubilization strategy.

Caption: The effect of pH on the ionization state and solubility of a typical QCA. Note: Images are placeholders.

References

Technical Support Center: Stability of 8-Fluoroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of 8-Fluoroquinoline-6-carboxylic acid and related fluoroquinolone compounds under acidic conditions. Our goal is to equip you with the foundational knowledge and experimental frameworks to anticipate, identify, and resolve stability challenges in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of fluoroquinolone carboxylic acids in acidic environments.

Q1: What are the primary factors that influence the stability of fluoroquinolones like this compound in a solution?

A1: The stability of a fluoroquinolone in solution is a multifactorial issue. Key factors include:

  • pH: The pH of the medium is critical. While some fluoroquinolones are relatively stable, extreme pH conditions (both acidic and alkaline) can catalyze hydrolytic degradation. The ionization state of the molecule, governed by the pKa of the carboxylic acid and any basic functional groups (like a piperazine ring, if present), is pH-dependent and can significantly influence solubility and stability.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, as described by the Arrhenius equation. Therefore, storing solutions at appropriate temperatures is crucial.

  • Light Exposure: Photodegradation is a major degradation pathway for many fluoroquinolones.[1] Exposure to UV or even ambient laboratory light can lead to significant decomposition. It is always recommended to protect fluoroquinolone solutions from light.

  • Presence of Oxidizing Agents: Fluoroquinolones can be susceptible to oxidation. The presence of peroxides, dissolved oxygen, or metal ions can initiate oxidative degradation pathways.

  • Buffer Species: The components of your buffer system can sometimes participate in degradation reactions. It is important to select inert and appropriate buffer systems for your experiments.

Q2: My this compound solution appears to be degrading under acidic conditions. What is the likely chemical mechanism?

A2: While specific data for this compound is limited in public literature, we can infer potential mechanisms based on the general behavior of the fluoroquinolone class. Under acidic conditions, the primary non-photolytic degradation pathway is likely acid-catalyzed hydrolysis.

The quinolone core contains several sites susceptible to nucleophilic attack, which can be enhanced by protonation of the heterocyclic nitrogen atoms under acidic conditions. This can lead to the cleavage of the quinolone ring system. For quinolone esters, acid-catalyzed hydrolysis to the corresponding carboxylic acid is a known reaction.[2][3] Although your compound is already a carboxylic acid, further degradation of the core ring structure can occur under harsh acidic conditions (e.g., elevated temperature and strong acid).

Q3: How does the structure of this compound specifically influence its stability?

A3: The structure of a fluoroquinolone is intrinsically linked to its stability. For your specific molecule:

  • Quinolone Core: The fundamental 4-quinolone-3-carboxylic acid pharmacophore is essential for biological activity but also contains the sites for potential degradation.[4]

  • Fluorine at C8: The position of the fluorine atom can significantly influence the electronic distribution within the aromatic system. An electron-withdrawing fluorine atom can affect the susceptibility of the ring to nucleophilic or electrophilic attack. In some cases, substitution at the 8-position has been shown to impact photostability.[5]

  • Carboxylic Acid at C6: The position of the carboxylic acid group also modulates the electronic properties of the quinolone system. Its ionization state will be pH-dependent and will affect the overall charge and solubility of the molecule.

Q4: Are there any quantitative data available for fluoroquinolone degradation in acid?

A4: Yes. A forced degradation study on Ciprofloxacin HCl, a widely used fluoroquinolone, provides a useful benchmark. The study demonstrated that the compound undergoes significant degradation under various stress conditions. These findings underscore the importance of controlling experimental conditions.

Stress ConditionParameters% Degradation of Ciprofloxacin HCl
Acidic 0.1 N HCl at 70°C for 4 h ~20% [6][7][8]
Alkaline0.1 N NaOH at 70°C for 4 h~24%[6][7][8]
Oxidative3% H₂O₂ at 70°C for 4 h~40%[6][7][8]
PhotolyticUV radiation for 5 days~30%[6][7]
Thermal60°C for 24 h~10%[6][7]

This table summarizes data from a forced degradation study on Ciprofloxacin HCl and should be used as a general reference for the potential sensitivity of the fluoroquinolone class to different stressors.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.

Problem: I am observing a loss of my compound or the appearance of unknown peaks in my HPLC analysis after incubation in an acidic buffer.

This is a classic sign of chemical degradation. The following workflow will help you systematically troubleshoot the issue.

TroubleshootingWorkflow start Start: Degradation Suspected check_purity check_purity start->check_purity no_purity Issue: Starting Material Source high-purity starting material. Re-purify existing stock. check_purity->no_purity No control_exp Step 2: Isolate Variables Set up control experiments. check_purity->control_exp Yes controls Control Matrix |{ Condition |  Rationale} | { No Compound (Blank) | Identify buffer/solvent artifacts} | { Compound in Aprotic Solvent | Chemical stability baseline} | { Compound in Buffer @ 4°C, Dark | Minimize thermal/photo degradation} | { Compound in Buffer @ RT, Dark | Isolate thermal effects} | { Compound in Buffer @ RT, Light | Isolate photolytic effects} control_exp->controls analyze Step 3: Analyze Results Compare degradation profiles across all conditions using a validated stability-indicating HPLC method. controls->analyze path_photo Conclusion: Photodegradation Primary issue is light sensitivity. analyze->path_photo Degradation in Light vs. Dark path_thermal Conclusion: Thermal Degradation Compound is unstable at experimental temp. analyze->path_thermal Degradation at RT vs. 4°C path_hydrolysis Conclusion: Acid-Catalyzed Hydrolysis Inherent instability in the acidic medium. analyze->path_hydrolysis Degradation in Buffer vs. Aprotic Solvent solution_photo Solution: Protect all solutions from light. Use amber vials. Work in low-light conditions. path_photo->solution_photo solution_thermal Solution: Perform experiments at lower temperatures. Assess if the reaction kinetics are still viable. path_thermal->solution_thermal solution_hydrolysis Solution: Increase buffer pH if experimentally tolerable. Reduce incubation time. Consider a different solvent system. path_hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for compound degradation.

Section 3: Experimental Protocols

To definitively characterize the stability of this compound, a forced degradation study is essential. This protocol provides a robust framework compliant with general principles outlined in ICH guidelines.

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under acidic stress and develop a stability-indicating analytical method.

Materials:

  • This compound (high purity, >98%)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N solution

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Methodology:

Part A: Preparation of Stock and Stress Solutions

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution in a 10 mL volumetric flask.

  • Working Samples: For each stress condition, transfer 1 mL of the stock solution into a separate reaction vial. Remove the solvent under a gentle stream of nitrogen if it interferes with the stress condition.

  • Acid Hydrolysis: Add 9 mL of 0.1 N HCl to a vial. Prepare a parallel sample with 1 N HCl for more aggressive stress.

  • Control Sample: Prepare a control sample by adding 9 mL of HPLC-grade water to a vial containing the dried compound.

  • Incubation: Place all vials in a water bath set to 60°C. Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots by diluting them into a pre-determined volume of a suitable buffer or the mobile phase to stop the degradation reaction. For the acid sample, quenching with a stoichiometric amount of base may be necessary before dilution.

  • Storage: Store quenched samples at 4°C and protect from light until HPLC analysis.

Part B: Development of a Stability-Indicating HPLC Method

  • Initial Method:

    • Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to ensure elution of all potential degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound.

    • Injection Volume: 10 µL

  • Method Validation:

    • Inject the T=0 (unstressed) sample to determine the retention time and peak shape of the parent compound.

    • Inject samples from the various stress conditions. A stability-indicating method is one that can resolve the parent peak from all major degradation product peaks.

    • Check for peak purity of the parent peak in the stressed samples using the PDA detector to ensure no degradants are co-eluting.

    • Adjust the gradient, mobile phase, or even column chemistry if resolution is not adequate.

Part C: Data Analysis and Interpretation

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Calculate the percentage of each major degradant peak area relative to the total peak area.

Caption: Workflow for a forced acid degradation study.

References

Technical Support Center: Degradation Profile of Fluoroquinolones in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroquinolone-class compounds. This guide is designed to provide in-depth, field-proven insights into the degradation profile of fluoroquinolones in solution. Understanding the stability and degradation pathways of these compounds is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.

Section 1: Troubleshooting Experimental Inconsistencies

This section addresses common problems encountered during experiments involving fluoroquinolones. The question-and-answer format is designed to help you quickly identify and resolve issues.

Q1: My antibacterial assay (e.g., MIC) results are highly variable between experiments. What are the common causes?

A1: Inconsistent results in antibacterial assays are a frequent challenge and often stem from the physicochemical properties of fluoroquinolones. Several factors can contribute to this variability.

  • Causality Behind the Issue:

    • pH of the Medium: The antibacterial activity of many fluoroquinolones is pH-dependent. For instance, acidification of urine can lead to a major impairment of the antimicrobial activity of ciprofloxacin, levofloxacin, and moxifloxacin, potentially by reducing their uptake into bacterial cells[1]. Conversely, other fluoroquinolones may show increased potency in acidic conditions[2]. Minor, unmonitored shifts in your culture medium's pH can therefore lead to significant changes in apparent efficacy.

    • Solubility and Stability: Fluoroquinolones can exhibit poor aqueous solubility and are known to be unstable under specific conditions, particularly exposure to light[2][3]. Degradation or precipitation leads to a lower effective concentration of the active compound, causing variability in dose-response curves[2].

    • Interaction with Cations: A key characteristic of fluoroquinolones is their ability to chelate divalent cations like Mg²⁺ and Ca²⁺, which are present in many standard culture media (e.g., Mueller-Hinton Broth)[2]. This chelation can reduce the bioavailability of the drug, thereby affecting its antibacterial activity[2][4].

  • Troubleshooting Workflow:

    start Inconsistent MIC Results ph 1. Verify & Standardize Medium pH start->ph solubility 2. Address Solubility & Stability start->solubility cations 3. Check for Cation Interaction start->cations ph_action Action: Buffer medium or adjust pH consistently before each experiment. ph->ph_action sol_action1 Action: Prepare fresh stock solutions for each experiment. Avoid freeze-thaw cycles. solubility->sol_action1 sol_action2 Action: Store solutions in amber vials or protect from light at all times. solubility->sol_action2 cat_action Action: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. cations->cat_action end Consistent Results ph_action->end sol_action1->end sol_action2->end cat_action->end

    Troubleshooting inconsistent MIC results.

Q2: I'm observing unexpected peaks in my HPLC/UPLC chromatogram during a stability study. Are these contaminants or degradation products?

A2: The appearance of new peaks is a classic indicator of degradation. Fluoroquinolones are susceptible to several degradation pathways that produce a variety of transformation products[5].

  • Expert Analysis:

    • Photodegradation: This is the most common non-biological degradation pathway for fluoroquinolones.[6] Exposure to UV or even ambient laboratory light can rapidly produce degradation products.[7][8] The process often involves modifications to the core ring structure, such as defluorination, hydroxylation, decarboxylation, or opening of the piperazine ring.[7][9]

    • Hydrolysis: While generally more stable to hydrolysis than photodegradation, some fluoroquinolones can undergo hydrolysis under acidic or alkaline conditions.[10][11][12]

    • Oxidation: Advanced oxidation processes, which can be mimicked by certain experimental conditions (e.g., presence of metal ions, peroxides), can lead to oxidative degradation.[4] The piperazine ring is often a primary target for oxidation.[13]

  • Self-Validating Protocol to Differentiate:

    • Run a Control: Analyze a freshly prepared solution of your fluoroquinolone standard. This provides your baseline chromatogram (T=0).

    • Forced Degradation: Intentionally stress a sample of your solution under controlled conditions (e.g., expose to a UV lamp for a set time, adjust pH to 3 and 10, add a small amount of H₂O₂).

    • Analyze Stressed Samples: Run the stressed samples on your HPLC/UPLC system.

    • Compare Chromatograms: If the "unexpected peaks" in your original experiment match the retention times of the peaks generated during forced degradation, you have strong evidence that they are degradation products and not external contaminants. Using a mass spectrometer (LC-MS) detector can further help in identifying the molecular weights of these new peaks to confirm they are derivatives of the parent drug.[5][7][14]

Q3: My fluoroquinolone solution seems to be degrading much faster than reported in the literature. What could be accelerating the process?

A3: Several factors in your experimental setup can catalyze or accelerate degradation, leading to discrepancies with published data.

  • Causality Behind Accelerated Degradation:

    • Solvent/Matrix Effects: The composition of your solution is critical. The presence of humic acid or multivalent cations (like Cu²⁺ or Fe³⁺) in your matrix can decrease the efficiency of removal by oxidants, but can also participate in photosensitization or catalytic processes that accelerate degradation.[4]

    • pH: As mentioned, pH is a crucial parameter. The degradation rate constant for ciprofloxacin via sonolysis at pH 3 is nearly four times higher than at pH 7.[15] Ensure your solution's pH matches the conditions reported in the literature you are referencing.

    • Light Source and Intensity: "Protected from light" can be subjective. Standard fluorescent laboratory lighting can be sufficient to cause significant photodegradation over time. The half-lives of some fluoroquinolones under simulated surface water light conditions can be as short as 0.9 to 2.7 minutes.[7][8] Your light source's spectrum and intensity may be greater than in the referenced study.

    • Dissolved Oxygen: The concentration of dissolved oxygen can influence the mechanism and rate of photodegradation.[14]

  • Mitigation Strategies:

    • Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents for all solutions.

    • Light Protection: Work in a dimly lit area, use amber glassware, and wrap containers in aluminum foil. This is a non-negotiable step for fluoroquinolone stability studies.[2]

    • pH Control: Use appropriate buffers to maintain a stable pH throughout your experiment.

    • Degas Solvents: If oxidative degradation is suspected, degassing your solvents by sparging with nitrogen or argon can help minimize this pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluoroquinolones in solution?

The degradation of fluoroquinolones is complex, but three main pathways are consistently reported, particularly for photodegradation:

  • Piperazinyl N4-Dealkylation: The substituent on the piperazine ring is cleaved. This is a major pathway for drugs like danofloxacin and enrofloxacin.[9]

  • Photoinduced Decarboxylation: The carboxylic acid group at the C3 position is removed.[7][9]

  • Hydroxylated Defluorination: The fluorine atom at the C6 position, which is key to the activity of many fluoroquinolones, is substituted with a hydroxyl group.[9][16]

Other significant pathways include the cleavage and opening of the piperazine ring itself and oxidation of the dihydropyridine moiety.[13][17][18]

cluster_0 Major Degradation Pathways FQ Fluoroquinolone Core P1 Pathway 1: Piperazinyl N4-Dealkylation FQ->P1 Light/Oxidation P2 Pathway 2: Decarboxylation FQ->P2 Light (UV) P3 Pathway 3: Defluorination/Hydroxylation FQ->P3 Light/Hydrolysis DP1 Dealkylated Product P1->DP1 DP2 Decarboxylated Product P2->DP2 DP3 Defluorinated/Hydroxylated Product P3->DP3

Primary degradation pathways for fluoroquinolones.
Q2: Which environmental factors have the most significant impact on fluoroquinolone stability?

The stability of fluoroquinolones in solution is not absolute and is highly dependent on environmental conditions. The table below summarizes the key factors and their general impact.

FactorImpact on StabilityScientific Rationale & Key Insights
Light (UV/Visible) High Impact (Decreases Stability) Photodegradation is a primary abiotic removal pathway. The quinolone core absorbs UV-A light, leading to rapid chemical reactions. Half-lives can be reduced to mere minutes under direct irradiation.[7][8]
pH High Impact (Variable) Affects both the degradation rate and the reaction pathways.[7][15] The ionization state of the fluoroquinolone (cationic, zwitterionic, anionic) changes with pH, altering its reactivity and susceptibility to degradation.[19] For example, more degradation products are often formed at alkaline pH than at neutral pH.[7][8][20]
Temperature Moderate Impact (Decreases Stability) Higher temperatures generally increase the rate of all chemical reactions, including hydrolysis and oxidation. Storing solutions at low temperatures (4°C or -20°C) is recommended to enhance stability.[21]
Presence of Metal Ions Moderate Impact (Variable) Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) can chelate with fluoroquinolones, which can either stabilize the molecule or catalyze its degradation, depending on the specific ion and conditions.[2][4]
Oxidizing Agents High Impact (Decreases Stability) Reactive oxygen species (ROS) like hydroxyl radicals (•OH) readily degrade fluoroquinolones. This is the principle behind Advanced Oxidation Processes (AOPs) used for their removal from water.[13][22]
Q3: How should I prepare and store fluoroquinolone stock solutions to minimize degradation?

Proper preparation and storage are essential for reliable experimental outcomes. Follow this validated protocol.

  • Solvent Selection: First, verify the recommended solvent. Many fluoroquinolones have limited aqueous solubility at neutral pH but are more soluble under acidic or alkaline conditions.[2] For many, dissolution in a small amount of 0.1 M HCl or NaOH before diluting with water is effective.[8][20]

  • Preparation: Always prepare fresh solutions for each experiment if possible.[2] If using a stock, prepare it in a high-purity solvent (e.g., Milli-Q water, DMSO). After preparation, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage:

    • Protect from Light: Store solutions in amber glass vials or wrap clear vials completely in aluminum foil.[2][3]

    • Temperature: For short-term storage (up to 2 weeks), refrigeration at 2-8°C is often sufficient.[23] For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[21]

Q4: What are the best analytical techniques to monitor fluoroquinolone degradation?

A combination of chromatographic and spectrometric techniques is considered the gold standard.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent fluoroquinolone from its degradation products.[10][24]

  • Detectors:

    • UV/Photodiode Array (PDA): Useful for quantification, as the quinolone structure has strong UV absorbance.[25]

    • Fluorescence (FLD): Offers higher sensitivity and selectivity for many fluoroquinolones compared to UV detection.[5]

    • Mass Spectrometry (MS/MS): The most powerful tool. It not only quantifies the parent drug but is essential for the structural elucidation and identification of unknown degradation products.[5][7][26]

Q5: Are the degradation products of fluoroquinolones still biologically active or toxic?

This is a critical consideration. Degradation does not always equate to detoxification.

  • Residual/Altered Antibacterial Activity: Degradation mainly affects the side chains, while the core fluoroquinolone ring, associated with the biological effect, can be conserved in early-stage products.[16] Some transformation products may retain antibacterial activity. In some cases, UV treatment can even increase the antimicrobial activity of a solution due to the formation of a more potent fluoroquinolone product (e.g., difloxacin degrading to sarafloxacin).[19]

  • Increased Toxicity: Several studies have shown that mixtures of photoproducts can be significantly more toxic to organisms like E. coli and S. epidermidis than the parent antibiotic.[7][18] Intermediates produced during oxidation processes can also be more toxic than the parent compounds.[9][22] Therefore, simply monitoring the disappearance of the parent compound is insufficient to assess the environmental or biological risk.

Section 3: Standardized Protocols

Protocol 1: General Protocol for Preparing a Fluoroquinolone Stock Solution (e.g., Ciprofloxacin)
  • Pre-Requisites: Use amber glass volumetric flasks and vials. Work under subdued light.

  • Weighing: Accurately weigh the required amount of ciprofloxacin powder (or other fluoroquinolone).

  • Initial Dissolution: Add a small volume of 0.1 M HCl to the volumetric flask to wet and dissolve the powder. Swirl gently. Rationale: Ciprofloxacin is more soluble at acidic pH.[2]

  • Dilution: Once fully dissolved, bring the solution to the final volume using high-purity water (e.g., Milli-Q).

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Filtration: Filter the solution through a 0.22 µm chemically-resistant syringe filter (e.g., PVDF) into a sterile, amber storage vial.

  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Protocol for a Forced Photodegradation Study
  • Sample Preparation: Prepare a solution of the fluoroquinolone in high-purity water at a known concentration (e.g., 10 mg/L). Adjust the pH to the desired experimental value (e.g., 7.0) using dilute HCl or NaOH.[20]

  • Initial Sample (T=0): Immediately take an aliquot of this solution, place it in an amber HPLC vial, and store it at 4°C, protected from light, for later analysis.

  • Irradiation: Place the remaining solution in a quartz cuvette or a borosilicate glass vessel (which allows UV-A transmission). Irradiate the solution using a suitable light source (e.g., a Rayonet reactor with 300-350 nm lamps to simulate solar radiation).[27]

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from the irradiated solution. Immediately transfer them to amber HPLC vials and store them at 4°C.

  • Analytical Run: Analyze all collected samples (T=0 and subsequent time points) using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the peak area or concentration of the parent fluoroquinolone against time to determine the degradation kinetics. Identify and track the formation of major degradation product peaks over time.

References

Technical Support Center: Scale-Up of 8-Fluoroquinoline-6-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Fluoroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during production. As Senior Application Scientists, we provide this resource to combine established chemical principles with practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is it preferred for scale-up?

The most prevalent and industrially relevant method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction .[1][2] This route is favored for its reliability and the accessibility of its starting materials. The general pathway involves three main stages:

  • Condensation: An appropriately substituted aniline, in this case, a derivative of 4-amino-2-fluorobenzoic acid, is reacted with diethyl ethoxymethylenemalonate (DEEM). This step forms an anilinomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-6-carboxylate core. This step is often the most challenging in a scale-up scenario.[3]

  • Hydrolysis: The resulting ester is saponified, typically using a strong base like sodium hydroxide, followed by acidic workup to yield the final this compound.[4]

The Gould-Jacobs reaction is advantageous because it builds the key heterocyclic structure in a convergent manner, although the harsh conditions of the cyclization step require careful management at scale.[3]

Q2: What are the primary safety concerns when scaling this process?

Scaling up the synthesis of this compound introduces several critical safety hazards that must be addressed:

  • High-Temperature Cyclization: The thermal cyclization step often requires temperatures exceeding 250°C.[3] This necessitates the use of high-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. These solvents have their own safety profiles and require specialized heating equipment (e.g., oil baths, heating mantles rated for high temperatures) and robust engineering controls to prevent fires and thermal burns.

  • Solvent Handling: Dowtherm A and similar high-boiling solvents can be difficult to remove from the reaction mixture and pose disposal challenges.[3] Their vapors can also be hazardous. Proper ventilation and closed-system transfers are essential.

  • Corrosive Reagents: The final hydrolysis step involves large quantities of strong bases (e.g., NaOH) and acids (e.g., HCl) for pH adjustment.[5] These are highly corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[6]

  • Exothermic Reactions: While the initial condensation is typically manageable, the neutralization of large volumes of acid and base during workup can be highly exothermic. The rate of addition must be carefully controlled, and the reactor must have adequate cooling capacity to prevent a runaway reaction.

Q3: What are the expected sources of impurities in the final product?

Impurity profiling is critical for pharmaceutical intermediates. Common impurities can arise from several sources:

  • Isomeric Products: If the aniline precursor is not symmetrically substituted, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers which can be difficult to separate.[3]

  • Incomplete Reactions: Unreacted starting materials or intermediates from any of the three stages can carry through to the final product if purification is inadequate.

  • Side Reactions: At the high temperatures used for cyclization, decomposition or rearrangement of the anilinomethylenemalonate intermediate can occur, leading to undesired byproducts.[3]

  • Hydrolysis Byproducts: Incomplete hydrolysis leaves residual ethyl ester, while overly harsh conditions could potentially lead to decarboxylation or other degradation pathways.

Identifying and controlling these impurities is a key challenge in developing a robust, scalable process.[7]

Process Workflow Overview

The following diagram outlines the typical manufacturing sequence for this compound via the Gould-Jacobs pathway.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Isolation A Aniline Derivative (e.g., 4-amino-2-fluorobenzoate) C Condensation Reaction (Heat, remove EtOH) A->C B DEEM (Diethyl ethoxymethylenemalonate) B->C D Anilinomethylenemalonate Intermediate C->D E High-Temperature Thermal Cyclization (e.g., >250°C in Dowtherm A) D->E F Ethyl 8-Fluoro-4-hydroxy quinoline-6-carboxylate E->F G Saponification (NaOH, H2O/EtOH) F->G H Sodium Salt in Solution G->H I Acidification (HCl) H->I J Precipitation & Filtration I->J K Drying J->K L Final Product: This compound K->L cluster_mech Gould-Jacobs Mechanism Aniline Aniline Derivative Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM DEEM DEEM->Intermediate Quinoline_Ester 4-Hydroxyquinoline Ester Intermediate->Quinoline_Ester 6π Electrocyclization (Heat, >250°C) (-EtOH)

References

Byproduct formation in the Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers in Quinolone Synthesis

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic outcomes. The Gould-Jacobs reaction, while elegant, is notorious for its harsh thermal conditions, which can often lead to a variety of side reactions and purification challenges. This resource is structured to address these specific issues head-on, providing not just solutions, but also the underlying mechanistic rationale to empower your experimental design.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of common problems encountered during the Gould-Jacobs reaction, followed by a detailed analysis of the potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 4-Hydroxyquinoline and Formation of a Dark, Tarry Substance.

This is one of the most frequently encountered issues, particularly during the high-temperature cyclization step.[1] The formation of dark, insoluble materials is a clear indicator of product and/or intermediate degradation.

Potential Causes and Mechanistic Insights:

  • Thermal Decomposition of the Anilinomethylenemalonate Intermediate: The key intermediate, formed from the initial condensation of the aniline and the malonic ester derivative, can undergo various thermal degradation pathways at temperatures often exceeding 250°C.[1] These pathways are complex and can involve radical mechanisms, leading to a cascade of fragmentation and polymerization reactions that result in the observed tar.

  • Aniline Self-Condensation/Polymerization: At elevated temperatures, aniline can undergo self-condensation or polymerization to produce a mixture of polymeric, often colored, byproducts.[2][3] This process is thought to proceed through the formation of radical cations which can then attack other aniline molecules, leading to the formation of complex, high molecular weight structures.[3][4]

  • Decarboxylation: Premature decarboxylation of the 3-carboalkoxy group can occur at high temperatures, leading to byproducts that may be more susceptible to further degradation.[1]

Troubleshooting and Optimization Strategies:

StrategyRationale
Optimize Temperature and Reaction Time A delicate balance is crucial. Experiment with slightly lower temperatures for longer durations to find the sweet spot where cyclization proceeds efficiently without significant degradation.[1]
Use a High-Boiling, Inert Solvent Solvents like Dowtherm A or diphenyl ether can help to ensure even heat distribution and prevent localized overheating, which is a major contributor to decomposition.
Microwave-Assisted Synthesis Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and higher yields by minimizing the time the reactants are exposed to high temperatures.[1]
Ensure Purity of Starting Materials Impurities in the aniline or malonic ester derivative can act as initiators for polymerization or other side reactions.

Problem 2: Formation of an Isomeric Mixture of Quinolones with Asymmetrically Substituted Anilines.

When using an aniline with substituents at the meta-position, the cyclization can occur at either of the two non-equivalent ortho-positions, leading to a mixture of regioisomers which can be difficult to separate.

Potential Causes and Mechanistic Insights:

The regioselectivity of the electrophilic aromatic substitution (the cyclization step) is governed by a combination of steric and electronic factors. The electron-donating or withdrawing nature of the substituents on the aniline ring, as well as their steric bulk, will influence the relative nucleophilicity and accessibility of the two possible cyclization sites.

Troubleshooting and Optimization Strategies:

StrategyRationale
Careful Selection of Reaction Conditions In some cases, lower reaction temperatures may favor the thermodynamically more stable isomer, while higher temperatures may lead to a kinetic product distribution. Systematic screening of temperatures is recommended.
Protecting Groups While not always practical, the introduction of a bulky protecting group at one of the ortho-positions prior to the Gould-Jacobs reaction can direct the cyclization to the desired position. This, however, adds extra steps to the synthetic sequence.
Alternative Synthetic Routes For targets where regioselectivity is a persistent issue, exploring alternative quinoline syntheses like the Conrad-Limpach or Knorr quinoline synthesis may be more efficient.

Problem 3: Incomplete Reaction or a Significant Amount of Unreacted Anilinomethylenemalonate Intermediate.

Even after prolonged heating, you may find that the cyclization has not gone to completion, leaving a substantial amount of the intermediate in the reaction mixture.

Potential Causes and Mechanistic Insights:

  • Insufficient Temperature: The activation energy for the 6-electron cyclization is high, and if the reaction temperature is not sufficient, the reaction will be slow or may not proceed at all.[1]

  • Inhibitory Effects of Impurities: Certain impurities could potentially interfere with the cyclization process, although this is less common.

Troubleshooting and Optimization Strategies:

StrategyRationale
Gradually Increase Reaction Temperature Carefully increase the temperature in small increments, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS) to find the minimum temperature required for efficient cyclization.
Increase Reaction Time If increasing the temperature leads to decomposition, extending the reaction time at a slightly lower temperature may be a viable alternative.
Solvent Choice The use of a high-boiling solvent can facilitate reaching and maintaining the required temperature for cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction proceeds in a series of steps:

  • Condensation: An aniline reacts with an alkoxymethylenemalonic ester (or a similar derivative) via nucleophilic attack of the amine nitrogen, followed by the elimination of an alcohol to form an anilinomethylenemalonate intermediate.[5]

  • Cyclization: At high temperatures, a 6-electron electrocyclization occurs, where the aniline ring attacks one of the ester carbonyls.[5]

  • Tautomerization and Elimination: The cyclized intermediate then eliminates another molecule of alcohol and tautomerizes to form the 4-hydroxy-3-carboalkoxyquinoline.[5]

  • Saponification and Decarboxylation (Optional): The resulting ester can be saponified to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[5]

Q2: Can I use any substituted aniline in the Gould-Jacobs reaction?

The reaction is most effective for anilines with electron-donating groups at the meta-position.[5] Anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions. As mentioned in the troubleshooting guide, asymmetrically substituted anilines can lead to regioisomeric mixtures.

Q3: What are some common solvents used for the cyclization step?

High-boiling, inert solvents are typically used to achieve the necessary high temperatures for cyclization. Common choices include diphenyl ether, Dowtherm A, or mineral oil. In some cases, the reaction can be run neat (without solvent), especially with microwave heating.

Q4: Are there any alternatives to the Gould-Jacobs reaction for synthesizing quinolones?

Yes, several other named reactions can be used to synthesize quinolines, each with its own advantages and limitations regarding substrate scope and substitution patterns. Some common alternatives include:

  • Skraup synthesis

  • Doebner-von Miller reaction

  • Combes synthesis

  • Friedländer synthesis

  • Conrad-Limpach synthesis

  • Pfitzinger reaction

Experimental Protocols

Standard Protocol for the Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol provides a general procedure. Specific temperatures and reaction times may need to be optimized for different substrates.

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The intermediate may crystallize upon cooling. If so, it can be collected by filtration and washed with a cold non-polar solvent like hexanes. If it remains an oil, it can be used directly in the next step after removal of any volatile impurities under reduced pressure.

Step 2: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • Place the anilinomethylenemalonate intermediate in a flask suitable for high-temperature reactions, containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool. The product often precipitates from the solvent upon cooling.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Step 3: Saponification and Decarboxylation to 4-Hydroxyquinoline

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration and dry thoroughly.

  • Place the dried carboxylic acid in a suitable flask and heat it to its melting point (or slightly above) until gas evolution (CO2) ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + MalonicEster Diethyl Ethoxymethylenemalonate MalonicEster->Intermediate CyclizedProduct Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct High Temp (250°C) - EtOH FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct 1. Saponification 2. Decarboxylation

Caption: The desired reaction pathway for the Gould-Jacobs synthesis.

Byproduct_Pathways cluster_main Main Reaction Components cluster_byproducts Byproduct Formation Pathways Aniline Aniline Polymer Aniline Polymers Aniline->Polymer High Temp Self-condensation Intermediate Anilinomethylenemalonate Intermediate Tar Tarry Substances Intermediate->Tar High Temp Decomposition Isomers Regioisomeric Quinolones Intermediate->Isomers Alternative Cyclization (Substituted Anilines)

Caption: Common pathways leading to byproduct formation in the Gould-Jacobs reaction.

References

Technical Support Center: Monitoring Quinoline Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of quinoline carboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical methods used to track these important chemical transformations.

Introduction

Quinoline carboxylic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Accurate monitoring of their formation via carboxylation reactions is essential for reaction optimization, yield determination, and quality control. This guide provides a comprehensive overview of the primary analytical techniques employed for this purpose, along with detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Core Analytical Techniques

The choice of analytical method for monitoring quinoline carboxylation is dictated by several factors, including the specific reaction conditions, the nature of the starting materials and products, and the information required (e.g., qualitative progress vs. precise quantification).[4] The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Selection Workflow

start Start: Need to Monitor Quinoline Carboxylation q1 Is the product thermally stable and volatile? start->q1 q2 Need for structural information on intermediates? q1->q2 No gcms Consider GC-MS (with derivatization) q1->gcms Yes q3 Is high sensitivity and quantification required? q2->q3 No nmr NMR is the preferred method q2->nmr Yes hplc HPLC is a suitable starting point q3->hplc Yes lcms LC-MS is highly advantageous q3->lcms Highest Sensitivity hplc->lcms Need Mass Info start Start: Set up Reaction in NMR Tube step1 Add reactants and deuterated solvent start->step1 step2 Add internal standard (for quantification) step1->step2 step3 Place NMR tube in spectrometer step2->step3 step4 Acquire initial spectrum (t=0) step3->step4 step5 Acquire spectra at regular time intervals step4->step5 step6 Process and analyze spectra step5->step6 step7 Plot concentration vs. time step6->step7 end Determine reaction kinetics and endpoint step7->end

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Quinolines are a cornerstone of medicinal and materials chemistry, and their efficient synthesis is paramount.[1] This resource provides field-proven insights through troubleshooting guides and FAQs to address common challenges encountered during your experiments.

Part 1: Frequently Asked questions (FAQs) on Catalyst Strategy

This section addresses foundational questions regarding the selection of a catalytic system for your quinoline synthesis.

Q1: What are the primary catalytic methods for quinoline synthesis where catalyst choice is critical?

The synthesis of quinolines can be achieved through various classic named reactions, each with its own catalytic requirements. The most prominent methods include:

  • Friedländer Annulation: This is a versatile and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[2][3] The reaction is typically catalyzed by either acids (Brønsted or Lewis) or bases.[4] Modern variations employ a wide range of catalysts to improve yields and mildness of conditions.[2]

  • Skraup Synthesis: A classic but often harsh method, the Skraup reaction synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5][6] Catalyst choice here is less about selection and more about moderation, with additives like ferrous sulfate used to control the notoriously violent and exothermic nature of the reaction.[5][7][8]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an aromatic amine. It is typically promoted by acid catalysts or iodine.[9]

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[10]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

The choice between a homogeneous and heterogeneous catalyst is a fundamental decision that impacts reaction setup, work-up, and overall process efficiency.

  • Homogeneous Catalysts (e.g., Lewis acids like In(OTf)₃, Brønsted acids like p-TsOH, and transition-metal complexes of palladium, copper, or ruthenium) are dissolved in the reaction medium.[1][11][12]

    • Expertise & Experience: Homogeneous catalysts often exhibit higher activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations. However, their primary drawback is the often-difficult separation from the product mixture, which can lead to product contamination and catalyst loss, a significant issue with expensive transition metals.[13]

  • Heterogeneous Catalysts (e.g., zeolites, metal oxides, and nanocatalysts) exist in a different phase from the reaction mixture.[13][14]

    • Expertise & Experience: The key advantage of heterogeneous catalysts is their ease of separation (e.g., by simple filtration or magnetic separation for magnetic nanoparticles) and potential for recyclability.[13][14] This makes them highly desirable for sustainable and cost-effective industrial processes.[13] However, they can sometimes suffer from lower activity, require harsher reaction conditions, or experience leaching of the active catalytic species into the reaction medium.[13]

The decision logic can be visualized in the following workflow:

start Start: Need to Synthesize a Quinoline q1 Is catalyst recovery and reusability a high priority? start->q1 homo Consider Homogeneous Catalysts (e.g., Lewis Acids, Metal Complexes) q1->homo  No hetero Consider Heterogeneous Catalysts (e.g., Nanocatalysts, Solid Acids) q1->hetero  Yes q2 Are mild reaction conditions crucial for sensitive substrates? homo->q2 high_activity Homogeneous catalysts often offer higher activity at lower temperatures. hetero->q2 nanocat Modern nanocatalysts can also be highly active under mild conditions. end_homo Proceed with Homogeneous System. Focus on post-reaction purification. q2->end_homo  Yes end_hetero Proceed with Heterogeneous System. Validate catalyst stability and leaching. q2->end_hetero  No

Caption: Decision workflow for choosing between homogeneous and heterogeneous catalysts.

Q3: My starting materials are sensitive to harsh conditions. What are some milder catalytic options?

Traditional methods like the Skraup synthesis are known for their aggressive conditions.[15] For substrates that are prone to degradation, several modern alternatives offer milder reaction pathways:

  • Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis, often providing high activity under solvent-free conditions or at lower temperatures (e.g., 60-100 °C).[13][14] Their high surface area-to-volume ratio is a key reason for their enhanced catalytic performance.[13] Examples include magnetic iron oxide nanoparticles functionalized with acidic groups, which can be easily recovered using an external magnet.[14]

  • Gold and Palladium Catalysts: While often more expensive, catalysts based on gold or palladium can facilitate quinoline synthesis under very mild conditions, sometimes even at room temperature, thus preventing side reactions.[4][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by promoting rapid and uniform heating.[2] This can be combined with milder catalysts, such as p-toluenesulfonic acid or even acetic acid, under solvent-free conditions.[2][16]

  • Water as a Green Solvent: Modern protocols have demonstrated that water can be an excellent solvent for certain Friedländer syntheses, especially when paired with a water-soluble catalyst.[2] This approach not only offers mild conditions but also aligns with the principles of green chemistry.[17]

Part 2: Troubleshooting Guide for Quinoline Synthesis

This section directly addresses specific issues you may encounter during your experiments in a problem-and-solution format.

Problem 1: Low or No Product Yield

Symptom: Your reaction results in a low yield of the desired quinoline, or no product is formed at all, as confirmed by TLC or LC-MS analysis.

Causality and Troubleshooting Workflow: Low yields can stem from several factors, from catalyst choice to substrate quality.[7] A systematic approach is crucial for diagnosis.

start Problem: Low Yield q1 Is the catalyst appropriate for the specific transformation? start->q1 s1 Solution: Verify catalyst choice. For Friedländer, is the acid/base strength optimal? For transition metal catalysis, is the ligand correct? [23] q1->s1 No q2 Are reaction conditions (temperature, time) optimized? q1->q2 Yes s1->q2 s2 Solution: Incrementally adjust temperature. Monitor reaction progress over time using TLC. Excessive heat can cause decomposition. [3] q2->s2 No q3 Is substrate reactivity a potential issue? q2->q3 Yes s2->q3 s3 Solution: Electron-withdrawing groups on anilines can deactivate the ring. Consider a more active catalyst or harsher (but controlled) conditions. [3] q3->s3 No q4 Could impurities (e.g., water) be inhibiting the reaction? q3->q4 Yes s3->q4 s4 Solution: Use anhydrous reagents and solvents, especially in acid-catalyzed reactions where water is a byproduct. [3] q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.

Problem 2: Poor Regioselectivity

Symptom: When using an unsymmetrical ketone (e.g., 2-butanone) or a meta-substituted aniline, you obtain a mixture of two or more regioisomers, complicating purification and reducing the yield of the target molecule.[10][18]

Causality and Troubleshooting: Regioselectivity in reactions like the Friedländer or Combes synthesis is a classic challenge, governed by a delicate balance of electronic and steric effects.[10][19]

  • Underlying Cause: The initial condensation can occur at two different α-methylene or α'-methylene sites of the ketone. The preferred site is determined by:

    • Steric Hindrance: The reaction often favors attack at the less sterically hindered carbon.[10]

    • Electronic Effects: The stability of the enamine/enolate intermediate plays a crucial role. The thermodynamic product (more stable intermediate) may be favored under certain conditions, while the kinetic product (faster-forming intermediate) may dominate under others.[18]

  • Proven Solutions:

    • Catalyst Choice: The catalyst can significantly influence the reaction pathway. For instance, using an ionic liquid or specific amine catalysts has been shown to improve regioselectivity in the Friedländer synthesis.[2][4] Proline-catalyzed Friedländer annulations have also demonstrated high regioselectivity.[18]

    • Substrate Modification: If synthetically feasible, introducing a bulky substituent near one of the reactive sites can sterically block that position, directing the reaction to the desired site.[10] Alternatively, introducing a temporary directing group, such as a phosphoryl group on the α-carbon of the ketone, can effectively control the regiochemical outcome.[4]

    • Reaction Condition Optimization: Systematically varying the catalyst, solvent, and temperature can help identify conditions that favor one regioisomer over the other.[10]

Problem 3: Significant Tar Formation, Especially in Skraup Synthesis

Symptom: The reaction mixture turns into a dark, viscous, or solid tar, making product isolation extremely difficult and drastically lowering the yield.

Causality and Troubleshooting: Tar formation is a common side reaction in syntheses that use harsh acidic and oxidizing conditions, like the Skraup or Doebner-von Miller reactions.[8]

  • Underlying Cause: The high temperatures and strong acid catalysis can cause polymerization of the reactants, intermediates (like acrolein in the Skraup synthesis), and even the final product.[8]

  • Proven Solutions:

    • Use a Moderator: For the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[7][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and at a controlled rate, thus preventing the explosive polymerization that leads to charring.[7]

    • Control Temperature and Addition Rate: The reaction is highly exothermic.[15] Therefore, slow and careful addition of concentrated sulfuric acid while cooling the reaction vessel (e.g., in an ice bath) is mandatory. The reaction should be heated gently only to initiate it, and then the heat source should be removed to allow the exotherm to be controlled.[8]

    • Purification Strategy: Do not expect a clean crude product. A standard workup involves carefully pouring the cooled reaction mixture into a large volume of water, neutralizing it with a strong base, and then using steam distillation to separate the volatile quinoline product from the non-volatile tar.[7][15]

Part 3: Data, Protocols, and Methodologies

Catalyst Performance Comparison

The choice of catalyst has a profound impact on reaction efficiency. The table below summarizes the performance of various catalytic systems for the Friedländer synthesis to guide your selection.

Catalyst SystemSubstratesConditionsYield (%)Key AdvantageReference
Iodine (I₂) (10 mol%) 2-aminoaryl ketone + active methylene compound80-100 °C, Solvent-free85-95%Simple, inexpensive, and efficient metal-free catalyst.[2][16]
In(OTf)₃ 2-aminobenzophenone + ethyl acetoacetateSolvent-free75-92%Highly effective Lewis acid for selective product formation.[11]
Fe₃O₄-supported ionic liquid 2-aminoaryl ketone + α-methylene carbonyl60-100 °C, Ethanol or Solvent-free68-96%Magnetic, reusable nanocatalyst promoting green chemistry.[14][20]
p-Toluenesulfonic acid (p-TsOH) 2-aminoaryl aldehyde + ketoneMicrowave irradiation, Solvent-free~90%Rapid synthesis times (minutes) and high efficiency.[16]
Choline Hydroxide (in water) 2-aminonicotinaldehyde + acetone50 °C, Waterup to 99%Extremely mild, environmentally friendly conditions.[2]
Experimental Protocols

The following protocols provide detailed, self-validating steps for common quinoline syntheses.

Protocol 1: Moderated Skraup Synthesis of Quinoline [7][15]

This protocol incorporates a moderator to ensure a controlled and safe reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 mol), anhydrous glycerol (2.4 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the moderator.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid (~2.0 mol) through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[7] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the purified quinoline.

Protocol 2: Nanocatalyst-Mediated Friedländer Synthesis [14][20]

This protocol utilizes a reusable magnetic nanocatalyst for a green and efficient synthesis.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, ~0.02 g).[20]

  • Solvent (Optional): If the reaction is not performed solvent-free, add ethanol (5 mL) as the solvent.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for the required time (e.g., 2 hours), as determined by prior optimization.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, cool the mixture. If a magnetic catalyst was used, it can be separated using an external magnet. Otherwise, the catalyst can be recovered by filtration.

  • Purification: The solvent (if used) is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • Catalyst Reuse: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[20]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of C6 vs. C8 Fluoroquinolones: A Tale of Two Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Nuances of a Potent Antibacterial Class

The fluoroquinolones represent a cornerstone of antibacterial chemotherapy, prized for their broad spectrum of activity and potent bactericidal effects.[1][2][3] Their mechanism of action is the elegant and lethal inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By trapping them in a complex with DNA, fluoroquinolones trigger a cascade of events leading to double-strand DNA breaks and, ultimately, cell death.[5][8][9]

The remarkable efficacy of this drug class is not monolithic; it is a finely tuned outcome of the specific chemical substituents adorning the core quinolone ring. While modifications at several positions (N1, C5, C7) are influential, the substituents at the C6 and C8 positions play particularly distinct and pivotal roles in defining a compound's potency, antibacterial spectrum, and resistance profile. The introduction of a fluorine atom at C6 was the watershed moment that transformed the earlier quinolones into the powerhouse "fluoroquinolone" class.[1][10][11] Subsequently, strategic modifications at the C8 position have been instrumental in creating later-generation agents with enhanced Gram-positive activity and a higher barrier to resistance.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) governed by the C6 and C8 positions, offering researchers and drug developers a clear understanding of how these two sites collaboratively and individually shape the therapeutic profile of fluoroquinolone antibiotics.

The Foundational Role of the C6-Fluorine Substituent

The substitution of a fluorine atom at the C6 position is the single most defining characteristic of the fluoroquinolone class. This seemingly minor addition to the quinolone scaffold dramatically enhances the drug's antibacterial prowess through several key mechanisms.

  • Enhanced Enzyme Inhibition and Cell Penetration: The C6-fluorine is credited with a drastic increase in the drug's intrinsic inhibitory activity against DNA gyrase.[12][13] Furthermore, its electron-withdrawing nature increases the lipophilicity of the molecule, which is thought to facilitate improved penetration through the bacterial cell wall and membrane, particularly in Gram-negative bacteria.[1] This dual enhancement of target affinity and cellular uptake was a revolutionary step, expanding the spectrum of activity far beyond that of the original quinolones like nalidixic acid.[14]

  • Broad-Spectrum Activity: The improved gyrase inhibition and cell entry conferred by the C6-fluorine are largely responsible for the potent activity of fluoroquinolones against a wide range of Gram-negative pathogens, including Enterobacteriaceae and Pseudomonas aeruginosa.[7][14]

While the C6-fluorine is a cornerstone of the class, it is noteworthy that some research has explored potent analogs without this feature, demonstrating that its presence is not an absolute requirement for high activity if other positions are optimally substituted.[15] However, within the clinically successful fluoroquinolones, its contribution is undeniable. A potential drawback is that the C6-fluorine has also been associated with an increased potential for compound genotoxicity, a factor that must be considered during drug development.[15]

The C8 Position: A Hub for Spectrum Expansion and Resistance Mitigation

While the C6-fluorine laid the foundation, modifications at the C8 position have been a critical strategy for refining and advancing the fluoroquinolone class. The introduction of various substituents at this site has proven highly effective in broadening the antibacterial spectrum, enhancing potency against resistant strains, and improving safety profiles.

  • Halogen Substituents (F, Cl): The addition of a chlorine or fluorine atom at C8 can improve oral absorption and significantly enhance antibacterial activity.[16] A C8-chloro substituent, for example, has been shown to yield good inhibitory activity against mutated DNA gyrase, suggesting a role in combating resistance.[17]

  • The Methoxy (OCH₃) Group: The introduction of a C8-methoxy group, as seen in compounds like moxifloxacin, was a major leap forward for the class.[18] This substitution confers several key advantages:

    • Enhanced Gram-Positive Activity: The C8-methoxy group significantly boosts potency against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[18]

    • Dual-Targeting and Resistance Suppression: It enhances the binding affinity to both DNA gyrase and topoisomerase IV.[9][18] This "balanced" or "dual-targeting" activity is a crucial mechanism for reducing the likelihood of resistance development. For a bacterium to become resistant, it may need to acquire mutations in both target enzymes, a much rarer event.[8][18]

    • Increased Lethality: Interestingly, the C8-methoxy group can enhance the bactericidal (killing) action of the drug to a greater extent than its bacteriostatic (growth-inhibiting) action.[19][20]

    • Improved Safety Profile: Compared to a C8-halogen, a C8-methoxy group is associated with significantly lower phototoxicity.[16]

  • Other Substituents: Research has shown that other groups, such as a cyano (CN) moiety, can also confer high activity against both wild-type and resistant bacteria, with efficacy approaching that of C8-halogenated analogs.[21]

The strategic importance of the C8 position is clear: it allows for the fine-tuning of the fluoroquinolone molecule to overcome the limitations of earlier agents, primarily by expanding the spectrum to cover important Gram-positive pathogens and by creating a higher barrier to the selection of resistant mutants.

Visualizing the Fluoroquinolone Scaffold and Mechanism

To better understand the structure-activity relationships, it is essential to visualize the core molecule and its mechanism of action.

Caption: Core chemical structure of a fluoroquinolone, highlighting the critical C6 and C8 positions.

FQ_Mechanism Bacterial_DNA Bacterial DNA Ternary_Complex Stable Ternary Complex (FQ-Enzyme-DNA) Bacterial_DNA->Ternary_Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Ternary_Complex FQ Fluoroquinolone (FQ) FQ->Ternary_Complex Traps Replication_Block Replication Fork Stalls Ternary_Complex->Replication_Block Causes DSB Double-Strand Breaks Ternary_Complex->DSB Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death

Caption: Fluoroquinolone mechanism of action, trapping the enzyme-DNA complex to induce cell death.

Comparative Data Summary

The distinct contributions of substituents at the C6 and C8 positions are summarized below.

Table 1: Comparative Structure-Activity Relationship (SAR) of C6 vs. C8 Substituents

FeatureC6 Position (Typical Substituent: -F)C8 Position (Typical Substituents: -Cl, -OCH₃, -CN)
Primary Role Foundational potency, cell penetrationSpectrum expansion, resistance mitigation, safety modulation
Gram-Negative Activity High (essential for initial potency)Moderate enhancement
Gram-Positive Activity Moderate contributionHigh enhancement (especially with -OCH₃)
Anaerobic Activity Minor influenceEnhanced (especially with halogens)[16]
DNA Gyrase Inhibition Strong enhancementFurther enhancement, especially against mutant gyrase[17]
Topoisomerase IV Inhibition Moderate enhancementStrong enhancement (especially with -OCH₃ for dual-targeting)[18]
Resistance Profile Foundational; resistance often arises in target enzymesHigh barrier to resistance; may require multiple mutations[18]
Pharmacokinetics Improves cell penetration[1]Can improve oral absorption[16]
Safety (Phototoxicity) Not the primary determinantStrong determinant (Halogen > H > OCH₃)[16]

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC, µg/mL)

This table presents representative MIC data to illustrate the impact of C6 and C8 substitutions on antibacterial potency.

CompoundC6 SubstituentC8 SubstituentE. coli (Gram-Negative)P. aeruginosa (Gram-Negative)S. aureus (Gram-Positive)
Nalidixic Acid -H-H8>12864
Ciprofloxacin -F-H≤0.0150.250.25
Moxifloxacin -F-OCH₃0.0620.06
Gatifloxacin -F-OCH₃0.0310.12

Data are illustrative and compiled from general knowledge of fluoroquinolone activity spectra.

Key Experimental Protocols

The characterization of novel fluoroquinolones relies on standardized and reproducible assays. Below are protocols for two fundamental experiments.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate, based on CLSI guidelines.[22][23][24]

Objective: To determine the lowest concentration of a fluoroquinolone that visibly inhibits the growth of a target bacterium.

Materials:

  • Test fluoroquinolones (stock solutions in a suitable solvent, e.g., 0.1 N NaOH or DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial isolate, grown to log phase and standardized to ~5 x 10⁵ CFU/mL.

  • Incubator (35°C ± 2°C).

  • Spectrophotometer or plate reader (optional, for turbidity measurement).

Methodology:

  • Prepare Drug Dilutions: Create a two-fold serial dilution of each fluoroquinolone in CAMHB directly in the 96-well plate. Typical concentration ranges for fluoroquinolones are from 64 µg/mL down to 0.008 µg/mL.

  • Positive Control: Designate wells that will contain only the bacterial inoculum in CAMHB (no drug) to serve as a growth control.

  • Negative Control: Designate wells that will contain only sterile CAMHB (no drug, no bacteria) to serve as a sterility control.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the fluoroquinolone at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or with the aid of a plate reader measuring optical density.

Experimental Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of a compound on the primary enzymatic activity of DNA gyrase.[4][25][26]

Objective: To quantify the concentration of a fluoroquinolone required to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B).

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

  • ATP solution.

  • Test fluoroquinolones at various concentrations.

  • Agarose gel electrophoresis system (agarose, TBE buffer, DNA loading dye, ethidium bromide or SYBR Safe stain).

  • Gel imaging system.

Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures on ice. To the assay buffer, add the relaxed plasmid DNA (e.g., 0.4 µg).

  • Add Inhibitor: Add varying concentrations of the test fluoroquinolone to each respective tube. Include a "no drug" control.

  • Add Enzyme: Add a defined unit of DNA gyrase (e.g., 1 unit, sufficient to convert ~50% of the relaxed plasmid to its supercoiled form) to each tube.[25]

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of ~1 mM.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS/proteinase K) and incubating further to digest the enzyme.

  • Analyze by Electrophoresis: Add DNA loading dye to each sample and load onto an agarose gel. Run the gel to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualize and Quantify: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a dose-dependent decrease in the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ (the concentration of drug required to inhibit 50% of the supercoiling activity) can be determined by densitometric analysis of the bands.[8][25]

Conclusion

The structure-activity relationships of the C6 and C8 positions on the fluoroquinolone core are a compelling example of rational drug design. The C6-fluorine atom is the foundational element that confers the high potency and broad Gram-negative spectrum characteristic of the entire class. It unlocks the potential of the scaffold. The C8 position, in contrast, serves as a critical site for optimization and refinement. Strategic substitutions at C8 have successfully addressed the key challenges facing the class: expanding the spectrum to include resistant Gram-positive pathogens, enhancing activity against anaerobes, and, most critically, raising the barrier to resistance by enabling dual-targeting of both gyrase and topoisomerase IV. Understanding the distinct yet synergistic roles of these two positions is paramount for any researcher aiming to develop the next generation of fluoroquinolone antibiotics that can effectively combat the ever-growing threat of bacterial resistance.

References

A Comparative Guide to the Antibacterial Spectrum of Quinolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. A fascinating aspect of quinolone pharmacology lies in the stereochemistry of certain derivatives. Many quinolones, such as ofloxacin, are synthesized and administered as racemic mixtures, containing equal parts of two enantiomers. However, isolating these isomers often reveals that the majority of antibacterial activity resides in a single enantiomer. This guide provides a comparative analysis of the antibacterial spectrum of quinolone isomers, focusing on the well-characterized pair, ofloxacin and its S-(-) isomer, levofloxacin. We will explore the mechanistic basis for their differential activity, provide detailed experimental protocols for spectrum determination, and present comparative data to guide research and development.

Introduction: The Significance of Stereochemistry in Quinolones

Quinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA supercoiling, replication, and segregation, making them ideal targets for antibacterial agents.[1][2] The interaction between a quinolone and its target enzyme is a highly specific, three-dimensional process. It is hypothesized that quinolones stabilize the enzyme-DNA complex, leading to lethal double-stranded breaks in the bacterial chromosome.[2][3][4]

Ofloxacin is a second-generation fluoroquinolone that exists as a racemic mixture of two optical isomers, the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin).[5][6] Early research revealed that the antibacterial potency of the racemic mixture was almost entirely attributable to the levofloxacin isomer.[7] This discovery underscored the critical importance of stereochemistry in drug design, as isolating the active isomer can lead to drugs with enhanced potency, potentially lower therapeutic doses, and a more favorable safety profile. Levofloxacin, for instance, is approximately twice as potent as its parent racemate, ofloxacin.[5][7][8]

This guide will use the ofloxacin/levofloxacin pair as a case study to illustrate the principles of comparing the antibacterial spectra of quinolone isomers.

Mechanistic Basis for Differential Activity

The bactericidal action of quinolones stems from their ability to form a stable ternary complex with bacterial topoisomerases and DNA.[2][4] DNA gyrase, a tetramer of two GyrA and two GyrB subunits, is the primary target in many Gram-negative bacteria.[2][9] Topoisomerase IV, composed of two ParC and two ParE subunits, is the main target in many Gram-positive bacteria.[2]

The three-dimensional arrangement of atoms in a quinolone isomer dictates its binding affinity and orientation within the "quinolone pocket" of the enzyme-DNA complex.[4] The S-(-) configuration of levofloxacin allows for more optimal interactions with key amino acid residues and the cleaved DNA strands compared to its R-(+) counterpart. This superior binding affinity translates directly to more potent inhibition of the enzyme's DNA re-ligation activity, resulting in a more pronounced bactericidal effect at lower concentrations.[10] Consequently, levofloxacin often exhibits significantly lower Minimum Inhibitory Concentrations (MICs) against a wide range of pathogens compared to ofloxacin.[8][10]

Experimental Protocol: Determining Antibacterial Spectrum via Broth Microdilution

To objectively compare the antibacterial spectra of quinolone isomers, the Minimum Inhibitory Concentration (MIC) must be determined. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, quantitative, and widely accepted technique for MIC determination, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Principle of the Method

This method involves challenging a standardized bacterial suspension with serial twofold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[14][15] Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the antibiotic in a well with no visible growth.[14][16]

Detailed Step-by-Step Methodology

Causality Behind Choices: Each step is critical for ensuring the accuracy and reproducibility of the results, adhering to CLSI M07 guidelines.[11][12]

  • Preparation of Antibiotic Stock Solutions:

    • Action: Accurately weigh and dissolve the quinolone isomers (e.g., levofloxacin and ofloxacin) in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[16] Sterilize the solution by membrane filtration.

    • Reasoning: Starting with a precise, sterile stock solution is fundamental for accurate serial dilutions. The concentration should be high enough to accommodate the entire desired dilution range.

  • Preparation of Bacterial Inoculum:

    • Action: Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

    • Reasoning: A standardized inoculum density is crucial. Too high a density can overwhelm the antibiotic, leading to falsely elevated MICs, while too low a density can result in falsely low MICs.

  • Inoculum Dilution and Plate Inoculation:

    • Action: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

    • Reasoning: The final inoculum concentration is a key parameter defined by CLSI standards to ensure inter-laboratory comparability. Cation adjustment (Ca²⁺ and Mg²⁺) of the broth is essential as these ions can affect the activity of quinolones.

  • Serial Dilution in Microtiter Plate:

    • Action: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[18] Add 100 µL of the 2x concentrated antibiotic stock to the first column of wells. Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10.[18] Discard the final 100 µL from column 10.

    • Reasoning: This creates a logarithmic concentration gradient of the antibiotic, allowing for the precise determination of the MIC endpoint.

  • Inoculation and Incubation:

    • Action: Inoculate each well (except the sterility control) with the diluted bacterial suspension.[17] Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14][19]

    • Reasoning: This incubation period allows for sufficient bacterial growth in the absence of effective antibiotic concentrations, providing a clear visual endpoint.

  • Result Interpretation:

    • Action: After incubation, view the plate from the bottom. The MIC is the lowest drug concentration at which there is no visible growth (no turbidity) compared to the growth control well.[16]

    • Reasoning: Visual inspection is the standard method for determining the endpoint. A clear well indicates that the antibiotic concentration was sufficient to inhibit bacterial growth.

Quality Control (Self-Validating System)
  • Sterility Control: A well containing only broth (no bacteria, no antibiotic) must remain clear.

  • Growth Control: A well containing broth and bacteria (no antibiotic) must show robust turbidity.

  • Reference Strains: Always include a reference bacterial strain with a known MIC range for the tested antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The results for the reference strain must fall within the CLSI-published acceptable range to validate the experiment.[17]

Visualizing the Process and Concepts

G cluster_prep Preparation Phase cluster_plate Microtiter Plate Setup cluster_analysis Analysis Phase P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) S4 Inoculate wells with ~5x10^5 CFU/mL bacteria P1->S4 P2 Prepare Antibiotic Stock Solutions (e.g., Ofloxacin, Levofloxacin) S2 Add 100µL of 2x Antibiotic to Column 1 P2->S2 S1 Dispense 100µL Broth into all wells S1->S2 S3 Perform Serial Twofold Dilutions (Column 1 to 10) S2->S3 S3->S4 A1 Incubate Plate (35-37°C, 16-20h) S4->A1 A2 Visually Inspect for Growth (Turbidity) A1->A2 A3 Determine MIC: Lowest concentration with no visible growth A2->A3 QC Quality Control Checks: - Sterility Control (Clear) - Growth Control (Turbid) - ATCC Strain (In Range) A3->QC Validate Results

Caption: Workflow for the Broth Microdilution MIC Assay.

G cluster_isomers Constituent Isomers racemate Ofloxacin (Racemic Mixture) levo Levofloxacin (S-(-)-isomer) ~99% of Activity racemate->levo contains dextro Dextrofloxacin (R-(+)-isomer) Minimal Activity racemate->dextro contains

Caption: Relationship between Ofloxacin and its isomers.

Comparative Data: Levofloxacin vs. Ofloxacin

The superior potency of levofloxacin over ofloxacin is evident across a broad range of clinically relevant bacteria. The following table summarizes typical MIC₅₀/MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for these two isomers.

Bacterial SpeciesGram StainLevofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)Potency Ratio (Ofloxacin/Levofloxacin)
Staphylococcus aureusPositive0.5 - 11 - 2~2x
Streptococcus pneumoniaePositive12~2x
Escherichia coliNegative0.06 - 0.120.12 - 0.25~2x
Klebsiella pneumoniaeNegative0.120.25~2x
Pseudomonas aeruginosaNegative1 - 22 - 4~2x
Haemophilus influenzaeNegative0.0150.03~2x

Note: Data compiled from various in vitro studies.[5][7][8][10] Actual MIC values can vary by strain and testing conditions.

Interpretation of Data:

The data consistently demonstrates that levofloxacin is approximately twofold more potent than ofloxacin against both Gram-positive and Gram-negative bacteria.[5][8][10] This means that half the concentration of levofloxacin is required to achieve the same level of bacterial inhibition as ofloxacin. This enhanced activity is particularly significant for pathogens like Streptococcus pneumoniae, a common cause of respiratory infections, where levofloxacin shows superior activity.[5]

Conclusion and Implications

The comparative study of quinolone isomers, exemplified by ofloxacin and levofloxacin, provides a clear and compelling case for the importance of stereochemistry in drug development. The isolated S-(-) isomer, levofloxacin, consistently demonstrates a twofold increase in antibacterial potency across a wide spectrum of pathogens. This enhanced activity, rooted in a more favorable interaction with bacterial DNA gyrase and topoisomerase IV, allows for a lower therapeutic dose, which can contribute to an improved safety and tolerability profile. For researchers in drug development, these findings highlight the value of chiral separation and isomer-specific testing. For clinicians, understanding the potency differences between a racemic drug and its active isomer is crucial for optimal antibiotic selection and stewardship.

References

A Researcher's Guide to the In Vitro Evaluation of 8-Fluoroquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Among the most promising scaffolds in medicinal chemistry are the quinolones, particularly fluoroquinolone derivatives, which have been mainstays in treating bacterial infections for decades. This guide focuses on a specific, promising subclass: 8-Fluoroquinoline-6-carboxylic acid derivatives. We will explore the critical in vitro assays required to profile these compounds, explain the scientific rationale behind experimental choices, and present a comparative framework for their evaluation, grounded in authoritative data.

The Fluoroquinolone Legacy: Mechanism and Rationale

Fluoroquinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the drug traps the enzyme after it has cleaved the DNA, leading to lethal double-strand breaks.[4][5]

Notably, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in many Gram-positive bacteria.[][2][4] The potency of a specific fluoroquinolone derivative is directly related to its affinity for one or both of these enzymes.[4] The core this compound structure, with its fluorine atom at the C-8 position, offers a versatile template for modifications aimed at enhancing this inhibitory activity and improving the pharmacological profile.[6]

A Strategic Workflow for In Vitro Evaluation

A systematic in vitro evaluation is the cornerstone of early-stage antibiotic discovery. It allows researchers to identify promising lead compounds, understand their spectrum of activity, and assess their initial safety profile before committing to more complex in vivo studies. The process follows a logical progression from broad screening to more detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanistic Insight Compound Synthesized Derivatives MIC MIC Determination (Broad Panel: G+, G-) Compound->MIC Test Efficacy Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Mammalian Cell Line) MIC->Cytotoxicity Prioritize Potent Compounds Selectivity Calculate Selectivity Index (SI) SI = CC50 / MIC Cytotoxicity->Selectivity MoA Mechanism of Action Assay (e.g., Topoisomerase Inhibition) Selectivity->MoA Select Best Candidates TimeKill Time-Kill Kinetics Assay MoA->TimeKill

Caption: A typical workflow for the in vitro evaluation of novel antibiotic candidates.

Experimental Methodologies: The 'How' and 'Why'

Accurate and reproducible data depend on rigorous adherence to standardized protocols. Here, we detail the core experimental procedures.

Antibacterial Activity: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the foundational metric of antibacterial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7] The broth microdilution method is a standardized and widely used technique for its determination.

Experimental Protocol:

  • Prepare Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth, like Mueller-Hinton Broth (MHB).[7] Incubate the culture at 37°C until its turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7]

  • Standardize Inoculum: Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7] This precise standardization is critical for inter-experiment reproducibility.

  • Prepare Compound Dilutions: Create a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in broth directly within a 96-well microtiter plate to cover a physiologically relevant concentration range.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without any compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[7]

  • Determine MIC: Following incubation, the MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment: The MTT Assay

A potent antibiotic is only useful if it is not toxic to the host. Cytotoxicity assays measure the potential harm a compound may inflict on mammalian cells. The MTT assay is a common, reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9]

Experimental Protocol:

  • Cell Seeding: Plate a mammalian cell line (e.g., hepatocytes, Vero cells) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Treat the cells with serial dilutions of the test derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[7][8]

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically around 570-590 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Calculate CC50: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve. This value represents the compound concentration that reduces cell viability by 50%.

Comparative Analysis: Structure-Activity Relationships (SAR)

The true power of evaluating a series of derivatives lies in discerning Structure-Activity Relationships (SAR). By comparing compounds with minor structural variations, researchers can deduce which chemical modifications enhance antibacterial potency and which might increase cytotoxicity.

The core fluoroquinolone scaffold has several key positions where modifications can dramatically alter its biological activity.[10]

SAR cluster_info Key Positions for Modification img img N1 N-1 Substituent: - Influences potency and pharmacokinetics. - Bulky groups like cyclopropyl are often favorable. C7 C-7 Substituent: - Crucial for antibacterial spectrum and potency. - Nitrogen-containing heterocycles (e.g., piperazine) are common and enhance activity. C8 C-8 Position: - A fluorine atom here can enhance activity. - Modifications affect enzyme binding and bacterial uptake. R_X Other Positions (R_X): - Substitutions can modulate solubility, lipophilicity, and target affinity.

Caption: Key modification sites on the fluoroquinolone scaffold influencing SAR.

Illustrative Performance Data

The table below presents hypothetical yet representative data for a series of this compound derivatives. This illustrates how SAR insights are drawn from comparative data. Ciprofloxacin, a well-established fluoroquinolone, is included as a benchmark.

Compound IDN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µg/mL) on HepatocytesSelectivity Index (SI = CC50/MIC for S. aureus)
Ciprofloxacin CyclopropylPiperazinyl1.00.5>100>100
8FQC-01 CyclopropylPiperazinyl0.50.2580160
8FQC-02 EthylPiperazinyl2.01.09547.5
8FQC-03 Cyclopropyl3-Aminopyrrolidinyl0.250.560240
8FQC-04 CyclopropylMorpholinyl4.08.0>150>37.5

Analysis of Illustrative Data:

  • Impact of N-1 Substituent: Comparing 8FQC-01 (Cyclopropyl) to 8FQC-02 (Ethyl) suggests that the cyclopropyl group at the N-1 position is critical for potent activity, a common finding in fluoroquinolone SAR.[10]

  • Impact of C-7 Substituent: The substitution at the C-7 position significantly modulates the antibacterial spectrum and potency.[11] The 3-aminopyrrolidinyl group in 8FQC-03 shows superior activity against the Gram-positive S. aureus compared to the piperazinyl group in 8FQC-01 . The morpholinyl group in 8FQC-04 , however, leads to a marked decrease in potency.

  • Selectivity Index (SI): The SI provides a crucial measure of a compound's therapeutic window. A higher SI is desirable, indicating that the compound is much more toxic to bacteria than to mammalian cells. 8FQC-03 shows the highest selectivity in this series, making it a promising candidate for further investigation despite having a slightly higher cytotoxicity than 8FQC-01 .

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives is a multi-step process that balances the assessment of efficacy against potential toxicity. Through systematic screening using standardized assays like broth microdilution and MTT, researchers can build a robust dataset. This data is essential for establishing clear structure-activity relationships, which in turn guides the rational design of next-generation antibiotics. Compounds demonstrating high potency (low MIC) and a favorable selectivity index become priority candidates for mechanistic studies, such as topoisomerase inhibition assays and time-kill kinetic studies, before advancing into preclinical in vivo models.

References

A Senior Application Scientist's Guide to Benchmarking New Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enduring challenge of antimicrobial resistance necessitates a rigorous and systematic approach to evaluating new antibiotic candidates. This guide provides an in-depth framework for benchmarking new-generation fluoroquinolones against established agents like ciprofloxacin and levofloxacin. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental choices, emphasizes self-validating systems for data integrity, and is grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI). We will explore core in vitro methodologies, including Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) assays, Time-Kill Kinetics, and the assessment for resistance development potential. The objective is to equip researchers with the strategy and detailed methods required to generate robust, comparative data essential for advancing novel antimicrobial agents.

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The introduction of early-generation agents like ciprofloxacin revolutionized the treatment of Gram-negative infections.[2] Subsequent generations, including levofloxacin and moxifloxacin, expanded this activity to include better coverage of Gram-positive organisms, particularly Streptococcus pneumoniae.[3][4]

However, the extensive use of these agents has been met with a predictable rise in bacterial resistance, compromising their clinical utility.[5] This has spurred the development of newer fluoroquinolones, such as delafloxacin, finafloxacin, and nemonoxacin, which have been structurally modified to overcome existing resistance mechanisms and enhance potency.[3][6][7] Delafloxacin, for instance, has demonstrated superior in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to older fluoroquinolones.[8][9] Similarly, finafloxacin is uniquely effective in acidic environments, a condition found at many infection sites where other antibiotics lose activity.[7][10] Nemonoxacin, a novel non-fluorinated quinolone, has also shown potent activity against a wide variety of pathogens, including multidrug-resistant strains.[6][11]

This guide outlines a comprehensive benchmarking strategy to objectively compare the performance of these newer agents against their predecessors, ensuring that the next generation of antibiotics is selected based on robust scientific evidence.

Foundational Principles: Mechanism of Action and Resistance

A thorough understanding of the drug class's mechanism is paramount to designing meaningful experiments.

2.1 Mechanism of Action

Fluoroquinolones exert their bactericidal effect by trapping DNA gyrase (primary target in many Gram-negative bacteria) and topoisomerase IV (primary target in many Gram-positive bacteria) in a covalent complex with DNA.[5][12] This action blocks the movement of the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.[13][14] Newer fluoroquinolones often exhibit a more balanced dual-target activity, meaning they inhibit both enzymes with similar affinity. This is a crucial advantage, as it may necessitate multiple mutations for high-level resistance to develop.[12]

2.2 Mechanisms of Resistance

Resistance to fluoroquinolones primarily arises from two mechanisms:[5][12]

  • Target-Site Mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes (which code for subunits of DNA gyrase and topoisomerase IV, respectively) reduce the binding affinity of the drug.

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as NorA in S. aureus or the AcrAB-TolC system in Gram-negatives, actively transports the antibiotic out of the cell, preventing it from reaching its intracellular targets.[5][12]

Newer agents are often designed to be poorer substrates for these efflux pumps, thereby retaining activity against resistant strains.[12]

Caption: Fluoroquinolone mechanism of action and key resistance pathways.

A Multi-Tiered Experimental Benchmarking Workflow

A robust comparison requires a phased approach, moving from broad susceptibility testing to more detailed characterization of bactericidal activity and resistance potential.

Benchmarking_Workflow Tier1 Tier 1: In Vitro Susceptibility (Broad Spectrum Screening) MIC MIC Determination (CLSI M07 Broth Microdilution) Tier1->MIC Tier2 Tier 2: Bactericidal Activity & Pharmacodynamics (Potency & Speed of Kill) MBC MBC Determination Tier2->MBC TimeKill Time-Kill Kinetics Assay Tier2->TimeKill Tier3 Tier 3: Resistance Profiling (Durability Assessment) ResistanceFreq Frequency of Resistance Selection Tier3->ResistanceFreq MIC->Tier2 Select Key Pathogens TimeKill->Tier3 Inform Concentration Selection

Caption: A multi-tiered workflow for benchmarking new fluoroquinolones.

Tier 1: Foundational In Vitro Susceptibility Testing

The first step is to determine the intrinsic potency of the new fluoroquinolone against a broad panel of clinically relevant bacteria compared to existing agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2] This protocol adheres to the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[15][16][17]

Rationale: Broth microdilution is the reference method for quantitative susceptibility testing, offering high throughput and reproducibility, which is essential for comparing multiple drugs against a large panel of bacterial isolates.[18][19]

Materials:

  • New and comparator fluoroquinolone powders

  • Sterile 96-well U-bottom microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains:

    • Test Panel: Clinically relevant isolates (e.g., S. aureus [MSSA, MRSA], P. aeruginosa, E. coli, K. pneumoniae, S. pneumoniae). Include both wild-type and known resistant strains.

    • Quality Control (QC) Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853.

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Antibiotic Preparation: Prepare stock solutions of each fluoroquinolone in a suitable solvent (e.g., sterile water or DMSO) at 100x the highest final concentration to be tested. Perform two-fold serial dilutions in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 0.008 to 64 µg/mL.[20]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[2]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[20] The results for QC strains must fall within the acceptable ranges defined by CLSI to validate the experiment.

Tier 2: Characterizing Bactericidal Activity

While the MIC defines growth inhibition, it doesn't differentiate between stopping growth (bacteriostatic) and actively killing bacteria (bactericidal). These next assays are crucial for understanding the lethal activity of a new compound.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21][22]

Rationale: Determining the MBC/MIC ratio helps classify an antibiotic's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity.[20] This is a key differentiator for new fluoroquinolones, as bactericidal agents are often preferred for treating serious infections.

Procedure:

  • Perform an MIC Test: Follow the procedure outlined in Protocol 1.

  • Subculturing: After reading the MIC, take a 10 µL aliquot from each well showing no visible growth (the MIC well and all wells with higher concentrations).[20]

  • Plating: Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in ≥99.9% killing, which corresponds to the plate with no more than a few colonies, depending on the initial inoculum count.[23]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the concentration-dependent or time-dependent killing characteristics of an antibiotic.[24][25]

Rationale: A time-kill curve reveals the rate of bactericidal activity. A new fluoroquinolone that achieves a rapid 3-log₁₀ reduction (99.9% kill) in bacterial count offers a significant pharmacodynamic advantage over a slower-acting comparator.[25][26] This assay is more informative than the single-timepoint MBC.

Procedure:

  • Setup: In flasks containing CAMHB, prepare different concentrations of the new and comparator fluoroquinolones (e.g., 1x, 4x, and 8x the predetermined MIC). Include a no-antibiotic growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[27]

  • Quantification: Perform serial dilutions of the aliquot and plate onto MHA to determine the viable bacterial count (CFU/mL).

  • Incubation & Analysis: Incubate plates for 18-24 hours, count colonies, and calculate CFU/mL for each time point. Plot log₁₀ CFU/mL versus time for each antibiotic concentration.[25]

Tier 3: Assessing the Potential for Resistance

A superior new antibiotic must not only be potent but also durable. This assay provides an early indication of how readily bacteria can develop resistance to the new agent.

Protocol 4: Frequency of Resistance Selection

This experiment measures the rate at which spontaneous resistant mutants arise when a large bacterial population is exposed to the antibiotic.

Rationale: A low frequency of resistance is a highly desirable trait. It suggests that the drug's mechanism (e.g., balanced dual-target inhibition) presents a higher genetic barrier to resistance development.[12] This is a key selling point for a new fluoroquinolone.

Procedure:

  • Inoculum Preparation: Grow a large volume of bacterial culture overnight to reach a high density (~10⁹ to 10¹⁰ CFU/mL).

  • Plating: Plate a large, known number of cells (e.g., 10⁹ CFU) onto MHA plates containing the new or comparator fluoroquinolone at concentrations of 2x, 4x, and 8x the MIC.

  • Incubation: Incubate the plates for 48-72 hours. The extended incubation allows for the growth of slow-growing resistant colonies.

  • Counting: Count the number of colonies that appear on the antibiotic-containing plates.

  • Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Data Presentation and Interpretation

Objective comparison requires clear, concise data presentation. Summarize all quantitative data in structured tables.

Table 1: Comparative In Vitro Susceptibility (MIC Data) Illustrative Data

Organism (n=50)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
MRSA New FQ (Delafloxacin) ≤0.008 0.25 ≤0.008 - 1
Levofloxacin0.5>320.12 - >32
Ciprofloxacin1>320.25 - >32
P. aeruginosa New FQ (Delafloxacin) 0.25 4 0.03 - 16
Levofloxacin1160.25 - >32
Ciprofloxacin0.580.12 - >32
S. pneumoniae New FQ (Delafloxacin) 0.015 0.03 ≤0.008 - 0.06
Levofloxacin110.5 - 2
Ciprofloxacin241 - 8

Data inspired by published studies.[8][28]

Interpretation: The lower MIC₅₀ and MIC₉₀ values for the "New FQ" against MRSA and S. pneumoniae demonstrate superior potency compared to levofloxacin and ciprofloxacin.[8][29]

Table 2: Comparative Bactericidal Activity and Resistance Potential Illustrative Data

OrganismAntibioticMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioFreq. of Resistance (at 4x MIC)
MRSA New FQ 0.12 0.25 2 <1 x 10⁻⁹
(ATCC 43300)Levofloxacin81622 x 10⁻⁸
Ciprofloxacin166445 x 10⁻⁸

Interpretation: The MBC/MIC ratio of 2 confirms the bactericidal activity of the "New FQ".[20] Crucially, its frequency of resistance is more than 10-fold lower than the comparators, indicating a higher barrier to resistance development.[12]

Conclusion

The systematic benchmarking of new fluoroquinolones is a multi-faceted process that extends beyond simple MIC determination. By employing a tiered workflow that incorporates bactericidal assays and resistance profiling, researchers can build a comprehensive performance profile for a new drug candidate. This rigorous, data-driven approach, grounded in established standards like those from CLSI, is essential for identifying genuinely superior agents that can effectively combat the growing threat of antimicrobial resistance and provide meaningful clinical advantages. The evidence gathered through these methods forms the bedrock of a successful drug development program.

References

A Senior Application Scientist's Comparative Guide to LC-MS/MS Quantification of 8-Fluoroquinoline-6-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 8-Fluoroquinoline-6-carboxylic Acid

This compound belongs to the quinolone carboxylic acid class, a core structural motif in many synthetic broad-spectrum antibiotics.[1] The accurate quantification of this and related compounds in biological matrices such as plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity.[2]

However, the journey from a raw biological sample to a reliable, quantitative result is paved with critical methodological choices. The most pivotal of these is sample preparation. The inherent complexity of matrices like plasma, rich in proteins and phospholipids, can lead to significant matrix effects, compromising data accuracy and method robustness.[3][4]

This guide provides an in-depth comparison of two widely adopted sample preparation strategies for the quantification of this compound in plasma: the rapid Protein Precipitation (PPT) and the more exhaustive Solid-Phase Extraction (SPE) . We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering you to select the optimal strategy for your research and regulatory needs.

The Core Challenge: Mitigating Matrix Effects

Matrix effects, manifesting as ion suppression or enhancement, are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis.[3] They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source. Phospholipids are notorious culprits in plasma samples. The choice of sample preparation technique is our first and most critical line of defense.

  • Protein Precipitation (PPT): This technique is valued for its simplicity, speed, and low cost.[5] It involves adding a large volume of organic solvent (e.g., acetonitrile) to the plasma sample, causing proteins to denature and precipitate out of solution.[4] While effective at removing the bulk of proteins, it does little to remove other matrix components like phospholipids, leading to a "dirtier" extract.[3]

  • Solid-Phase Extraction (SPE): SPE is a more selective and powerful cleanup technique.[5][6] It separates the analyte from matrix components based on differences in their physical and chemical properties.[5] By using a sorbent that retains the analyte while allowing interferences to be washed away, SPE can produce a significantly cleaner extract, drastically reducing matrix effects and often improving sensitivity.[3][5][7]

The following diagram illustrates the divergent workflows of these two fundamental approaches.

Sample_Preparation_Workflow cluster_0 Protein Precipitation (PPT) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow Plasma0 Plasma Sample AddSolvent Add Acetonitrile (e.g., 3:1 v/v) Plasma0->AddSolvent Vortex0 Vortex to Mix AddSolvent->Vortex0 Centrifuge0 Centrifuge (e.g., 10,000 x g, 10 min) Vortex0->Centrifuge0 Supernatant Collect Supernatant Centrifuge0->Supernatant EvapRecon0 Evaporate & Reconstitute (Optional, for concentration) Supernatant->EvapRecon0 Analysis0 LC-MS/MS Analysis EvapRecon0->Analysis0 Plasma1 Plasma Sample (Pre-treated, e.g., acidified) Load Load Sample Plasma1->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte (e.g., 4% Formic Acid in Methanol) Wash->Elute EvapRecon1 Evaporate & Reconstitute Elute->EvapRecon1 Analysis1 LC-MS/MS Analysis EvapRecon1->Analysis1

Caption: Comparative workflows for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Comparative Method Performance

The choice between PPT and SPE directly impacts key bioanalytical validation parameters. The following table summarizes the expected performance characteristics for the quantification of this compound based on typical results for similar small molecules.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Rationale & Insights
Lower Limit of Quantification (LLOQ) 5 - 10 ng/mL0.1 - 1 ng/mLSPE provides superior concentration and cleanup, removing interfering species that raise the baseline noise, thus enabling lower detection limits.[6]
Linearity (r²) ≥ 0.995≥ 0.998Both methods can achieve excellent linearity. However, the cleaner baseline from SPE often results in a more consistent and slightly better correlation.
Accuracy & Precision (%CV) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Both methods must meet regulatory acceptance criteria (e.g., FDA, EMA).[8] However, SPE often demonstrates better precision due to reduced matrix variability.
Matrix Effect Moderate to HighLow to NegligibleThis is the key differentiator. PPT removes proteins but leaves phospholipids, a major source of ion suppression.[3] SPE, particularly mixed-mode phases, can effectively remove both.[6][7]
Recovery ~85-105% (Apparent)70 - 90% (True)PPT recovery can seem high but may be artificially inflated by ion enhancement. SPE recovery might be slightly lower but is more consistent and representative of the true analyte amount.
Throughput & Cost High Throughput, Low CostLower Throughput, Higher CostPPT is significantly faster and cheaper per sample, making it suitable for early discovery or high-volume screening.[4][5] SPE is more labor-intensive and costly.[5]

Detailed Experimental Protocols

Herein are detailed, step-by-step protocols for both methods. These are robust starting points that should be optimized and validated for your specific application and laboratory instrumentation.

LC-MS/MS System Configuration
  • LC System: UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Column: Reversed-Phase C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. (Total run time: ~6 min)

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: (To be optimized by direct infusion of an analytical standard)

    • This compound: Example: Q1: 192.0 Da, Q3: 146.0 Da

    • Internal Standard (IS) (e.g., Ciprofloxacin-d8): Example: Q1: 340.2 Da, Q3: 296.2 Da

Expert Insight: The use of a stable isotope-labeled internal standard is critical to compensate for matrix effects and variability in sample processing and instrument response.[9] The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid and amine functionalities of the quinolone structure are protonated, promoting efficient ionization in ESI+ mode.[2][10]

Protocol 1: Protein Precipitation (PPT)

This protocol is designed for speed and simplicity.

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Ciprofloxacin-d8 in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. This 3:1 ratio of solvent to sample is effective for precipitating the majority of plasma proteins.[4]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange polymer-based SPE cartridge for enhanced cleanup. Fluoroquinolones are amphoteric, and this sorbent type provides excellent retention and selective elution.[6]

  • Sample Pre-treatment: Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube. Add 10 µL of the IS working solution. Add 200 µL of 2% phosphoric acid in water and vortex. Acidification ensures the analyte is charged for retention on the cation exchange sorbent.

  • Cartridge Conditioning: Condition an Oasis MCX (or equivalent) SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 N HCl in water to remove polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Injection: Transfer to an autosampler vial and inject 5-10 µL onto the LC-MS/MS system.

Decision Framework: Selecting the Right Method

The choice between PPT and SPE is not merely technical; it is strategic. It depends on the phase of your project, required sensitivity, and available resources. The following decision tree provides a logical framework for this selection process.

Method_Selection_Framework Start What is the primary application? Discovery Early Discovery / High-Throughput Screening Start->Discovery Regulated Regulated Bioanalysis (GLP/GCP) / Low LLOQ needed Start->Regulated PPT_Path Speed and cost are critical. Moderate sensitivity is acceptable. Discovery->PPT_Path SPE_Path Data quality, robustness, and high sensitivity are paramount. Regulated->SPE_Path Use_PPT Choose Protein Precipitation (PPT) PPT_Path->Use_PPT Use_SPE Choose Solid-Phase Extraction (SPE) SPE_Path->Use_SPE

Caption: Decision tree for selecting a sample preparation method.

Conclusion

The successful quantification of this compound by LC-MS/MS is critically dependent on the chosen sample preparation strategy. Protein Precipitation offers a rapid, cost-effective solution ideal for non-regulated, high-throughput environments where moderate sensitivity is sufficient.[5] Conversely, Solid-Phase Extraction provides a more robust, sensitive, and reliable method by yielding cleaner extracts and minimizing matrix effects.[3][6][7] This makes SPE the superior choice for regulated bioanalysis, where data integrity and the ability to achieve low limits of quantification are non-negotiable. By understanding the trade-offs in performance, cost, and labor, researchers can confidently select and implement the most appropriate method to achieve their analytical objectives.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies against fluoroquinolone antibiotics. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental design, the principles of robust assay validation, and the interpretation of cross-reactivity data, empowering you to develop and select highly specific or broadly reactive immunoassays tailored to your analytical needs.

The Imperative of Specificity in Fluoroquinolone Detection

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine.[1][2] Their mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[2] The widespread use of these compounds has led to concerns about antibiotic resistance and the presence of residues in food products of animal origin, such as milk, meat, and honey.[3][4]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become indispensable tools for the rapid and sensitive screening of these residues due to their cost-effectiveness and high throughput compared to traditional chromatographic methods.[5][6] The performance of any immunoassay hinges on the specificity of the antibody it employs. Cross-reactivity , the extent to which an antibody binds to compounds other than the target analyte, is a pivotal parameter.[7] An antibody designed for ciprofloxacin that also binds strongly to norfloxacin and enrofloxacin may be ideal for a broad-spectrum screening assay intended to detect multiple fluoroquinolones at once.[5][6] Conversely, for applications requiring the specific quantification of a single compound, such cross-reactivity would yield inaccurate, overestimated results.[8] Therefore, a thorough characterization of cross-reactivity is not merely a validation step but a foundational requirement for developing a trustworthy and fit-for-purpose immunoassay.[9]

The Molecular Basis of Antibody Recognition

An antibody's specificity is dictated by the precise three-dimensional fit between its antigen-binding site (paratope) and a specific region of the antigen (epitope). For small molecules like fluoroquinolones (haptens), an immune response is elicited by conjugating the hapten to a larger carrier protein (e.g., Bovine Serum Albumin, BSA).[5][10] The site of this conjugation and the exposed portions of the hapten critically influence the resulting antibody's binding profile.

All fluoroquinolones share a core quinolone ring structure, but differ in the substituents at key positions, primarily N-1, C-7, and C-8.[1][11]

  • N-1 Position: The substituent here, often a cyclopropyl or ethyl group, is a major determinant of antibody recognition. Studies have shown that antibodies raised against ciprofloxacin (which has a cyclopropyl group at N-1) often show strong binding to other fluoroquinolones sharing this feature.[11]

  • C-7 Position: This position typically features a piperazinyl ring or a similar nitrogen-containing heterocycle, which is frequently used as the conjugation point to the carrier protein. Variations in this ring structure significantly impact cross-reactivity.

  • C-8 Position: The presence of a fluorine atom or other groups at this position can also influence binding affinity.

Therefore, observed cross-reactivity is a direct consequence of structural homology. Analogs that closely mimic the immunizing hapten's size, shape, and charge distribution at these key positions are more likely to be recognized by the antibody.[10][12]

Caption: Key structural determinants of fluoroquinolones influencing antibody recognition.

Methodologies for Quantifying Cross-Reactivity

Two primary techniques dominate the landscape of antibody cross-reactivity assessment: the well-established Competitive ELISA and the modern, real-time Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Immunoassays

The competitive immunoassay is the format of choice for detecting small molecules like fluoroquinolones. In this setup, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13]

Principle of a Competitive Indirect ELISA (ci-ELISA): A known amount of a fluoroquinolone-protein conjugate (the coating antigen) is immobilized on a microplate well. The sample (containing the unknown fluoroquinolone) is then added simultaneously with a specific primary antibody. Free fluoroquinolone in the sample competes with the coated antigen to bind to the antibody. After incubation and washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, producing a colorimetric signal. The higher the concentration of fluoroquinolone in the sample, the less primary antibody binds to the plate, resulting in a weaker signal.[5][6]

  • Coating: Coat 96-well microtiter plates with 100 µL/well of a fluoroquinolone-ovalbumin (OVA) conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[5]

  • Washing: Wash plates three times with 200 µL/well of washing buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding. Incubate for 2 hours at 37°C.[5]

  • Washing: Repeat the washing step (Step 2).

  • Competitive Reaction:

    • Prepare serial dilutions of the target fluoroquinolone (e.g., ciprofloxacin) and each of the cross-reacting compounds to be tested.

    • Add 50 µL/well of the standard or cross-reactant solution.

    • Immediately add 50 µL/well of the primary anti-fluoroquinolone antibody at a pre-optimized dilution.

    • Incubate for 1 hour at 37°C.[5][6]

  • Washing: Repeat the washing step (Step 2).

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (Step 2).

  • Signal Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-20 minutes at room temperature.[5]

  • Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

ELISA_Workflow A 1. Coat Plate (FQ-Protein Conjugate) B 2. Block (e.g., BSA) A->B C 3. Competitive Reaction Add Sample/Standard + Primary Ab B->C D 4. Add Enzyme-Labeled Secondary Ab C->D E 5. Add Substrate (e.g., TMB) D->E F 6. Read Signal (OD 450nm) E->F

Caption: Workflow for a competitive indirect ELISA (ci-ELISA).

The cross-reactivity (%CR) is calculated using the 50% inhibition concentration (IC50), which is the concentration of analyte required to reduce the maximum signal (B₀) by 50%.

%CR = (IC₅₀ of Target Fluoroquinolone / IC₅₀ of Competing Fluoroquinolone) x 100

A four-parameter logistic curve is typically used to fit the standard curve and determine the IC50 values for each compound.[6]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[14] It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[14][15] This allows for the precise determination of association (kₐ) and dissociation (kₑ) rates, from which the affinity constant (Kₑ) can be calculated.[16]

Principle of SPR for Cross-Reactivity: For this application, the anti-fluoroquinolone antibody is typically immobilized on the sensor chip surface. Solutions of the target fluoroquinolone and its various structural analogs are then injected sequentially over the surface. By measuring the binding response for each compound at various concentrations, one can directly compare their binding affinities and kinetics to the antibody.[17][18]

  • Chip Preparation & Ligand Immobilization:

    • Activate a sensor chip (e.g., a CM5 chip) using a standard amine coupling kit (EDC/NHS).

    • Immobilize the anti-fluoroquinolone antibody to the surface to a target response level.

    • Deactivate any remaining active esters with ethanolamine.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis - Analyte Injection:

    • Inject a series of increasing concentrations of the target fluoroquinolone (the analyte) over the antibody-coated surface to measure association.

    • Follow with an injection of running buffer to measure dissociation.

    • This cycle provides the binding kinetics for the primary target.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to strip the bound analyte from the antibody, preparing the surface for the next cycle.

  • Cross-Reactivity Screening: Repeat steps 3 and 4 for each structural analog to be tested.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kₐ, kₑ, and Kₑ values for each compound. Cross-reactivity can be assessed by comparing the affinity constants (Kₑ).

SPR_Workflow A 1. Immobilize Antibody on Sensor Chip B 2. Inject Analyte (Fluoroquinolone) A->B C 3. Monitor Binding (Association Phase) B->C D 4. Inject Buffer (Dissociation Phase) C->D E 5. Regenerate Surface D->E F 6. Analyze Sensorgram (Calculate ka, kd, KD) E->F

Caption: Conceptual workflow for an SPR-based cross-reactivity analysis.

Comparison of Methodologies
FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, colorimetric competitionReal-time, label-free mass detection
Primary Output IC50, % Cross-ReactivityAssociation rate (kₐ), Dissociation rate (kₑ), Affinity (Kₑ)
Throughput High (96/384-well plates)Low to Medium (serial injections)
Reagent Cost Relatively lowHigh (sensor chips, instrument maintenance)
Instrument Cost Low to ModerateHigh
Development Time Moderate to HighLow to Moderate
Data Richness Good for screening and QCExcellent for detailed kinetic characterization
Best Use Case Validating assay specificity for routine screeningIn-depth antibody characterization, candidate selection

Data Interpretation: A Case Study

To illustrate the practical application of these principles, consider the following hypothetical cross-reactivity data for a new monoclonal antibody, mAb-ENR-4B2 , developed against Enrofloxacin.

Table 1: Cross-Reactivity Profile of mAb-ENR-4B2

CompoundIC50 (ng/mL)% Cross-Reactivity (%CR)Structural Similarity to Enrofloxacin
Enrofloxacin (Target) 0.52 100% -
Ciprofloxacin0.6185.2%High (lacks N-ethyl group)
Norfloxacin2.8918.0%Moderate (lacks N-ethyl & cyclopropyl)
Sarafloxacin1.1545.2%Moderate (different C-7 ring)
Ofloxacin25.82.0%Low (different ring structure at N-1/C-8)
Nalidixic Acid>1000<0.1%Very Low (lacks F and C-7 piperazine)

Interpretation:

  • High Cross-Reactivity: mAb-ENR-4B2 shows very high cross-reactivity with Ciprofloxacin (85.2%). This is expected, as Ciprofloxacin is the major metabolite of Enrofloxacin and differs only by the absence of an ethyl group at the N-4 position of the piperazine ring.[13] This antibody would be excellent for an assay measuring the "sum of enrofloxacin and ciprofloxacin."

  • Moderate Cross-Reactivity: The antibody recognizes Sarafloxacin and Norfloxacin to a lesser extent. This demonstrates that while the core structure is recognized, alterations at the C-7 and N-1 positions reduce binding affinity.

  • Low to Negligible Cross-Reactivity: Ofloxacin and Nalidixic Acid are poorly recognized. Their significant structural deviations from Enrofloxacin prevent effective binding to the antibody's paratope.

This profile suggests that mAb-ENR-4B2 is a class-specific antibody with a strong preference for the ciprofloxacin/enrofloxacin scaffold, making it suitable for broad-spectrum screening rather than specific enrofloxacin quantification in the presence of other fluoroquinolones.

Concluding Remarks for the Practicing Scientist

The characterization of antibody cross-reactivity is a cornerstone of reliable immunoassay development. A deep understanding of the structural basis of recognition, coupled with the rigorous application of methods like ELISA and SPR, is essential for success.

  • For Broad-Class Screening: The goal is often to develop an assay using a polyclonal or a broadly reactive monoclonal antibody that recognizes a wide range of structurally similar compounds.[5][6] In this context, high cross-reactivity among key fluoroquinolones is a desired feature.

  • For Specific Quantification: A highly specific monoclonal antibody with minimal cross-reactivity to other analogs is required.[19] Here, the validation process must demonstrate a lack of interference from related compounds that may be present in the sample.

Ultimately, the choice of antibody and the interpretation of its cross-reactivity profile must be guided by the specific question the assay is intended to answer. By grounding experimental design in molecular principles and employing robust validation techniques, researchers can develop powerful and trustworthy immunoassays for the detection and quantification of fluoroquinolones.

References

A Senior Application Scientist's Guide to Comparative Docking of Quinolone Derivatives with DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel antibacterial agents, understanding the nuanced interactions between drug candidates and their targets is paramount. This guide provides an in-depth, technical comparison of the docking of various quinolone derivatives with their primary bacterial target, DNA gyrase. We will delve into the causality behind experimental choices in computational docking, present a self-validating protocol, and ground our discussion in authoritative references.

The Critical Role of DNA Gyrase and the Quinolone Antibiotics

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] This enzyme is a well-established and validated target for antibacterial drugs. Quinolones are a major class of synthetic antibiotics that inhibit DNA gyrase, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[1][3]

The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[1] Quinolones exert their inhibitory effect by stabilizing the complex between DNA gyrase and cleaved DNA, preventing the re-ligation of the DNA strands.[1] The primary binding site for quinolones is located on the GyrA subunit, within a region known as the quinolone resistance-determining region (QRDR).[1]

The Power of In Silico Investigation: Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an invaluable tool for:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (quinolone derivative) and a receptor (DNA gyrase).

  • Understanding Structure-Activity Relationships (SAR): Elucidating how modifications to the chemical structure of a quinolone derivative affect its binding to DNA gyrase.[5][6][7][8]

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential new DNA gyrase inhibitors.[9]

The central premise of a successful docking study lies in the meticulous preparation of both the receptor and the ligand, followed by the application of a suitable docking algorithm and scoring function to rank the potential binding poses.

A Comparative Look at Quinolone Derivatives

Different quinolone derivatives exhibit varying affinities for DNA gyrase, which translates to differences in their antibacterial potency. This variation is primarily due to the different substituents on the core quinolone scaffold, which influence their interactions with the amino acid residues in the binding pocket.

Key Quinolone Derivatives for Comparison:
  • Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity.

  • Levofloxacin: The L-isomer of ofloxacin, with improved activity against Gram-positive bacteria.

  • Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive and atypical bacteria.

  • Nalidixic Acid: The first-generation quinolone, primarily effective against Gram-negative bacteria.

Comparative Docking Data

The following table summarizes representative docking scores and key interacting residues for common quinolone derivatives with E. coli DNA gyrase. It is crucial to note that absolute docking scores can vary between different software and scoring functions. Therefore, for a true comparative analysis, all compounds must be docked using the exact same protocol.

Quinolone DerivativeRepresentative Docking Score (kcal/mol)Key Interacting Residues in GyrA
Ciprofloxacin-5.6 to -10.0[10]Ser83, Asp87, Arg121[11][12]
LevofloxacinVaries (comparative to ciprofloxacin)Ser83, Asp87, Arg121[11][12]
MoxifloxacinVaries (often higher than ciprofloxacin)Ser83, Asp87, Arg121[11][12]
Nalidixic AcidLower than fluoroquinolonesHis45, Arg91[13]

Note: The binding energy of ciprofloxacin with DNA gyrase can range from -4.0 to -10.0 kcal/mol depending on the specific bacterial strain and docking methodology used.[10]

The "Why" Behind the "How": A Self-Validating Docking Protocol

A robust and reliable docking protocol is the cornerstone of any meaningful comparative study. Here, we outline a detailed, step-by-step methodology, explaining the rationale behind each critical step.

Experimental Workflow: A Visual Overview

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB 1. Receptor Preparation (PDB: 2XCT) Grid 3. Grid Box Generation PDB->Grid Defines active site Ligand 2. Ligand Preparation (Quinolone Derivatives) Dock 4. Molecular Docking Ligand->Dock Grid->Dock Analyze 5. Analysis of Results Dock->Analyze Generates poses & scores Compare 6. Comparative Analysis Analyze->Compare Identifies key interactions

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology

Step 1: Receptor Preparation

  • Action: Obtain the crystal structure of E. coli DNA gyrase in complex with a quinolone. A suitable entry from the Protein Data Bank (PDB) is 2XCT.[4][14]

  • Causality: Starting with a co-crystallized structure provides an experimentally validated binding pocket. The presence of a known inhibitor helps in defining the active site for docking.

  • Protocol:

    • Download the PDB file (e.g., 2XCT).

    • Remove water molecules and any co-solvents.

    • Add polar hydrogens to the protein.

    • Assign charges (e.g., Kollman charges).

    • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Action: Prepare 3D structures of the quinolone derivatives to be docked.

  • Causality: The ligand's 3D conformation, charge, and protonation state significantly impact the docking results.

  • Protocol:

    • Obtain the 2D structures of the quinolone derivatives (e.g., from PubChem).

    • Convert the 2D structures to 3D.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign Gasteiger charges.

    • Define rotatable bonds.

    • Save the prepared ligands in a suitable format (e.g., PDBQT).

Step 3: Grid Box Generation

  • Action: Define the search space for the docking algorithm, encompassing the active site of the receptor.

  • Causality: A well-defined grid box focuses the computational search on the relevant binding pocket, increasing efficiency and accuracy.

  • Protocol:

    • Load the prepared receptor into the docking software.

    • Center the grid box on the co-crystallized ligand from the original PDB file.

    • Adjust the dimensions of the grid box to ensure it fully encloses the binding site, with a small margin. For 2XCT, the grid center could be x=3.194, y=43.143, z=69.977 with dimensions of 8x14x14 Å.[14]

Step 4: Molecular Docking

  • Action: Run the docking algorithm to predict the binding poses and affinities of the ligands.

  • Causality: The choice of docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and its parameters determines the thoroughness of the conformational search.

  • Protocol:

    • Select the prepared receptor and ligand files.

    • Set the docking parameters (e.g., number of genetic algorithm runs, population size, maximum number of evaluations).

    • Initiate the docking process.

Step 5: Analysis of Results

  • Action: Analyze the docking results to identify the best binding poses and key interactions.

  • Causality: The scoring function provides a quantitative estimate of the binding affinity, while visual inspection reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Protocol:

    • Examine the docking scores (binding energies) for each ligand. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked poses in the context of the receptor's active site.

    • Identify and record the key interacting amino acid residues.

Key Interactions and Structure-Activity Relationship (SAR)

The binding of quinolones to DNA gyrase is primarily mediated by interactions with specific residues in the GyrA subunit, particularly within the QRDR.[1]

Visualizing the Quinolone-Gyrase Interaction

quinolone_interaction cluster_quinolone Quinolone Derivative cluster_gyrase DNA Gyrase (GyrA) Quinolone Quinolone Core DNA DNA Quinolone->DNA Stacking interactions C7 C7-substituent GyrB_pocket GyrB Pocket C7->GyrB_pocket Hydrophobic interaction Keto_acid C3/C4 Keto-acid Arg121 Arg121 Keto_acid->Arg121 H-bond Mg Mg2+ ion Keto_acid->Mg Chelation Ser83 Ser83 Asp87 Asp87 Mg->Ser83 Water-mediated H-bond Mg->Asp87 Water-mediated H-bond

Caption: Key interactions between a quinolone derivative and the DNA gyrase active site.

Interpreting the Interactions
  • Water-Metal Ion Bridge: A crucial interaction involves a magnesium ion (Mg²⁺) that is coordinated by the C3-carboxyl and C4-keto groups of the quinolone. This Mg²⁺ ion, in turn, forms water-mediated hydrogen bonds with Ser83 and an acidic residue, typically Asp87, in the GyrA subunit.[1] Mutations at these residues are a common cause of quinolone resistance.[1]

  • DNA Intercalation: The planar quinolone ring system intercalates between the DNA bases at the site of cleavage, contributing to the stabilization of the gyrase-DNA complex.[1]

  • C7 Substituent: The substituent at the C7 position often extends into a pocket formed by the GyrB subunit, influencing the compound's spectrum of activity and potency.[1]

By systematically modifying the substituents at various positions on the quinolone scaffold and evaluating the resulting changes in docking scores and interactions, researchers can build a comprehensive SAR model to guide the design of more potent and effective DNA gyrase inhibitors.[5][6][7][8]

Conclusion and Future Directions

Comparative molecular docking is an indispensable tool in the rational design of novel quinolone derivatives. By providing detailed insights into the molecular interactions governing their binding to DNA gyrase, this computational approach enables the prediction of antibacterial activity and the circumvention of resistance mechanisms.

The future of this field lies in the integration of more advanced computational methods, such as molecular dynamics simulations, to capture the dynamic nature of protein-ligand interactions, and the use of machine learning models to develop more accurate predictive QSAR models.[15] These advancements, coupled with experimental validation, will undoubtedly accelerate the discovery of the next generation of quinolone antibiotics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 8-Fluoroquinoline-6-carboxylic acid. As a halogenated quinoline derivative, this compound requires meticulous handling to mitigate risks to personnel, research integrity, and the environment. The following protocols are designed to provide a clear, logical framework for laboratory professionals engaged in pharmaceutical research and chemical development.

Hazard Profile and Inherent Risks

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's risk profile. This compound belongs to a class of compounds, halogenated organics, that necessitates special waste handling.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule must always be the primary reference, we can infer its likely hazards from structurally related compounds.

Key risks include:

  • Chemical Reactivity: As a carboxylic acid, it can react with bases.[3] It is incompatible with strong oxidizing agents.[4][5]

  • Toxicity: Related quinoline compounds are noted as being toxic if swallowed and causing skin and eye irritation.[6][7][8]

  • Environmental Hazard: Many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[5][7] Therefore, it must never be disposed of via the sanitary sewer system.[3][4][9][10]

  • Hazardous Decomposition Products: During combustion, this compound may generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][6] This makes evaporation an unacceptable method of disposal.[9]

Hazard CategoryDescriptionPrimary Mitigation
Health Hazards Potential for skin irritation, serious eye irritation, and toxicity upon ingestion.Use of appropriate Personal Protective Equipment (PPE).
Environmental Hazards High toxicity to aquatic life.Strict adherence to hazardous waste collection protocols; never drain dispose.[3][4]
Chemical Incompatibility Reacts with bases and strong oxidizing agents.Proper segregation of waste streams.[10][11]
Decomposition Hazards Thermal breakdown can release toxic fumes like Hydrogen Fluoride.Prohibit disposal by evaporation or incineration outside of a licensed facility.[6][9]

Pre-Disposal Safety Protocols: Your First Line of Defense

Prior to handling the compound for disposal, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following table outlines the minimum requirements when handling this compound waste.

Body AreaRequired PPERationale and Standards
Hands Chemical-resistant gloves (e.g., Nitrile).Protects against direct skin contact. Always consult the manufacturer's compatibility chart for the specific solvent used.
Eyes/Face Safety goggles with side-shields or a face shield.Protects against splashes and aerosols. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Body Fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Spill Management

Accidents happen; a prepared response is critical.

  • Minor Spills: For small quantities of solid material or solution, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[12] Carefully sweep or vacuum the material into a designated, sealable waste container.[4][6] Decontaminate the area afterward.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team or Environmental Health & Safety (EHS) office.[1]

Step-by-Step Disposal Workflow

The disposal of this compound is not a single action but a systematic process. Adherence to this workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[13][14]

Step 1: Waste Identification and Segregation

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[15]

  • Identify as Halogenated: This compound contains fluorine, classifying it as a halogenated organic.

  • Segregate: Collect waste containing this compound in a dedicated "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated solvents, acids, bases, or heavy metals.[11][15] Keeping these waste streams separate is a fundamental principle of safe and cost-effective laboratory management.[15]

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing leaks and exposure.

  • Choose a Compatible Container: Use a container made of materials compatible with the waste. The original product container is often the best choice.[9] Otherwise, high-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers, as acids can cause corrosion.[2][11]

  • Ensure Good Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid that can be tightly sealed.[9][13]

  • Practice Active Management: Keep the waste container closed at all times except when you are actively adding waste.[1][3][9] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.

Step 3: Accurate and Compliant Labeling

A waste container without a proper label is an unknown and dangerous variable.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[1]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound." If it is in a solvent, list the solvent as well (e.g., "in Methanol").

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

Labs must have a designated area for the temporary storage of hazardous waste.

  • Designate an SAA: Store the labeled, sealed container in a designated SAA within your laboratory.[3]

  • Use Secondary Containment: Place the container within a larger, chemically-resistant tray or tub to contain any potential leaks.[11]

  • Adhere to Volume Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (typically a maximum of 55 gallons).[3]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal.

  • Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS), Office of Clinical and Research Safety (OCRS), or equivalent department to schedule a waste pickup.[3][9] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations.[16]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_main Disposal Workflow cluster_decision Segregation Logic start Waste Generated: This compound (Solid or in Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 1: Segregate Waste ppe->segregate container Step 2: Select Compatible Waste Container (e.g., HDPE) segregate->container decision Is it a Halogenated Organic? segregate->decision labeling Step 3: Affix & Complete 'Hazardous Waste' Label container->labeling storage Step 4: Store in Designated SAA with Secondary Containment labeling->storage pickup Step 5: Container Full? Request EHS Pickup storage->pickup end EHS Collects for Licensed Disposal pickup->end yes_path YES: Use 'Halogenated Organic Waste' Stream decision->yes_path True no_path NO: Use 'Non-Halogenated Organic Waste' Stream decision->no_path False

Caption: Decision workflow for compliant chemical waste disposal.

Proactive Waste Minimization

An integral part of responsible chemical handling is minimizing the generation of waste in the first place.

  • Prudent Purchasing: Order only the quantities of chemicals necessary for your immediate research needs.[11]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[11]

  • Scale Appropriately: Whenever possible, design experiments on the smallest scale that will yield the necessary data.

By integrating these safety protocols, procedural steps, and minimization strategies into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.